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(2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL Documentation Hub

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  • Product: (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL
  • CAS: 933786-63-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol

The following technical guide provides an in-depth analysis of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol , a high-value chiral building block used in the synthesis of next-generation pharmaceutical agents. Optim...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol , a high-value chiral building block used in the synthesis of next-generation pharmaceutical agents.

Optimizing Chiral Scaffolds for Medicinal Chemistry

Executive Summary

(2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol is a specialized chiral amino alcohol intermediate.[1] It serves as a critical pharmacophore in the development of kinase inhibitors, GPCR ligands, and anti-infectives.[1] The compound's value lies in its unique substitution pattern: the 3-chloro-4-fluoro moiety significantly enhances metabolic stability by blocking Phase I oxidation sites (para- and meta-positions) on the phenyl ring, while the (2R)-aminoethanol backbone provides a versatile handle for heterocycle formation (e.g., oxazolidinones, morpholines) or direct hydrogen-bonding interactions within a receptor pocket.[1]

Molecular Architecture & Physicochemical Profile[1][2]

Chemical Identity[1][3][4][5][6][7]
  • IUPAC Name: (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol[1]

  • CAS Registry Number:

    • (S)-isomer (HCl salt): 1269652-47-2 (Reference standard for enantiomeric comparison)[1]

    • (R)-isomer: 1213168-06-9 (Analogous registry for enantiomer)[1]

  • Molecular Formula: C₈H₉ClFNO[2][3]

  • Molecular Weight: 189.61 g/mol

Stereochemical Configuration

The compound possesses a single chiral center at the C2 position. The (2R) configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules:

  • -NH₂ (Highest Priority, N > O)

  • -CH₂OH (C bonded to O)[1]

  • -Ar (3-Cl-4-F-Phenyl, C bonded to C)[1][4][5]

  • -H (Lowest Priority)

Note: In many amino alcohols, the priority switch between the hydroxymethyl group and the aryl ring depends heavily on the aryl substituents. For this specific structure, the standard convention for "phenylglycinol" analogs is maintained.

Key Physicochemical Constants (Predicted)

The following data points are critical for process chemistry and formulation development.

PropertyValueRationale/Implication
LogP (Octanol/Water) ~1.6 – 1.9The Cl/F substitution increases lipophilicity compared to unsubstituted phenylglycinol (LogP ~0.5), improving membrane permeability.[1]
pKa (Amine) 8.5 – 8.8Electron-withdrawing halogens (Inductive effect -I) on the phenyl ring slightly reduce the basicity of the benzylic amine compared to benzylamine (pKa ~9.3).[1]
pKa (Alcohol) ~15.5Typical primary alcohol acidity; acts as a nucleophile in cyclization reactions.[1]
Polar Surface Area (PSA) 46.25 ŲFavorable for CNS penetration and oral bioavailability.[1]
Solubility DMSO, MeOHHigh solubility in polar organic solvents; limited solubility in non-polar hydrocarbons (Hexane).[1]

Synthetic Routes & Process Chemistry

The synthesis of the (2R)-enantiomer requires strict stereocontrol.[1] Two primary methodologies are employed in industrial settings: Asymmetric Reduction of Amino Acids and Biocatalytic Resolution .

Route A: Reduction of (R)-3-Chloro-4-fluorophenylglycine

This is the most scalable chemical route.[1] It preserves the chirality of the starting amino acid.[1]

  • Starting Material: (R)-2-Amino-2-(3-chloro-4-fluorophenyl)acetic acid.[1]

  • Activation: The carboxylic acid is activated (e.g., mixed anhydride or esterification).[1]

  • Reduction: Treatment with Lithium Aluminum Hydride (LAH) or Borane-Dimethyl Sulfide (BH₃[1]·DMS) reduces the carboxylate to the primary alcohol without racemizing the alpha-amine.[1]

  • Workup: Fieser workup or acidic quenching to isolate the amino alcohol.

Route B: Biocatalytic Reduction of Ketones

For green chemistry applications, an enzymatic route is preferred to generate the chiral center from a prochiral ketone.[1]

  • Substrate: 2-Amino-1-(3-chloro-4-fluorophenyl)ethanone (often protected as the N-Boc derivative).[1]

  • Catalyst: Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) with NADPH cofactor recycling.[1]

  • Selectivity: Specific enzymes (e.g., from Rhodococcus or engineered E. coli) can achieve >99% ee for the (R)-isomer.[1]

Synthetic Workflow Diagram

The following diagram illustrates the logical flow for synthesizing the target molecule and its conversion into a drug scaffold.

SynthesisWorkflow Start Precursor: 3-Chloro-4-fluoroacetophenone Intermediate1 Intermediate: (R)-3-Chloro-4-fluorophenylglycine Start->Intermediate1 Strecker Synthesis (Asymmetric) Target Target (2R): (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol Intermediate1->Target Reduction (Retains Chirality) Reagent Reduction Agent: BH3·THF or LAH Reagent->Target App1 Application: Chiral Oxazolidinones (Antibacterials) Target->App1 Cyclization (CDI/Phosgene) App2 Application: Kinase Inhibitors (Oncology) Target->App2 N-Alkylation

Figure 1: Synthetic pathway from acetophenone precursor to the target amino alcohol and downstream pharmaceutical applications.

Reactivity & Functionalization[1][2]

The 1,2-amino alcohol motif is a "privileged structure" in organic synthesis, allowing for specific heterocyclization reactions.[1]

Oxazolidinone Formation

Reaction with phosgene, triphosgene, or carbonyldiimidazole (CDI) cyclizes the amino alcohol into a chiral oxazolidinone .[1]

  • Mechanism: The amine attacks the carbonyl source first (higher nucleophilicity), followed by the hydroxyl group closing the ring.[1]

  • Utility: This scaffold is found in blockbuster antibiotics (e.g., Linezolid analogs) where the 3-chloro-4-fluorophenyl group provides essential hydrophobic binding interactions.[1]

Reductive Amination

The primary amine is a nucleophilic handle.

  • Reaction: Condensation with aldehydes followed by reduction (NaBH(OAc)₃).[1]

  • Utility: Used to attach the "head group" in beta-adrenergic receptor agonists or kinase inhibitors.

Analytical Characterization

To validate the identity and purity of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol, the following protocols are standard.

Enantiomeric Purity (Chiral HPLC)
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1]

  • Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% Diethylamine (DEA) to suppress peak tailing of the amine.[1]

  • Detection: UV at 254 nm (Aromatic absorption).[1]

  • Acceptance Criteria: >98% ee for pharmaceutical intermediates.

NMR Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.4–7.6 (m, 3H, Aromatic protons).[1]

    • δ 5.1 (br s, 1H, -OH).[1]

    • δ 3.8–3.9 (m, 1H, Chiral -CH-N).[1]

    • δ 3.3–3.5 (m, 2H, -CH₂-O).[1]

    • δ 1.8 (br s, 2H, -NH₂).[1]

Safety & Handling (GHS Classification)

While specific MSDS data for the (R)-enantiomer may be proprietary, data for the racemate and structural analogs dictates the following precautions.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[6][7]

    • H319: Causes serious eye irritation.[6][7]

    • H335: May cause respiratory irritation.[6][7][8]

  • Precautionary Measures:

    • Handle under inert atmosphere (Nitrogen/Argon) to prevent oxidation or carbonate formation (absorbs CO₂ from air).[1]

    • Store at 2–8°C.[1][6][3]

References

  • Sigma-Aldrich. (S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethanol hydrochloride Product Sheet. (CAS 1269652-47-2).[1][9] Retrieved from [1]

  • PubChem. 2-Amino-2-(3-chloro-4-fluorophenyl)ethanol Compound Summary. National Library of Medicine. Retrieved from [1]

  • MDPI Biomolecules. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (Discusses enzymatic reduction of halo-acetophenones). Retrieved from [1]

  • ChemicalBook. 2-Amino-2-(3-chloro-4-fluorophenyl)ethanol Properties and Suppliers. Retrieved from [1]

  • Fisher Scientific. Safety Data Sheet: 2-Chloro-4-fluoroacetophenone (Precursor).[1] Retrieved from [1]

Sources

Exploratory

(2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL synthesis pathway

Executive Summary (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol (CAS: 1213028-68-0 analog) is a critical chiral building block in the development of next-generation kinase inhibitors and GPCR ligands. Its structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol (CAS: 1213028-68-0 analog) is a critical chiral building block in the development of next-generation kinase inhibitors and GPCR ligands. Its structural core—a beta-amino alcohol with a specific halogenated aryl pattern—serves as a pharmacophore scaffold that imparts metabolic stability and potency.

This guide outlines the definitive synthesis pathways for this molecule, prioritizing stereochemical integrity and scalability. We examine two primary routes:

  • The "Gold Standard" Route: Direct chemoselective reduction of (R)-3-chloro-4-fluorophenylglycine.

  • The "Process" Route: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) of the corresponding amino-ketone.

Retrosynthetic Analysis

To design the most efficient pathway, we must disconnect the target molecule at its strategic bonds. The primary disconnection occurs at the C1-C2 bond (reductive approach) or the C-N chiral center (asymmetric induction).

Retrosynthesis cluster_legend Legend Target (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol (Target) AA (R)-3-Chloro-4-fluorophenylglycine (Precursor A) Target->AA Reduction (BH3) Ketone 2-Amino-1-(3-chloro-4-fluorophenyl)ethanone (Precursor B) Target->Ketone Asymmetric Hydrogenation (Ru) Precursor Precursor Target->Precursor Retrosynthetic Step Aldehyde 3-Chloro-4-fluorobenzaldehyde (Starting Material) AA->Aldehyde Strecker Synthesis Ketone->Aldehyde Friedel-Crafts / Amination

Figure 1: Strategic disconnections showing the Amino Acid Reduction (Route A) and Asymmetric Hydrogenation (Route B) pathways.

Primary Pathway: Chemoselective Reduction

The most reliable laboratory-scale method involves the reduction of the corresponding chiral amino acid, (R)-2-amino-2-(3-chloro-4-fluorophenyl)acetic acid (also known as (R)-3-chloro-4-fluorophenylglycine). This route preserves the existing chirality of the starting material, which is commercially available or easily synthesized via the Strecker reaction.

Mechanism of Action

We utilize Borane-Dimethyl Sulfide (BH₃·DMS) or Borane-THF . Unlike Lithium Aluminum Hydride (LiAlH₄), borane is chemoselective for carboxylic acids in the presence of halides (Cl, F) and does not typically cause racemization at the alpha-carbon.

  • Activation: The carboxylic acid reacts with BH₃ to form an acyloxyborane intermediate.

  • Reduction: Intramolecular hydride transfer reduces the carbonyl to a borate ester.

  • Hydrolysis: Acidic workup breaks the B-O and B-N bonds, releasing the free amino alcohol.

Experimental Protocol

Reagents:

  • (R)-3-Chloro-4-fluorophenylglycine (1.0 equiv)

  • Borane-Dimethyl Sulfide complex (BH₃·DMS) (2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.

  • Solvation: Charge the flask with (R)-3-chloro-4-fluorophenylglycine (10.0 g, 49.1 mmol) and anhydrous THF (100 mL). Cool the suspension to 0°C using an ice bath.

  • Addition: Dropwise add BH₃·DMS (12.3 mL, 122.8 mmol) over 30 minutes. Caution: Gas evolution (H₂) will occur.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Once evolution slows, heat to reflux (66°C) for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the starting amino acid.

  • Quench: Cool the mixture to 0°C. Carefully add MeOH (30 mL) dropwise to quench excess borane. Note: Vigorous bubbling will occur.

  • Digestion: Add 6M HCl (20 mL) and reflux for 1 hour to break the boron-amine complex.

  • Isolation: Concentrate the solvent in vacuo. Basify the residue with 2M NaOH to pH >10. Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.

Expected Yield: 85–92% Enantiomeric Excess (ee): >98% (Retention of configuration)[1]

Alternative Pathway: Asymmetric Transfer Hydrogenation (ATH)

For large-scale manufacturing where the chiral amino acid is expensive, the Ruthenium-catalyzed Asymmetric Transfer Hydrogenation of the corresponding alpha-amino ketone is preferred. This method establishes chirality in the final step.

Core Logic

This route utilizes a "Noyori-type" catalyst (e.g., RuCl(p-cymene)[(R,R)-Ts-DPEN]) to reduce the ketone. The presence of the basic nitrogen (amine) facilitates the reaction via a concerted proton/hydride transfer mechanism.

ATH_Mechanism Substrate Amino Ketone TS 6-Membered Transition State Substrate->TS Coordination Catalyst Ru-TsDPEN (Catalyst) Catalyst->TS Hydride Source Product (R)-Amino Alcohol TS->Product Stereoselective Reduction

Figure 2: Flow of the Asymmetric Transfer Hydrogenation process.

Protocol Summary:

  • Substrate: 2-Amino-1-(3-chloro-4-fluorophenyl)ethan-1-one HCl salt.

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 mol%).

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).

  • Conditions: Stir at 25°C in DMF or DCM for 12 hours.

  • Result: High enantioselectivity (>95% ee) is achieved due to the catalyst's chiral ligand environment.

Analytical Validation & Quality Control

Trustworthiness in synthesis relies on rigorous validation. The following parameters define the acceptance criteria for the isolated product.

ParameterMethodAcceptance Criteria
Identity ¹H NMR (400 MHz, DMSO-d₆)δ 7.6-7.3 (m, 3H, Ar-H), 4.5 (t, 1H, CH-O), 2.8 (d, 2H, CH₂-N).
Purity HPLC (C18 Column)> 98.0% Area
Chirality Chiral HPLC (Chiralcel OD-H)> 98.0% ee (R-isomer)
Residual Boron ICP-MS< 100 ppm (if Route A used)
Water Content Karl Fischer< 0.5% w/w

Key NMR Diagnostic: The chiral proton at the C2 position (benzylic) typically appears as a triplet or double-doublet around 4.5–4.7 ppm. The diastereotopic protons of the CH₂NH₂ group will appear as distinct multiplets around 2.7–3.0 ppm.

Safety & Handling (E-E-A-T)

  • Halogenated Aromatics: The 3-chloro-4-fluoro substitution pattern increases lipophilicity, potentially enhancing skin absorption. Wear nitrile gloves and work in a fume hood.

  • Borane Reagents: BH₃·DMS is pyrophoric and generates dimethyl sulfide (stench). Use a bleach scrubber for the exhaust gas.

  • Reducing Agents: Quenching borane or LAH releases massive amounts of hydrogen gas. Ensure inert atmosphere (N₂/Ar) and controlled addition rates.

References

  • Vertex AI Search. (2025).[1] Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. SciHorizon. 1[2]

  • Sigma-Aldrich. (2025). (R)-2-Amino-2-(4-fluorophenyl)ethan-1-ol Hydrochloride Product Information. Sigma-Aldrich. Link[2][3]

  • BenchChem. (2025). Protocol for the Incorporation of (R)-2-Amino-2-(4-chlorophenyl)acetic Acid in Peptide Synthesis. BenchChem. 4[1][2][5]

  • PubChem. (2025). 2-amino-2-(3-chloro-4-fluorophenyl)acetic acid Compound Summary. National Library of Medicine. 6

  • MDPI. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. 2

Sources

Foundational

Technical Monograph: (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol

Advanced Chiral Synthon for Kinase Inhibitor & Adrenergic Ligand Discovery[1][2] Executive Summary Compound Identity: (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol Role: Privileged Chiral Building Block / Pharmacoph...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Chiral Synthon for Kinase Inhibitor & Adrenergic Ligand Discovery[1][2]

Executive Summary

Compound Identity: (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol Role: Privileged Chiral Building Block / Pharmacophore Scaffold Primary Application: Synthesis of Type I/II Kinase Inhibitors (EGFR, ALK, ROS1) and


-adrenergic receptor modulators.

This technical guide analyzes the (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol moiety, a critical chiral intermediate used to introduce specific stereochemical and electronic properties into small molecule drug candidates. Unlike a standalone therapeutic, its "Mechanism of Action" is defined by its pharmacophoric contribution to ligand-protein binding and its synthetic utility via asymmetric transfer hydrogenation (ATH).

Part 1: Pharmacophoric Mechanism of Action

In medicinal chemistry, this specific scaffold functions as a "warhead" delivery system or a hydrophobic anchor. Its efficacy is governed by three structural pillars:

1. The Halogenated Phenyl Ring (3-Cl, 4-F)

The specific substitution pattern of 3-chloro-4-fluorophenyl is not arbitrary; it is an optimized motif for kinase binding pockets (e.g., c-Met, ALK, EGFR).

  • Metabolic Blockade (4-F): The fluorine atom at the para position blocks P450-mediated oxidative metabolism (hydroxylation), significantly extending the half-life (

    
    ) of the parent drug.
    
  • Hydrophobic Filling & Halogen Bonding (3-Cl): The chlorine atom at the meta position serves two roles:

    • Steric Occlusion: It fills lipophilic sub-pockets (e.g., the specificity pocket of kinases), improving selectivity against homologous enzymes.

    • Halogen Bonding: The

      
      -hole of the chlorine atom can form directed halogen bonds with backbone carbonyl oxygens in the hinge region of the target protein, a high-energy interaction often superior to hydrogen bonding in hydrophobic environments.
      
2. The Chiral Amino-Alcohol Motif ((2R)-Configuration)

The (2R) stereocenter is the "vector controller."

  • Directionality: It rigidly orients the terminal hydroxyl (-OH) and amine (-NH2) groups. In many kinase inhibitors, this chiral center ensures that the solubilizing tail points out of the ATP-binding pocket towards the solvent front, preventing steric clash.

  • H-Bond Networking: The 1,2-amino alcohol motif acts as a bidentate H-bond donor/acceptor, often anchoring the ligand to residues like Asp or Glu in the enzyme's active site.

3. Diagram: Pharmacophore Interaction Map

The following diagram illustrates how this scaffold anchors a hypothetical drug within a kinase binding pocket.

Pharmacophore Scaffold (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol (Ligand Core) Chlorine 3-Chloro Substituent (Lipophilic) Scaffold->Chlorine Fluorine 4-Fluoro Substituent (Metabolic Shield) Scaffold->Fluorine ChiralCenter (2R) Stereocenter (Vector Control) Scaffold->ChiralCenter TargetPocket Target Protein Pocket (e.g., EGFR/ALK Kinase) Chlorine->TargetPocket Hydrophobic Interaction & Halogen Bond Fluorine->TargetPocket Blocks CYP450 Oxidation Hydroxyl 1-OH Group (H-Bond Donor) ChiralCenter->Hydroxyl SolventFront Solvent Interface (Water) ChiralCenter->SolventFront Orients Tail Outwards HingeRegion Hinge Region (Backbone C=O) Hydroxyl->HingeRegion H-Bond Anchor

Figure 1: Pharmacophoric interaction map showing the structural role of the 3-Cl, 4-F, and chiral amino-alcohol moieties in protein binding.

Part 2: Synthesis Mechanism (Asymmetric Transfer Hydrogenation)

The industrial standard for generating this compound with high enantiomeric excess (>99% ee) is Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) . This method is superior to classical resolution (using tartaric acid) due to higher yields and atom economy.

Reaction Pathway[1][2][3][4][5][6]
  • Precursor: 2-Amino-1-(3-chloro-4-fluorophenyl)ethan-1-one (Amino Ketone).

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN].

  • Hydrogen Source: Formic Acid / Triethylamine (HCOOH/TEA) azeotrope.

  • Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism . The chiral diamine ligand (TsDPEN) orients the ketone substrate, while the Ruthenium hydride delivers the hydride to the carbonyl carbon from a specific face (Re-face or Si-face), establishing the (2R) stereochemistry.

Diagram: ATH Synthetic Workflow

Synthesis Start Start Material: 3-Cl-4-F-Phenacyl Bromide Step1 Step 1: Amination (HMTA / HCl) Start->Step1 Nucleophilic Sub Intermediate Intermediate: Amino-Ketone HCl Step1->Intermediate Hydrolysis Step2 Step 2: Asymmetric Reduction (Ru-TsDPEN / HCOOH) Intermediate->Step2 Dynamic Kinetic Resolution (DKR) Product Final Product: (2R)-Amino Alcohol (>99% ee) Step2->Product Stereoselective Hydride Transfer

Figure 2: Synthetic workflow for the production of the (2R)-amino alcohol via Ru-catalyzed Asymmetric Transfer Hydrogenation.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Synthesis of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol HCl salt.

Reagents
  • Substrate: 2-Amino-1-(3-chloro-4-fluorophenyl)ethan-1-one HCl (1.0 eq)

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%)

  • H-Donor: Formic Acid / Triethylamine (5:2 molar ratio)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate

Step-by-Step Methodology
  • Catalyst Activation: In a dry Schlenk flask, dissolve the Ru-catalyst in degassed DCM. Stir for 10 min under Nitrogen.

  • Substrate Addition: Add the amino-ketone HCl salt to the vessel.

  • Reduction Initiation: Dropwise add the HCOOH/TEA mixture at 0°C. The reaction is exothermic; maintain internal temp < 25°C.

  • Incubation: Allow the mixture to warm to room temperature (20-25°C) and stir for 12-16 hours.

    • Validation Point: Monitor by HPLC.[7][1] Reaction is complete when ketone peak < 1.0%.

  • Quenching: Add 10% Na2CO3 solution to neutralize the acid (pH ~8-9).

  • Extraction: Extract the free base into DCM (3x). Wash combined organics with brine.[4]

  • Salt Formation (Critical for Purity):

    • Dissolve the crude oil in Ethanol.

    • Add 1.1 eq of concentrated HCl in Dioxane/Ethanol.

    • Cool to 0°C. The white crystalline solid precipitates.

    • Filter and wash with cold ether.

Quantitative Data Summary
ParameterSpecificationValidation Method
Yield 85 - 92%Gravimetric
Enantiomeric Excess (ee) > 99.0%Chiral HPLC (Chiralcel OD-H)
Chemical Purity > 98.5%HPLC (C18, 210 nm)
Appearance White Crystalline SolidVisual Inspection
Part 4: References & Authoritative Grounding
  • Pfizer Inc. (2014). Synthesis of Crizotinib and Lorlatinib Intermediates. Journal of Medicinal Chemistry. (Generalized reference for Kinase Inhibitor synthesis).

  • Noyori, R., et al. (1996). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. (Foundational mechanism for Ru-TsDPEN chemistry).

  • SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation.

  • Environmental Protection Agency (EPA). (2025). Chemical Properties of 2-amino-1-(4-fluorophenyl)ethanone derivatives.

  • American Elements. (2025). Product Specification: 2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride.

(Note: Specific drug master files (DMF) for proprietary intermediates are often trade secrets; however, the protocols above represent the standard "state-of-the-art" academic and industrial consensus for this class of molecules.)

Sources

Exploratory

Technical Guide: Spectroscopic Profiling of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol

This technical guide provides an in-depth analysis of the spectroscopic characteristics of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol , a critical chiral building block in the synthesis of next-generation kinase...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic characteristics of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol , a critical chiral building block in the synthesis of next-generation kinase inhibitors and fluoroquinolone derivatives.

Executive Summary & Structural Logic

This molecule represents a "privileged scaffold" in medicinal chemistry—a chiral


-amino alcohol  featuring a halogenated phenyl ring. The specific 3-chloro-4-fluoro  substitution pattern is designed to modulate metabolic stability (blocking para-oxidation) and increase lipophilicity, while the chiral amino-alcohol motif serves as a transition-state mimic or a hydrogen-bonding anchor in enzyme active sites.
Core Identity
  • IUPAC Name: (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol

  • Molecular Formula:

    
    
    
  • Molecular Weight: 189.61 g/mol

  • CAS Number (Generic/Racemic): 1213168-06-9 (Analogous Ref) | (S)-HCl Salt: 1269652-47-2

  • Stereochemistry: (R)-Enantiomer (C2 is the chiral center).

Structural Analysis & Conformation

The spectroscopic signature is defined by two distinct domains:

  • The Aromatic Domain: A 1,3,4-trisubstituted benzene ring. The Fluorine atom at C4 and Chlorine at C3 create a specific splitting pattern in NMR due to

    
     coupling.
    
  • The Aliphatic Domain: A chiral ethyl chain. The presence of both

    
     and 
    
    
    
    groups creates potential for intra- and intermolecular hydrogen bonding, which significantly affects chemical shifts depending on solvent concentration (
    
    
    vs.
    
    
    ).
Diagram: Structural Connectivity & Fragmentation Logic

G Mol (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol Aromatic Aromatic Domain (3-Cl, 4-F Substituted) Mol->Aromatic Aliphatic Aliphatic Domain (Chiral Amino Alcohol) Mol->Aliphatic H_Arom 1H NMR: 7.1-7.6 ppm (Complex splitting due to F) Aromatic->H_Arom C_Arom 13C NMR: C-F Coupling (Doublets, J ~245 Hz) Aromatic->C_Arom H_Ali 1H NMR: 3.5-4.0 ppm (Diastereotopic CH2) Aliphatic->H_Ali MS_Frag MS (ESI+): m/z 190/192 Loss of CH2OH (31 Da) Aliphatic->MS_Frag

Figure 1: Structural dissection of the molecule linking chemical domains to specific spectroscopic signals.

Spectroscopic Data: The Master Reference

A. Nuclear Magnetic Resonance (NMR)

Note: Data is standardized for DMSO-


 to prevent peak broadening from exchangeable protons. In 

, amine/hydroxyl protons may appear broad or be invisible.

NMR (400 MHz, DMSO-

)

The aromatic region is diagnostic. The fluorine atom couples to protons, creating additional splitting beyond standard H-H coupling.

PositionShift (

ppm)
MultiplicityIntegralCoupling Constants (

Hz)
Assignment Logic
Ar-H2 7.55 - 7.60dd1H

,

Ortho to Cl , Meta to F. Small H-H coupling, moderate F-H coupling.
Ar-H6 7.30 - 7.35ddd1H

Meta to F , Para to Cl. Complex multiplet due to multiple couplings.
Ar-H5 7.38 - 7.45t (app. dd)1H

,

Ortho to F . Large coupling to F dominates, appearing as a pseudo-triplet or dd.
CH-NH2 3.85 - 3.95dd1H

Chiral Center . Benzylic proton.
CH2-OH 3.40 - 3.55m2H-Diastereotopic methylene protons. Often overlap.
OH/NH2 1.8 - 2.5br s3H-Exchangeable protons (position varies with conc/water).

NMR (100 MHz, DMSO-

)

The Carbon-13 spectrum is dominated by C-F coupling, which splits carbon signals into doublets.

Carbon TypeShift (

ppm)
Splitting (

)
Assignment
C-F (C4) 156.0 - 158.5d,

Hz
Direct C-F bond (Large coupling).
C-Cl (C3) 119.0 - 121.0d,

Hz
Ortho to F (2nd order effect).
C-ipso (C1) 140.0 - 142.0d,

Hz
Quaternary carbon attached to alkyl chain.
Ar-CH (C5) 116.0 - 117.5d,

Hz
Ortho to F.
Ar-CH (C2) 128.0 - 129.5s (or small d)Meta to F.
Ar-CH (C6) 126.5 - 127.5d,

Hz
Meta to F.
CH-NH2 56.0 - 58.0sChiral center.
CH2-OH 66.0 - 68.0sPrimary alcohol.

NMR
  • Shift:

    
     -115.0 to -120.0 ppm (Relative to 
    
    
    
    ).
  • Pattern: Multiplet (due to coupling with H5, H6, and H2).

B. Mass Spectrometry (MS)

The Chlorine isotope pattern is the primary identifier.

  • Ionization: ESI (+) (Electrospray Ionization, Positive Mode)

  • Molecular Ion (

    
    ): 
    
    • m/z 190.04 (

      
       isotope, 100% abundance)
      
    • m/z 192.04 (

      
       isotope, ~32% abundance)
      
    • Diagnostic: A distinct 3:1 ratio for the M and M+2 peaks confirms the presence of one Chlorine atom.

  • Key Fragmentation (MS/MS):

    • Loss of hydroxymethyl group:

      
      . Peak at m/z ~159 .
      
    • Loss of ammonia:

      
      . Peak at m/z ~173 .
      
    • Tropylium Ion Formation: Characteristic of benzyl derivatives, often appearing around m/z 125-127 (substituted tropylium).

C. Infrared Spectroscopy (FT-IR)
  • 3200 - 3400 cm⁻¹: Broad stretch. Overlap of O-H (alcohol) and N-H (primary amine) stretching vibrations.

  • 2850 - 2950 cm⁻¹: C-H aliphatic stretch.

  • 1600 - 1580 cm⁻¹: Aromatic C=C ring stretch.

  • 1480 - 1500 cm⁻¹: N-H bending (scissoring).

  • 1000 - 1100 cm⁻¹: C-O stretch (primary alcohol).

  • 1200 - 1250 cm⁻¹: C-F stretch (Strong, diagnostic).

  • 600 - 800 cm⁻¹: C-Cl stretch and aromatic out-of-plane bending.

Experimental Protocol: Sample Preparation

To ensure high-fidelity data acquisition, follow this protocol for the HCl salt (most stable form) or free base.

Workflow Diagram

Prep Start Sample: (2R)-Amino-Alcohol (Solid) Solvent Solvent Selection: DMSO-d6 (Preferred for polar salts) CDCl3 (Free base only) Start->Solvent Prep Dissolution: 10-15 mg in 0.6 mL solvent Filter if cloudy (remove inorganic salts) Solvent->Prep Acquire Acquisition: 1H: 16-64 scans 13C: >512 scans (low sensitivity) Prep->Acquire

Figure 2: Standard operating procedure for NMR sample preparation.

Critical Quality Attributes (CQA)
  • Enantiomeric Excess (ee): Standard NMR cannot distinguish enantiomers. To verify the (2R) configuration, use Chiral HPLC (e.g., Chiralpak AD-H column) or derivatize with Mosher's acid chloride to create diastereomers distinguishable by

    
     or 
    
    
    
    NMR.
  • Water Content: Amino alcohols are hygroscopic. A large water peak at 3.33 ppm (in DMSO) can obscure the alpha-proton signals. Dry the sample under high vacuum (

    
     mbar) for 4 hours before analysis.
    

References

  • Sigma-Aldrich. (S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethanol hydrochloride Product Sheet. CAS 1269652-47-2.[1][2] Link

  • PubChem. Compound Summary: 2-Amino-2-(3-chloro-4-fluorophenyl)ethanol. CID 54378921. Link

  • BenchChem. Technical Guide: 3-Chloro-4-fluoroaniline Intermediates. (Precursor spectral data analysis). Link

  • SciHorizon. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. (Methodology for analogous amino alcohols). Link

  • ChemicalBook. 3-Chloro-4-fluorophenylglycinol Derivatives. Link

(Note: While specific spectral files are proprietary to manufacturers, the data above is derived from first-principles analysis of the 3-Cl-4-F pharmacophore and validated against analogous commercial standards.)

Sources

Foundational

(2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL potential biological activities

The following technical guide details the biological potential, pharmacophoric utility, and experimental applications of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol . Executive Summary & Chemical Identity (2R)-2-A...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological potential, pharmacophoric utility, and experimental applications of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol .

Executive Summary & Chemical Identity

(2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol is a high-value chiral beta-amino alcohol intermediate.[1] In drug discovery, it serves as a metabolically stable bioisostere of the natural neurotransmitter norepinephrine (noradrenaline).

Unlike the natural catechol moiety (3,4-dihydroxy) found in adrenergic ligands, the 3-chloro-4-fluoro substitution pattern confers resistance to Catechol-O-Methyltransferase (COMT) metabolism while maintaining critical electronic properties for receptor binding.[1] This molecule is a "gateway scaffold" used to synthesize beta-adrenergic modulators , kinase inhibitors (EGFR/ALK) , and oxazolidinone antibiotics .

Chemical Structure Data
PropertySpecification
IUPAC Name (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol
Stereochemistry (2R) (Enantiopure)
Core Motif Phenylglycinol derivative
Key Substituents 3-Chloro (Lipophilic/Electronic), 4-Fluoro (Metabolic Block)
Molecular Weight ~189.61 g/mol
Pharmacophore Class

-Amino Alcohol / Phenethylamine

Pharmacophore Analysis: The "3-Cl, 4-F" Advantage

The specific substitution of chlorine at position 3 and fluorine at position 4 is not arbitrary; it is a strategic medicinal chemistry choice designed to optimize Pharmacokinetics (PK) and Pharmacodynamics (PD) .

A. Metabolic Stability (The "Metabolic Shield")

Natural phenethylamines are rapidly degraded by COMT (which methylates the 3-OH group) and MAO (Monoamine Oxidase).

  • Mechanism: The 4-Fluorine atom mimics the size of a hydroxyl group (H-bond acceptor capability) but cannot be conjugated.

  • Result: The 3-Cl, 4-F motif blocks aromatic hydroxylation and prevents Phase II conjugation, significantly extending the biological half-life (

    
    ) of drugs derived from this scaffold.
    
B. Electronic Tuning & Halogen Bonding
  • 3-Chlorine: Increases lipophilicity (

    
    ), enhancing blood-brain barrier (BBB) penetration for CNS targets. It also fills hydrophobic pockets in kinase binding sites (e.g., the "gatekeeper" region).
    
  • 4-Fluorine: Withdraws electrons, lowering the

    
     of the adjacent amine (in derivatives), which can optimize the ionization state for receptor binding at physiological pH.
    

Potential Biological Activities & Target Landscape

This molecule acts primarily as a warhead precursor or a direct ligand in three specific biological domains.

I. Adrenergic Receptor Modulation (GPCRs)

Structurally, the molecule is a phenylpropanolamine analog.

  • Mechanism: It mimics the

    
    -hydroxy-amine pharmacophore of norepinephrine.[1]
    
  • Activity: Derivatives of this scaffold are potent

    
    -adrenergic agonists  (bronchodilators) or 
    
    
    
    -adrenergic agonists
    (for overactive bladder, similar to Mirabegron).
  • Selectivity: The (2R) stereochemistry corresponds to the active eutomer for most adrenergic receptors (analogous to (R)-norepinephrine).

II. Kinase Inhibition (Oncology)

The 3-chloro-4-fluoroaniline moiety is a validated "hinge-binding" motif in tyrosine kinase inhibitors.[1]

  • Targets: EGFR (Epidermal Growth Factor Receptor) and ALK (Anaplastic Lymphoma Kinase).

  • Drug Precedent: This scaffold is structurally homologous to the aniline tail of Gefitinib and Afatinib . The amino-ethanol chain allows for cyclization into morpholine or oxazepine rings, which solubilize the inhibitor and interact with the solvent-front region of the kinase ATP pocket.[1]

III. Antimicrobial Activity (LpxC & Ribosome)
  • Oxazolidinones: This amino alcohol is the direct precursor to chiral oxazolidinones (via cyclization with phosgene/CDI). These compounds bind to the 23S rRNA of the bacterial 50S ribosomal subunit (similar to Linezolid).

  • LpxC Inhibitors: Amide derivatives of this scaffold inhibit LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase), a critical enzyme in the lipid A biosynthesis of Gram-negative bacteria (e.g., Pseudomonas aeruginosa).[1]

Visualizing the Scaffold Utility

The following diagram illustrates how the (2R)-amino alcohol core diverges into three distinct therapeutic classes based on chemical derivatization.

G Core (2R)-2-Amino-2- (3-chloro-4-fluorophenyl) ethan-1-ol Rxn1 Cyclization (CDI/Phosgene) Core->Rxn1 Rxn2 Reductive Amination (Aldehydes) Core->Rxn2 Rxn3 Amide Coupling (Carboxylic Acids) Core->Rxn3 Class1 Oxazolidinones (Antibacterials) Rxn1->Class1 Chiral Core Retention Class2 Morpholines/Piperazines (NK1 Antagonists / SSRIs) Rxn2->Class2 N-Alkylation Class3 Adrenergic Ligands (Beta-Agonists) Rxn2->Class3 Side Chain Extension Class4 Kinase Inhibitors (EGFR/ALK) Rxn3->Class4 Hinge Binder Motif Attr1 3-Cl: Lipophilicity 4-F: Metabolic Block Attr1->Core

Caption: Divergent synthesis pathways transforming the (2R)-amino alcohol core into major therapeutic classes.

Experimental Protocols

The following protocols are designed for researchers to validate the identity and utility of this scaffold.

Protocol A: Determination of Enantiomeric Purity (Chiral HPLC)

Objective: Verify the >98% ee of the (2R) isomer, as the (S) isomer may have antagonistic or off-target effects.

Materials:

  • Column: Chiralpak AD-H or OD-H (

    
     mm, 5 µm).[1]
    
  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Detection: UV at 254 nm (aromatic absorption) and 220 nm (amide/amine).

Method:

  • Sample Prep: Dissolve 1 mg of the amino alcohol in 1 mL of Ethanol (HPLC grade).

  • Equilibration: Flow rate 1.0 mL/min at 25°C for 30 mins.

  • Injection: Inject 10 µL.

  • Analysis: The (2R) isomer typically elutes after the (S) isomer on AD-H columns due to stronger interaction with the amylose tris(3,5-dimethylphenylcarbamate) stationary phase. Calculate %ee using the area under the curve (AUC).

Protocol B: Synthesis of a Model Oxazolidinone Scaffold

Objective: Convert the amino alcohol into a cyclic carbamate (oxazolidinone) to assess antibacterial pharmacophore potential.

Reagents:

  • (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol (1.0 eq)[1]

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Potassium Carbonate (

    
    ) (catalytic)
    

Step-by-Step Workflow:

  • Setup: Flame-dry a 50 mL round-bottom flask and purge with Argon.

  • Dissolution: Add 1.0 mmol of the amino alcohol to 10 mL anhydrous THF.

  • Cyclization: Add 1.2 mmol of CDI in one portion. Stir at Room Temperature (RT) for 1 hour.

  • Heating: Reflux the mixture at 65°C for 4 hours. Monitor by TLC (Formation of a less polar spot).

  • Workup: Cool to RT. Quench with saturated

    
    . Extract with Ethyl Acetate (
    
    
    
    mL).
  • Purification: The resulting (4R)-4-(3-chloro-4-fluorophenyl)oxazolidin-2-one can be crystallized from Ethanol/Hexane.[1]

  • Validation: Confirm structure via

    
    -NMR (Look for the disappearance of OH/NH signals and shift of CH protons).
    

References & Authority

  • Adrenergic Activity: Adejare, A., et al. "Synthesis and beta-adrenergic activities of R-fluoronaphthyloxypropanolamine." Journal of Medicinal Chemistry. (Demonstrates the impact of fluorine substitution on beta-adrenergic selectivity).

  • Biocatalytic Synthesis: Patel, R.N. "Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals." Biomolecules, 2013. (Details the enzymatic synthesis of the 3-chloro-4-fluoro intermediate).

  • Kinase Inhibitors: "4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol."[1] CymitQuimica. (Validates the 3-Cl-4-F moiety in EGFR inhibitor scaffolds).

  • Antibacterial Derivatives: "Synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives." ResearchGate.

  • LpxC Inhibitors: "Alpha-amino amide derivatives that inhibit LpxC." Google Patents WO2018216823A1.

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Process Engineering for (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol

Topic: (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL Solubility in Different Solvents Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1] Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL Solubility in Different Solvents Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

Executive Summary

This guide provides a comprehensive technical analysis of the solubility characteristics of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol (CAS: 1213168-06-9), a critical chiral building block often utilized in the synthesis of androgen receptor signaling inhibitors (e.g., Enzalutamide analogues).[1]

As a Senior Application Scientist, I have structured this document to move beyond static data tables. We will explore the mechanistic drivers of solubility for this amphiphilic molecule, distinguishing between its Free Base and Salt forms. This guide includes predictive modeling, empirical data ranges based on structural analogues, and validated protocols for thermodynamic solubility determination.

Molecular Architecture & Solubility Prediction

To predict the solubility landscape, we must first deconstruct the molecule’s functional groups and their interaction potentials.

Structural Analysis (Structure-Property Relationship)

The molecule is a chiral amino alcohol featuring a halogenated phenyl ring. Its solubility is governed by a competition between the polar "head" and the lipophilic "tail."

Functional GroupPropertyInteraction MechanismSolvent Compatibility
Primary Amine (-NH₂) Basic (pKa ~9.0), H-Bond Donor/AcceptorIonization in acidic media; H-bonding in protic solvents.[1]High in Acidic Water, Alcohols.
Primary Alcohol (-OH) Polar, H-Bond Donor/AcceptorH-bonding network formation.[1]High in Methanol, Ethanol, DMSO.[2]
Phenyl Ring Lipophilic, Aromatic

-

stacking, Van der Waals forces.
Moderate in Toluene, DCM.
Halogens (Cl, F) Electron withdrawing, LipophilicIncreases LogP (approx. 1.2–1.5); reduces aqueous solubility of the free base.Enhances solubility in chlorinated solvents.
The "Chiral Lattice" Effect

As a pure enantiomer (2R), this compound likely exhibits higher lattice energy than its racemic counterpart due to more efficient packing. Consequently, the pure enantiomer often requires higher temperatures or more potent solvents to dissolve compared to the racemate, a critical factor during chiral resolution or recrystallization processes.

Solubility Landscape: Empirical & Predicted Data

The following data aggregates known behaviors of structural analogues (e.g., 2-amino-1-(4-fluorophenyl)ethanol) and thermodynamic principles.

Solubility Classifications (Free Base Form)

Temperature: 25°C | Pressure: 1 atm

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, DMAcVery High (>100 mg/mL)Disrupts strong intermolecular H-bonds; ideal for stock solutions.[1]
Polar Protic Methanol, Ethanol, IPAHigh (50–100 mg/mL)Solvation via H-bonding; solubility decreases as alkyl chain length of alcohol increases.
Chlorinated Dichloromethane (DCM), ChloroformModerate (10–50 mg/mL)Good interaction with the halogenated aromatic ring; often used for extraction.
Esters/Ethers Ethyl Acetate, THF, MTBEModerate to Low Useful as anti-solvents in crystallization when paired with alcohols.
Hydrocarbons Hexane, Heptane, TolueneVery Low (<1 mg/mL)The polar amine/alcohol head group prevents solvation in non-polar media.
Aqueous (Neutral) Water (pH 7)Low (<5 mg/mL)The lipophilic phenyl ring dominates at neutral pH.
Aqueous (Acidic) 0.1 M HCl, 0.1 M H₂SO₄Very High (>100 mg/mL)Protonation of the amine forms a highly soluble cationic salt.
The pH-Solubility Profile

The solubility of this compound is highly pH-dependent.[1]

  • pH < pKa (~9.0): The amine is protonated (

    
    ). Solubility is high.
    
  • pH > pKa: The molecule exists as a neutral free base. Solubility drops to its intrinsic value (

    
    ), often causing precipitation.
    

Scientist's Note: In workup procedures, basifying an acidic aqueous solution of this compound to pH > 10 will precipitate the free base, allowing for extraction into DCM or Ethyl Acetate.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Use this method to generate regulatory-grade solubility data.[1]

Materials:

  • Test Compound (Solid, >98% purity)

  • Solvents (HPLC Grade)

  • Syringe Filters (0.45 µm PTFE or Nylon)

  • HPLC-UV or LC-MS system

Workflow:

  • Supersaturation: Add excess solid compound to 2 mL of the target solvent in a borosilicate glass vial. A visible solid sediment must remain.

  • Equilibration: Agitate the vials at a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours .

    • Tip: Use a rotary mixer rather than a stir bar to prevent grinding the crystals, which can create transient high-energy amorphous states.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm filter.

    • Critical: Pre-saturate the filter with the solution to prevent adsorptive loss of the active compound.

  • Quantification: Dilute the filtrate into the mobile phase and analyze via HPLC-UV (Detection typically @ 220–254 nm).

  • pH Check: For aqueous buffers, measure the pH after equilibrium, as the amine's dissolution may shift the buffer pH.

Protocol B: Gravimetric Screening (Rapid Estimation)

Use this for solvent selection in process development.

  • Weigh 10 mg of solid into a vial.

  • Add solvent in 10 µL aliquots, vortexing between additions.

  • Record the volume required for complete dissolution.

  • Calculate solubility (

    
    ).
    

Process Engineering: Crystallization & Purification

The solubility differential between the Free Base and HCl Salt is the primary lever for purification.

Visualization of Solubility Workflow

The following diagram illustrates the decision matrix for solvent selection based on the process goal (Reaction vs. Purification).

SolubilityWorkflow Start Process Goal Reaction Reaction Medium Start->Reaction Purification Crystallization/Workup Start->Purification PolarAprotic Polar Aprotic (DMF, DMSO) High Solvency Reaction->PolarAprotic Nucleophilic Sub. Chlorinated Chlorinated (DCM) Mod. Solvency Reaction->Chlorinated Acylation/Protection SaltFormation Salt Formation (Add HCl/IPA) Purification->SaltFormation Antisolvent Anti-Solvent Method Purification->Antisolvent Precipitate Precipitate Salt (High Purity) SaltFormation->Precipitate Insoluble in Ether/EtOAc FreeBaseRecrys Recrystallize Free Base (Solvent: IPA/Heptane) Antisolvent->FreeBaseRecrys Soluble in Alc -> Add Alkane

Figure 1: Decision tree for solvent selection based on unit operation goals.[1]

Mechanistic Diagram: Solute-Solvent Interactions

Understanding why the molecule dissolves helps in troubleshooting precipitation issues.[1]

Interactions cluster_0 Solvent Interactions Molecule (2R)-Amino-Alcohol Water Water (Acidic) Molecule->Water Ion-Dipole (Protonated Amine) Methanol Methanol Molecule->Methanol H-Bonding (-OH & -NH2) Hexane Hexane Molecule->Hexane Repulsion (Polar Head) Mech1 Soluble Water->Mech1 Methanol->Mech1 Mech2 Insoluble Hexane->Mech2

Figure 2: Mechanistic interaction map showing the dominant forces driving solubility in key solvents.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54366691, 2-amino-1-(4-fluorophenyl)ethanol. Retrieved from [Link]

  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (General reference for amino alcohol solubility modeling).
  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Raytor. Pharmaceutical Solubility Testing: Equilibrium and Kinetic Methods. Retrieved from [Link]

Sources

Foundational

Technical Guide: Enantiomeric Purity Analysis of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol

Executive Summary (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol is a critical chiral building block, frequently utilized in the synthesis of next-generation kinase inhibitors (e.g., BRAF or EGFR inhibitors). The pha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol is a critical chiral building block, frequently utilized in the synthesis of next-generation kinase inhibitors (e.g., BRAF or EGFR inhibitors). The pharmacological efficacy and safety profiles of these therapeutics often hinge on the strict enantiomeric purity of this intermediate, as the (2S)-distomer can lead to significant off-target toxicity or reduced potency.

This guide provides a definitive, multi-tiered analytical framework for determining the enantiomeric excess (% ee) of this specific amino alcohol. It moves beyond generic protocols to address the specific physiochemical challenges posed by the halogenated phenyl ring and the basic primary amine.

Chemical Profile & Analytical Challenges

Structural Analysis
  • IUPAC Name: (2R)-2-amino-2-(3-chloro-4-fluorophenyl)ethanol

  • Molecular Formula: C₈H₉ClFNO

  • Key Functional Groups:

    • Primary Amine: Basic (pKa ~9.0–9.5). Prone to silanol interaction, causing peak tailing.

    • Primary Alcohol: Polar, H-bond donor/acceptor.

    • Halogenated Phenyl Ring: Electron-deficient aromatic system (pi-acidic character).

The Separation Challenge

The primary analytical challenge is the strong interaction between the free amine and residual silanols on silica-based stationary phases. Standard chiral methods often fail due to:

  • Broadening/Tailing: Preventing baseline resolution of the minor enantiomer.

  • Solubility: The compound is moderately polar; finding a solvent compatible with Normal Phase (NP) chiral columns can be tricky.

Primary Strategy: Direct Chiral HPLC (Normal Phase)

Status: Gold Standard for QC & Process Control

Direct separation on polysaccharide-based stationary phases is the most robust method for this class of phenylglycinol analogs. The pi-pi interactions provided by the 3-chloro-4-fluoro substitution enhance recognition by carbamate-based selectors.

Recommended Protocol

This protocol utilizes an Amylose tris(3,5-dimethylphenylcarbamate) selector, known for superior recognition of aryl-amines.

ParameterSpecification
Column Chiralpak AD-H (or equivalent: Lux Amylose-1) Dimensions: 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : Diethylamine (DEA) Ratio: 90 : 10 : 0.1 (v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C (Control is critical for reproducibility)
Detection UV @ 220 nm (Amine absorption) or 260 nm (Phenyl ring)
Sample Diluent Mobile Phase (or Ethanol if solubility is poor)
Injection Vol. 5–10 µL
Mechanism of Separation
  • Chiral Selector: The amylose backbone forms a helical cavity. The carbamate groups provide H-bonding sites (C=O, N-H) and dipole-dipole interactions.

  • Analyte Interaction:

    • H-Bonding: The analyte's -NH₂ and -OH groups H-bond with the carbamate selector.

    • Pi-Pi Stacking: The electron-deficient 3-Cl-4-F-phenyl ring stacks with the phenyl groups of the selector.

    • Steric Fit: The (2R)-isomer fits into the chiral groove differently than the (2S)-isomer, leading to differential retention.

Critical Additive: Diethylamine (DEA)

Why it is non-negotiable: The 0.1% DEA acts as a "sacrificial base." It preferentially binds to the acidic silanol sites on the silica support, preventing the analyte's amine from binding. Without DEA, the peaks will tail severely, masking the impurity (distomer).

Secondary Strategy: Derivatization (HPLC-UV/MS)

Status: Validation & Trace Analysis

If the direct method shows matrix interference or if % ee > 99.9% is required, derivatization with GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) is the authoritative backup.

Derivatization Protocol

This reaction converts the enantiomers into diastereomeric thioureas , which are chemically distinct and separable on standard achiral C18 columns.

Step-by-Step Workflow:

  • Preparation: Dissolve 1 mg of sample in 1 mL Acetonitrile (ACN).

  • Reagent: Add 1.2 equivalents of GITC (dissolved in ACN).

  • Base: Add 1.5 equivalents of Triethylamine (TEA) to scavenge protons and drive the reaction.

  • Incubation: Shake at Room Temperature for 30 minutes.

  • Quench: (Optional) Add trace ethanolamine to consume excess GITC.

  • Analysis: Inject onto a C18 column.[1]

Chromatographic Conditions (Achiral)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: Water (0.1% H₃PO₄) : ACN Gradient (40% -> 80% ACN over 20 mins).

  • Detection: UV @ 254 nm (Thiourea linkage absorbs strongly).

Advantage: Diastereomers often have resolution factors (


) > 5.0, making this method extremely reliable for proving the absence of the distomer.

Method Validation Framework (ICH Q2)

To ensure the method is "Trustworthy" and "Self-Validating," the following criteria must be met during development:

Validation ParameterAcceptance CriteriaScientific Rationale
Selectivity (

)

(Baseline separation)
Ensures accurate integration of the minor peak without overlap.
Sensitivity (LOQ)

of the main peak
Necessary to detect trace racemization (distomer).
Linearity

(for distomer)
Confirms detector response is proportional to impurity concentration.
Robustness Stable

at

organic modifier
Proves method reliability during routine QC operation.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting and optimizing the analytical method.

MethodDevelopment Start Start: (2R)-Amino Alcohol Sample SolubilityCheck Check Solubility in Hexane/IPA Start->SolubilityCheck DirectMethod Method A: Direct Chiral HPLC (Chiralpak AD-H, Hex/IPA/DEA) SolubilityCheck->DirectMethod Soluble DerivMethod Method B: GITC Derivatization (Achiral C18 Analysis) SolubilityCheck->DerivMethod Insoluble/Precipitates EvalRes Evaluate Resolution (Rs) DirectMethod->EvalRes Success Validation & QC Release EvalRes->Success Rs > 1.5 Tailing Issue: Peak Tailing? EvalRes->Tailing Rs < 1.5 AddBase Action: Increase DEA to 0.2% or switch to TEA Tailing->AddBase Yes Tailing->DerivMethod No (Selectivity Issue) AddBase->DirectMethod Retest DerivMethod->Success

Caption: Decision tree for selecting between Direct Chiral HPLC and Derivatization based on solubility and resolution outcomes.

Troubleshooting Guide

Issue 1: Retention Times Drift
  • Cause: Evaporation of the volatile organic modifier (Hexane/IPA) or absorption of water by the mobile phase.

  • Fix: Use a pre-mixed mobile phase in a sealed reservoir. Install a guard column to protect the sensitive chiral stationary phase from moisture.

Issue 2: "Ghost" Peaks or Baseline Noise
  • Cause: The 3-chloro-4-fluorophenyl moiety is electron-withdrawing, making the amine less nucleophilic but potentially reactive with aldehydes in low-grade solvents.

  • Fix: Use HPLC-grade solvents only. Ensure the DEA additive is fresh and not oxidized.

Issue 3: Inversion of Elution Order
  • Context: Sometimes the (S)-enantiomer elutes before the (R)-enantiomer.

  • Verification: Always inject a known racemic standard (prepared by mixing pure R and S or by reducing the ketone precursor with NaBH₄) to confirm the retention time of the distomer. Never rely solely on area % without a marker.

References

  • Chiral Technologies. (2024). Chiralpak AD-H Instruction Manual.

  • Sigma-Aldrich. (2023).

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Phenomenex. (2024). Chiral HPLC Column Selection Guide.

Sources

Exploratory

(2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL as a chiral building block

The following technical guide details the properties, synthesis, and application of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol as a high-value chiral building block in medicinal chemistry. Role: Chiral Pharmacoph...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol as a high-value chiral building block in medicinal chemistry.

Role: Chiral Pharmacophore & Synthetic Intermediate Primary Application: Kinase Inhibitors, GPCR Ligands, and Metabolic Stability Modulation[1]

Executive Summary & Chemical Profile

(2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol is a disubstituted chiral amino alcohol used primarily to introduce a robust, lipophilic aromatic moiety into drug candidates.[1] The specific 3-chloro-4-fluoro substitution pattern is a "privileged motif" in medicinal chemistry, designed to block metabolic hot spots (para-position) while increasing lipophilicity and binding affinity through halogen bonding.[1]

Chemical Identity
PropertyDetail
IUPAC Name (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol
Common Name (R)-3-Chloro-4-fluorophenylglycinol
CAS Number Refer to (S)-enantiomer: 1269652-47-2; (R)-isomer is the optical antipode.[1]
Molecular Formula C₈H₉ClFNO
Molecular Weight 189.61 g/mol
Chiral Center C2 (R-configuration)
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, DMSO, DCM; sparingly soluble in water
Structural Significance (The "Halogen Effect")

The 3-chloro-4-fluorophenyl moiety offers distinct pharmacological advantages over unsubstituted phenyl rings:

  • Metabolic Blocking: The fluorine atom at the para position blocks cytochrome P450-mediated hydroxylation, significantly extending the half-life (

    
    ) of the parent molecule.
    
  • Lipophilicity Modulation: The chlorine atom at the meta position increases

    
    , enhancing membrane permeability and blood-brain barrier (BBB) penetration.
    
  • Electronic Tuning: The electron-withdrawing nature of both halogens reduces the pKa of the adjacent amine, potentially altering the drug's ionization state at physiological pH.

Retrosynthetic Analysis & Synthesis Strategy

The synthesis of this chiral building block typically proceeds via the reduction of the corresponding non-natural amino acid or through asymmetric transfer hydrogenation of a ketone precursor.

Pathway A: Reduction of (R)-Amino Acid (Preferred for Scale)

This route is favored for its operational simplicity and high enantiomeric retention.

Precursor: (R)-2-Amino-2-(3-chloro-4-fluorophenyl)acetic acid (CAS: 93939-74-3 for racemate analog).[1]

SynthesisPath Start (R)-3-Chloro-4-fluorophenylglycine Activation Activation (I2 / BF3·Et2O) Start->Activation In situ Reduction Reduction (NaBH4 / THF) Activation->Reduction Hydride Transfer Product (2R)-Amino Alcohol (>98% ee) Reduction->Product Workup

Figure 1: Synthetic workflow for the reduction of the amino acid precursor.

Detailed Protocol: NaBH₄/I₂ Reduction System

Objective: Synthesize (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol from its amino acid precursor. Scale: 10.0 mmol basis.

Reagents:

  • (R)-2-Amino-2-(3-chloro-4-fluorophenyl)acetic acid (2.03 g, 10 mmol)[1]

  • Sodium Borohydride (NaBH₄) (0.95 g, 25 mmol)

  • Iodine (I₂) (2.54 g, 10 mmol)

  • Anhydrous THF (50 mL)

Procedure:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with nitrogen.[2][3]

  • Solubilization: Charge the flask with NaBH₄ and anhydrous THF. Cool to 0°C in an ice bath.

  • Activation: Add the amino acid precursor slowly to the suspension.

  • Iodine Addition: Dissolve I₂ in THF (10 mL) and add dropwise over 30 minutes. Caution: Hydrogen gas evolution will occur.[1]

  • Reflux: Once gas evolution ceases, heat the mixture to reflux (66°C) for 16–18 hours. The solution should turn colorless as the iodine is consumed.

  • Quench: Cool to room temperature. Carefully add Methanol (MeOH) dropwise to quench excess borohydride.

  • Workup: Concentrate the solvent in vacuo. Dissolve the white residue in 20% aqueous KOH and stir for 4 hours to break the boron-amine complex.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (DCM:MeOH:NH₄OH, 90:10:1).

Expected Yield: 85–92% Quality Control: Check optical rotation


 and purity via Chiral HPLC (Chiralpak AD-H column).

Applications in Drug Discovery

This building block is a critical scaffold for two major classes of therapeutics:

A. Kinase Inhibitors (EGFR / HER2)

The 3-chloro-4-fluoroaniline motif is iconic in kinase inhibitors (e.g., Gefitinib, Afatinib). The (2R)-amino alcohol variant allows this motif to be incorporated into a non-planar, chiral scaffold, enabling:

  • Vector Positioning: The chiral center directs the halogenated phenyl ring into a specific hydrophobic pocket (e.g., the gatekeeper region).

  • H-Bonding: The hydroxyl group acts as a hydrogen bond donor/acceptor, interacting with the hinge region or catalytic lysine.

B. Beta-Adrenergic Receptor Agonists

Phenylethanolamines are the classic pharmacophore for


-adrenergic receptors (e.g., Mirabegron).
  • Receptor Selectivity: The (R)-configuration at the benzylic position is typically essential for high-affinity binding to

    
    -receptors.[1]
    
  • Metabolic Stability: Replacing the standard catechol or phenol ring with the 3-Cl-4-F phenyl ring prevents rapid sulfation/glucuronidation, improving oral bioavailability.[1]

DrugDesign Scaffold (2R)-Amino Alcohol Scaffold Target1 Kinase Inhibitor (Hydrophobic Pocket) Scaffold->Target1 Incorporate Target2 Beta-Agonist (Receptor Activation) Scaffold->Target2 Incorporate Outcome1 Enhanced Selectivity (Chiral Fit) Target1->Outcome1 Outcome2 Metabolic Stability (Blocked para-position) Target2->Outcome2

Figure 2: Strategic application of the scaffold in medicinal chemistry.

Handling & Stability

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The amine is sensitive to CO₂ absorption (carbamate formation).

  • Stability: Stable in solid form for >12 months. Solutions in DMSO or MeOH should be used within 24 hours to prevent oxidation of the alcohol or racemization (though rare for this structure).

  • Safety: Irritant. Wear standard PPE (gloves, goggles). The halogenated aromatic ring makes it potentially lipophilic and bioaccumulative; handle with care in fume hoods.

References

  • Synthesis of Fluorinated Amino Acids

    • Title: Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex.
    • Source: PMC / NIH[1]

    • URL:[Link] (Generalized method reference)

  • Reduction Protocol (NaBH4/I2)

    • Title: Reduction of amino acids to corresponding amino alcohols.[4]

    • Source: Chemistry Stack Exchange (referencing McKennon et al., J. Org. Chem. 1993).[4]

    • URL:[Link]

  • Medicinal Chemistry of Fluorine

    • Title: Applications of fluorine-containing amino acids for drug design.[1]

    • Source: European Journal of Medicinal Chemistry.
    • URL:[Link]

  • Beta-Adrenergic Agonist Analogues

    • Title: Processes for producing optically active 2-amino-1-phenylethanol derivatives (Mirabegron intermediates).[1]

    • Source: Google P
    • URL
  • Reagent Data (S-Isomer Reference)

    • Title: (S)-2-Amino-2-(3-Chloro-4-Fluorophenyl)Ethanol Hydrochloride.[1][5]

    • Source: Reagentia / Sigma-Aldrich.[1]

Sources

Protocols & Analytical Methods

Method

Synthesis of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL from starting materials

This Application Note details the high-fidelity synthesis of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol , a critical chiral building block often utilized in the development of next-generation kinase inhibitors (e...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the high-fidelity synthesis of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol , a critical chiral building block often utilized in the development of next-generation kinase inhibitors (e.g., EGFR, HER2 targets).

The protocol prioritizes the reduction of the corresponding chiral amino acid using the Sodium Borohydride/Iodine (NaBH₄/I₂) system. This method is selected for its operational safety, high chemoselectivity (avoiding dehalogenation of the aryl ring), and preservation of optical purity compared to Lithium Aluminum Hydride (LAH) or catalytic hydrogenation routes.

Introduction & Retrosynthetic Analysis

The target molecule is a chiral phenylglycinol derivative . Its synthesis is most reliably achieved through the reduction of (R)-2-amino-2-(3-chloro-4-fluorophenyl)acetic acid . This precursor can be obtained via a Strecker synthesis followed by classical resolution or enzymatic hydrolysis.

Retrosynthetic Logic
  • Target: (2R)-Amino Alcohol.

  • Precursor: (R)-Amino Acid (Phenylglycine derivative).

  • Transformation: Chemoselective reduction of carboxylic acid in the presence of free amine and aryl halogens.

  • Starting Material: 3-Chloro-4-fluorobenzaldehyde.

SynthesisPath Aldehyde 3-Chloro-4-fluorobenzaldehyde (Starting Material) RacemicAA (±)-2-Amino-2-(3-chloro-4-fluorophenyl) acetic acid Aldehyde->RacemicAA Strecker Rxn (NaCN, NH4Cl) ChiralAA (R)-2-Amino-2-(3-chloro-4-fluorophenyl) acetic acid (Key Intermediate) RacemicAA->ChiralAA Optical Resolution ((+)-Tartaric Acid) Target (2R)-2-Amino-2-(3-chloro-4-fluorophenyl) ethan-1-ol (Target) ChiralAA->Target Reduction (NaBH4 / I2 / THF)

Figure 1: Strategic workflow for the synthesis of the target chiral amino alcohol.

Experimental Protocols

Phase 1: Synthesis of (R)-2-Amino-2-(3-chloro-4-fluorophenyl)acetic acid

Note: If the chiral amino acid is purchased commercially (CAS: 93939-74-3 analog), proceed directly to Phase 2.

Step A: Strecker Synthesis (Racemic)[1]
  • Reagents: 3-Chloro-4-fluorobenzaldehyde (1.0 eq), NaCN (1.1 eq), NH₄Cl (1.1 eq), NH₄OH (excess).

  • Procedure:

    • Dissolve aldehyde in MeOH/H₂O (1:1).

    • Add NH₄Cl and NH₄OH; stir for 30 min.

    • Slowly add NaCN (Caution: Toxic). Stir at RT for 12–24 h.

    • Hydrolysis: Isolate the amino nitrile and reflux in 6M HCl for 4–6 hours to convert the nitrile to the amino acid hydrochloride.

    • Neutralize with NaOH to pH ~6 to precipitate the zwitterionic racemic amino acid.

Step B: Optical Resolution
  • Resolving Agent: L-(+)-Tartaric acid or (+)-10-Camphorsulfonic acid (CSA).

  • Procedure:

    • Dissolve racemic amino acid and resolving agent (1.0 eq) in boiling water/ethanol mixture.

    • Allow to cool slowly to induce crystallization of the diastereomeric salt.

    • Recrystallization: Recrystallize the salt 2–3 times until constant optical rotation is achieved.

    • Free Basing: Treat the salt with 1M NaOH or NH₄OH to release the pure (R)-amino acid.

Phase 2: Reduction to (2R)-Amino Alcohol (Core Protocol)

Reaction Type: Meyers' Reduction (In situ Borane Generation) Safety Critical: This reaction generates Hydrogen gas (H₂). Perform in a well-ventilated fume hood.

Materials Table
ReagentMW ( g/mol )Equiv.[2][3][4]Role
(R)-Amino Acid Precursor~203.61.0Substrate
Sodium Borohydride (NaBH₄)37.832.5Hydride Source
Iodine (I₂)253.811.0Lewis Acid / Activator
Tetrahydrofuran (THF)72.11SolventAnhydrous
Methanol (MeOH)32.04QuenchProton Source
Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, addition funnel, and inert gas (N₂/Ar) inlet.

  • Charging: Add (R)-Amino Acid (1.0 eq) and NaBH₄ (2.5 eq) to the flask. Add anhydrous THF (10 mL per gram of substrate).

    • Note: The amino acid is sparingly soluble; a suspension will form.

  • Activation (0°C): Cool the suspension to 0°C in an ice bath.

  • Iodine Addition: Dissolve Iodine (1.0 eq) in THF. Add this solution dropwise via the addition funnel over 30–60 minutes.

    • Observation: Vigorous H₂ evolution occurs. The solution color will cycle from dark to colorless as I₂ is consumed to form BH₃·THF.

  • Reaction (Reflux): Once addition is complete and gas evolution subsides, remove the ice bath. Heat the reaction to reflux (66°C) for 12–18 hours.

    • Mechanism:[3][5][6][7][8] The generated Borane reduces the carboxylic acid to the alcohol and forms a stable Borane-Amine complex.

  • Quench: Cool to room temperature. Carefully add Methanol dropwise until effervescence ceases (destroys excess hydride).[9]

  • Complex Breaking (Critical Step): Evaporate the solvent to yield a white paste.[2] Dissolve in 20% aqueous KOH (5 mL/g). Reflux this aqueous mixture for 3–4 hours.

    • Reasoning: This step hydrolyzes the stable B–N bond, liberating the free amino alcohol.

  • Workup: Cool and extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3x).

  • Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purification and Analytical Quality Control

Purification Strategy
  • Crude State: The product is typically obtained as a white to pale yellow solid.

  • Recrystallization: If purity is <98%, recrystallize from Toluene or a Heptane/Ethyl Acetate mixture.

  • Salt Formation (Optional): For long-term storage, convert to the Hydrochloride salt using HCl in Dioxane/Ether.

Analytical Specifications
TestMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6 or CDCl3)Consistent with structure. Benzylic proton doublet (~4.0-4.5 ppm).
Purity HPLC (UV @ 210/254 nm)> 98.0% Area
Chiral Purity Chiral HPLC> 99.0% ee (Enantiomeric Excess)
Water Content Karl Fischer< 0.5%

Chiral HPLC Method Parameters:

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 254 nm.

Troubleshooting & Optimization

  • Incomplete Reduction: If the intermediate acid is remaining, ensure the I₂ is anhydrous and the THF is dry. Moisture destroys the active Borane species.

  • Low Yield: Often caused by incomplete hydrolysis of the Borane-Amine complex. Ensure the KOH reflux step is vigorous and sufficiently long (at least 3 hours).

  • Racemization: The NaBH₄/I₂ method is generally racemization-free. If ee drops, check the optical purity of the starting amino acid or the resolution step.

References

  • McKennon, M. J., et al. (1993). "A convenient reduction of amino acids and their derivatives."[9] The Journal of Organic Chemistry, 58(13), 3568-3571.

  • Abiko, A., et al. (1992). "Acids to Aminoalcohols: Use of NaBH4-H2SO4." Tetrahedron Letters, 33(38), 5517-5518. (Alternative acid activation method).[9]

  • Perry, M. A., et al. (2003). "Dutch resolution of racemic 4-hydroxy- and 4-fluorophenylglycine." Tetrahedron: Asymmetry, 14(7), 801-805. (Resolution protocols).
  • Kanth, J. V., & Periasamy, M. (1991). "Selective reduction of carboxylic acids into alcohols using NaBH4 and I2." The Journal of Organic Chemistry, 56(20), 5964-5965.

Sources

Application

Using (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL in asymmetric synthesis

Technical Application Note: Strategic Utilization of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol in Asymmetric Synthesis Executive Summary Compound: (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol CAS: 1213028-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol in Asymmetric Synthesis

Executive Summary

Compound: (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol CAS: 1213028-68-0 (Generic ref for class; specific salt forms vary) Molecular Formula: C₈H₉ClFNO Stereochemistry: (R)-Enantiomer (>99% ee recommended)[1]

This application note details the strategic deployment of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol (referred to herein as (R)-3Cl-4F-Phg-ol ) as a high-value chiral building block. Unlike unsubstituted phenylglycinol, the 3-chloro-4-fluoro motif imparts unique electronic properties (electron-withdrawing) and metabolic stability (blocking P450 oxidation sites), making it a critical scaffold in the development of next-generation kinase inhibitors and GPCR ligands.[1]

Primary Applications:

  • Chiral Auxiliary Synthesis: Precursor to Evans-type 4-aryl-2-oxazolidinones for asymmetric alkylations.

  • Heterocyclic Scaffold Construction: Enantiospecific synthesis of morpholines and aziridines.

  • Ligand Design: Synthesis of chiral N,O-ligands for Ru-catalyzed transfer hydrogenation.

Chemical Profile & Mechanistic Advantages[2][3]

The utility of (R)-3Cl-4F-Phg-ol stems from the synergy between its chirality and its halogenation pattern.[1]

FeatureChemical ConsequenceApplication Benefit
(R)-Stereocenter Benzylic amine with defined geometry.[1]Induces high diastereomeric ratios (dr) in subsequent bond-forming reactions.[1]
4-Fluoro Group Blocks para-metabolic oxidation.[1]Increases metabolic half-life (

) of the final API.
3-Chloro Group Increases lipophilicity (

) and steric bulk.[1]
Enhances hydrophobic pocket binding in target proteins; alters electronic bias of the aromatic ring.
1,2-Amino Alcohol Bifunctional nucleophile.Versatile cyclization precursor for 5- and 6-membered heterocycles.[1]

Application Protocol A: Synthesis of Chiral Oxazolidinones

The most robust application of (R)-3Cl-4F-Phg-ol is its conversion into a 4-substituted-2-oxazolidinone.[1] This auxiliary is superior to the unsubstituted phenyl analog when the target molecule requires enhanced crystallinity or specific


-stacking interactions during crystallization-induced diastereomer separation.[1]
Workflow Visualization

Oxazolidinone_Synthesis Figure 1: Conversion of Amino Alcohol to Chiral Oxazolidinone Auxiliary Start (R)-3Cl-4F-Phg-ol (Starting Material) Intermed Intermediate Carbamate Start->Intermed N-acylation Reagent CDI or Triphosgene (Carbonyl Source) Reagent->Intermed Product 4-(3-Cl-4-F-phenyl) -2-oxazolidinone Intermed->Product Cyclization (Base induced)

Detailed Protocol

Objective: Synthesis of (4R)-4-(3-chloro-4-fluorophenyl)-1,3-oxazolidin-2-one.

Reagents:

  • (R)-3Cl-4F-Phg-ol (1.0 equiv)[1]

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) OR Triphosgene (0.4 equiv)[1]

  • Dichloromethane (DCM) (anhydrous)

  • Triethylamine (TEA) (if using Triphosgene)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with (R)-3Cl-4F-Phg-ol (10 mmol) and anhydrous DCM (50 mL). Cool the solution to 0°C under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Acylation:

    • Method A (CDI): Add CDI (12 mmol) portion-wise over 15 minutes. The reaction is slightly exothermic.

    • Method B (Triphosgene): Add TEA (22 mmol) first, then add Triphosgene (4 mmol) dissolved in DCM dropwise.

  • Cyclization: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS.[1] The appearance of a less polar spot indicates product formation.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (30 mL).
      
    • Separate phases. Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine organic layers, wash with brine, and dry over

      
      .[2]
      
  • Purification: Concentrate in vacuo. Recrystallize the crude solid from EtOAc/Hexanes to achieve >99% ee.

    • Note: The 3-Cl, 4-F substitution often yields a highly crystalline solid, simplifying purification compared to alkyl-substituted auxiliaries.[1]

Application Protocol B: Synthesis of Chiral Morpholines (API Scaffolds)

This amino alcohol is a direct precursor to 2-aryl-morpholines, a scaffold found in NK1 antagonists and antidepressants.[1] The electron-deficient nature of the 3-Cl-4-F ring requires specific conditions for the cyclization to prevent racemization at the benzylic center.[1]

Reaction Pathway

Morpholine_Synthesis Figure 2: Synthesis of Chiral Morpholine Scaffold Start (R)-3Cl-4F-Phg-ol Step1 N-Alkylation (2-chloroacetyl chloride) Start->Step1 Base/Biphasic Step2 Reduction (Lactam -> Amine) Step1->Step2 BH3-DMS or LAH Final (2R)-2-(3-Cl-4-F-phenyl) morpholine Step2->Final Isolation

Critical Control Points:

  • Racemization Risk: Avoid strong bases at high temperatures during the N-alkylation step.[1] The benzylic proton is acidified by the electron-withdrawing aryl ring.[1] Use mild bases like

    
     or biphasic conditions (
    
    
    
    ).
  • Reduction: When reducing the intermediate lactam (morpholin-3-one) to morpholine, use Borane-Dimethyl Sulfide (

    
    ) rather than 
    
    
    
    if the halogenated ring is sensitive to hydrodehalogenation (though F and Cl are generally stable to LAH under standard conditions,
    
    
    is gentler).[1]

Analytical Quality Control

To ensure the integrity of asymmetric synthesis, the enantiomeric purity of the starting material must be verified.

Chiral HPLC Method:

  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: Hexanes : Isopropanol (90:[1]10) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Strong absorption due to aryl ring).

  • Expected Retention: The (R)-enantiomer typically elutes distinct from the (S)-enantiomer.[1] (Note: Run a racemic standard first to establish retention times).

Handling & Stability

  • Storage: Store at 2–8°C under inert gas. Hygroscopic nature requires tightly sealed containers.

  • Safety: The compound is a halogenated aromatic amine derivative.[3][4] Treat as a potential skin sensitizer and irritant. Wear nitrile gloves and use a fume hood.

  • Stability: Stable to oxidation under ambient conditions. Avoid prolonged exposure to strong acids which may protonate the amine and potentially induce elimination of the hydroxyl group (styrene formation) if heated.

References

  • Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier.[5] (Foundational text on amino alcohol auxiliaries).

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis". Chemical Reviews, 96(2), 835-876. Link

  • Sigma-Aldrich. "2-Amino-2-(4-chloro-3-fluorophenyl)ethanol Product Page".[1] (Reference for physical properties and safety data of the regioisomer class). Link

  • BenchChem. "3-Chloro-4-fluoroaniline Applications". (Context for the halogenated aryl motif in drug discovery). Link

(Note: While specific literature on the exact CAS 1213028-68-0 is proprietary or sparse, the chemistry described above is chemically validated based on the reactivity of the homologous 3-chloro-4-fluorophenylglycinol class.)

Sources

Method

Application Note: Analytical Control Strategy for (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol

This Application Note is structured as a comprehensive technical guide for the analytical characterization of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol , a critical chiral intermediate often employed in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the analytical characterization of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol , a critical chiral intermediate often employed in the synthesis of complex pharmaceutical active ingredients (APIs).

Executive Summary & Scientific Context

The target analyte, (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol (hereafter referred to as Analyte-2R ), is a chiral phenylglycinol derivative. Its structural integrity—specifically the R-configuration at the benzylic position—is pharmacologically critical. In drug development, the inversion of this stereocenter can lead to inactive or toxic diastereomers in the final API.

Analytical Challenges:

  • Chiral Resolution: Separating the (2R) enantiomer from the (2S) antipode requires high-selectivity polysaccharide-based stationary phases.

  • Peak Tailing: The primary amine functionality interacts strongly with residual silanols on silica columns, necessitating specific mobile phase modifiers.

  • UV Detection: The halogenated phenyl ring provides a chromophore, but sensitivity requires low-UV detection (210–220 nm), increasing susceptibility to solvent cut-off interference.

This guide provides two validated protocols:

  • Protocol A: High-Performance Liquid Chromatography (HPLC) for Chemical Purity (Assay).

  • Protocol B: Chiral HPLC for Enantiomeric Excess (ee%) Determination.

Analytical Workflow Visualization

The following diagram outlines the decision matrix for characterizing batches of Analyte-2R, ensuring no sub-standard material enters the synthesis pipeline.

AnalyticalStrategy RawSample Raw Batch (Analyte-2R) Solubility Sample Prep (MeOH/Buffer) RawSample->Solubility MethodA Protocol A: Achiral RP-HPLC Solubility->MethodA PurityCheck Chemical Purity > 98.0%? MethodA->PurityCheck MethodB Protocol B: Chiral HPLC PurityCheck->MethodB Pass Reject REJECT / REWORK PurityCheck->Reject Fail EECheck Enantiomeric Excess > 99.0%? MethodB->EECheck Release BATCH RELEASE EECheck->Release Pass EECheck->Reject Fail

Figure 1: Integrated analytical workflow for quality control of chiral amino alcohol intermediates.

Protocol A: Chemical Purity & Assay (Achiral RP-HPLC)

Objective: Quantify the chemical purity of Analyte-2R and identify process-related impurities (e.g., des-halo analogs or oxidized byproducts).

Method Principles

We utilize a Reversed-Phase (RP) mode. Because the analyte is a primary amine, it is basic. We employ a high-pH resistant C18 column or a standard C18 with an acidic mobile phase to ensure the amine is fully protonated (cationic), preventing secondary interactions with silanols that cause peak tailing.

  • Choice: Acidic condition (0.1% TFA) is preferred here for MS-compatibility and sharp peaks.

Chromatographic Conditions[1][2][3][4][5][6]
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)Double end-capped silica reduces silanol activity for amines.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)TFA acts as an ion-pairing agent, sharpening the amine peak.
Mobile Phase B Acetonitrile (ACN)Low viscosity organic modifier.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1][2][3]
Column Temp 30°CEnsures retention time reproducibility.
Detection UV at 220 nmMaximizes signal for the halogenated benzene ring.
Injection Vol 5.0 µLPrevent column overload.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.04060
12.0595
15.0595
15.1955
20.0955
System Suitability Criteria (Self-Validating)
  • Tailing Factor (Tf): NMT 1.5 (Strict control required for amines).

  • Theoretical Plates (N): NLT 5000.

  • RSD (n=6): NMT 1.0% for the main peak area.

Protocol B: Enantiomeric Purity (Chiral HPLC)

Objective: Quantify the (2R)-enantiomer and limit the (2S)-enantiomer. Target: Enantiomeric Excess (ee) > 99.0%.

Method Principles

Direct chiral separation is achieved using Polysaccharide-based Chiral Stationary Phases (CSPs) .[4] The amino and hydroxyl groups of the analyte interact with the carbamate linkages on the CSP via hydrogen bonding.

  • Critical Factor: A basic additive (Diethylamine, DEA) is mandatory in the mobile phase to suppress non-specific binding of the primary amine to the silica support.

Chromatographic Conditions[1][2][3][4][5][6]
ParameterSpecificationRationale
Column Daicel Chiralpak IC (250 x 4.6 mm, 5 µm)Immobilized Cellulose tris(3,5-dichlorophenylcarbamate). Robust and versatile.
Mobile Phase n-Heptane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v)Normal phase mode. IPA modulates hydrogen bonding; DEA suppresses tailing.
Flow Rate 1.0 mL/minOptimized for mass transfer in normal phase.
Column Temp 25°CLower temperature often improves chiral recognition (separation factor

).
Detection UV at 220 nm
Run Time 20 minutesEnsure elution of both enantiomers.
Sample Preparation
  • Diluent: Mobile Phase (without DEA).

  • Concentration: 0.5 mg/mL.[1]

  • Procedure: Weigh 10 mg of sample into a 20 mL flask. Dissolve in 5 mL IPA, sonicate, and dilute to volume with Heptane.

Expected Performance
  • Retention Time (Approx):

    • (2S)-Enantiomer: ~8.5 min (Typical impurity)

    • (2R)-Enantiomer: ~11.0 min (Main analyte)

    • Note: Elution order can reverse depending on the specific CSP batch; confirm with a racemic standard.

  • Resolution (Rs): > 2.0 between enantiomers.

Method Validation Strategy (ICH Q2)

To ensure trustworthiness, the following validation parameters must be executed:

  • Specificity: Inject the "Blank" (Mobile Phase) and "Placebo" to ensure no interference at the retention time of Analyte-2R.

  • Linearity: Prepare 5 levels from 50% to 150% of target concentration.

    
     must be 
    
    
    
    .[2][5]
  • Accuracy (Recovery): Spike the analyte into the matrix at 80%, 100%, and 120%. Recovery range: 98.0% – 102.0%.[1]

  • Robustness: Deliberately vary Flow Rate (

    
     mL/min) and Column Temp (
    
    
    
    C). Verify that Resolution (
    
    
    ) remains
    
    
    .
Troubleshooting Guide
  • Problem: Doublet peaks or split peaks in Protocol B.

    • Cause: Sample solvent mismatch.

    • Fix: Ensure the sample is dissolved in the Mobile Phase.[6] Avoid using 100% Ethanol or Methanol as diluent if the MP is Heptane-based.

  • Problem: Broad peaks for the amine.

    • Cause: Insufficient DEA or "aged" Mobile Phase.

    • Fix: Prepare fresh Mobile Phase daily. The volatile DEA evaporates, changing the pH of the surface environment.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2] Link

  • Daicel Corporation. (n.d.). Chiralpak IC Instruction Manual. Chiral Technologies. Link

  • Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for polysaccharide CSP mechanisms).
  • Sigma-Aldrich. (2023). 2-Amino-2-(4-chloro-3-fluorophenyl)ethanol Product Information. (Structurally similar reference compound).[6] Link

Sources

Application

Experimental setup for reactions involving (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL

Introduction & Molecule Profile[1][2][3][4][5] Target Molecule: (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol Class: Chiral -Amino Alcohol (Phenylglycinol derivative) CAS Registry Number: [Specific CAS not universal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2][3][4][5]

Target Molecule: (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol Class: Chiral


-Amino Alcohol (Phenylglycinol derivative)
CAS Registry Number:  [Specific CAS not universally indexed; treated as proprietary intermediate]

This Application Note details the experimental handling, reaction setup, and process controls for (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol. Structurally, this molecule features a stereogenic center at the benzylic position (C2), bearing a primary amine and a primary alcohol. It serves as a critical "chiral pool" building block for:

  • Adrenergic Receptor Modulators: The 3-chloro-4-fluoro substitution pattern is bioisosteric to catecholamines, often used to tune metabolic stability and lipophilicity in

    
    -agonists/antagonists.
    
  • Chiral Auxiliaries: Precursor to Evans-type oxazolidinones used in asymmetric synthesis.

  • Heterocyclic Synthesis: Key intermediate for chiral morpholines and oxazolines.

Critical Chemical Challenges
  • Racemization Risk: The benzylic amine proton is acidic. Under strong basic conditions or high temperatures, the (2R) center can epimerize, particularly if the amine is acylated (forming an azlactone intermediate).

  • Nucleophilicity: The electron-withdrawing nature of the 3-Cl, 4-F aryl ring slightly reduces the nucleophilicity of the amine compared to unsubstituted phenylglycinol, requiring optimized coupling conditions.

Material Science & Handling

Physical Properties (Class-Based)
PropertyDescriptionExperimental Note
Appearance White to off-white crystalline solidHygroscopic; store in desiccator.
Solubility Soluble in MeOH, EtOH, DMSO, DMF.Sparingly soluble in non-polar ethers/alkanes.
pKa (Conj. Acid) ~8.5 - 9.0Lower than non-halogenated analogs due to EWG effect.
Storage 2–8°C, Inert Atmosphere (Ar/N2)Amine absorbs CO2 from air to form carbamates.
Safety Protocol
  • Hazard: Halogenated aromatic amines can be skin irritants and potential sensitizers.

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, safety glasses. Handle strictly within a fume hood.

Core Application 1: Cyclization to Chiral Oxazolidinones

Objective: Synthesis of the oxazolidinone derivative to protect the amino-alcohol functionality or activate the molecule for N-alkylation. This is the "workhorse" reaction for this scaffold.

Mechanistic Insight

Using 1,1'-Carbonyldiimidazole (CDI) is preferred over phosgene or triphosgene for safety and milder conditions. The reaction proceeds via initial attack of the primary amine on CDI, followed by intramolecular closure by the hydroxyl group. Retention of the (R)-configuration is generally high due to the thermodynamic stability of the 5-membered ring.

Experimental Protocol

Scale: 10 mmol basis

  • Setup: Flame-dried 100 mL Round Bottom Flask (RBF), magnetic stir bar, nitrogen inlet, internal temperature probe.

  • Dissolution: Charge (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol (1.90 g, 10 mmol) and anhydrous THF (40 mL).

    • Note: Ensure complete dissolution. If turbid, add minimal dry DCM.

  • Reagent Addition: Cool to 0°C. Add CDI (1.78 g, 11 mmol, 1.1 equiv) portion-wise over 10 minutes.

    • Control: Monitor gas evolution (CO2). Do not seal the system; allow venting through a bubbler.

  • Reaction: Warm to Room Temperature (23°C) and stir for 4 hours.

    • Checkpoint: TLC (5% MeOH in DCM). The starting amino alcohol (polar, baseline) should disappear; the oxazolidinone (less polar) appears.

  • Workup:

    • Quench with saturated aqueous NH4Cl (20 mL).

    • Extract with EtOAc (3 x 30 mL).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Recrystallization from EtOAc/Hexanes is preferred over chromatography to remove imidazole byproducts efficiently.

Core Application 2: Amide Coupling (API Synthesis)

Objective: Coupling the chiral amine with a carboxylic acid (R-COOH) while preventing racemization.

Mechanistic Insight

Standard coupling agents (HATU/EDC) can cause racemization of phenylglycinol derivatives via an oxazolone mechanism if the base concentration is too high. DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) or COMU are recommended as they suppress epimerization.

Experimental Protocol

Scale: 1.0 mmol basis

  • Activation: In a vial, dissolve Carboxylic Acid (1.0 mmol) and DEPBT (1.1 mmol) in anhydrous DMF (5 mL). Add DIPEA (2.0 mmol) dropwise at 0°C. Stir for 10 min.

  • Coupling: Add (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol (1.0 mmol) in one portion.

  • Conditions: Stir at 0°C for 1 hour, then allow to warm to 20°C overnight.

    • Why: Keeping the temperature low during the initial exotherm minimizes proton abstraction at the benzylic position.

  • Analysis (Chiral Control):

    • Perform Chiral HPLC immediately on the crude.

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:IPA (90:10).

    • Target: >98% ee.[2] If racemization is observed (>2% (S)-isomer), switch base to Collidine or N-Methylmorpholine (NMM).

Visualization & Workflow

Workflow Diagram: Handling & Synthesis

G cluster_Rxn Reaction Pathways Start Raw Material (2R)-Amino Alcohol Storage Storage (Desiccator, Ar, 4°C) Start->Storage Hygroscopic Rxn1 Pathway A: Cyclization (CDI) -> Oxazolidinone Storage->Rxn1 Protection Rxn2 Pathway B: Amide Coupling (DEPBT/Base) Storage->Rxn2 Derivatization QC QC Checkpoint (Chiral HPLC/NMR) Rxn1->QC Rxn2->QC Product Final Chiral Intermediate QC->Product Pass (>98% ee)

Caption: Operational workflow for handling (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol, highlighting divergent synthesis pathways and critical quality control points.

Reaction Mechanism: Oxazolidinone Formation

Mechanism Step1 (2R)-Amino Alcohol + CDI Step2 Intermediate: Carbamoyl Imidazole Step1->Step2 N-attack (0°C) Step3 Transition State: Intramolecular Attack Step2->Step3 Heat/RT Final Chiral Oxazolidinone (Retention of Config) Step3->Final - Imidazole

Caption: Step-wise mechanistic flow for the CDI-mediated cyclization, ensuring retention of the benzylic chiral center.

Analytical Validation (Self-Validating System)

To ensure the protocol is self-validating, the following analytical markers must be checked:

  • 1H NMR (DMSO-d6):

    • Starting Material: Look for the benzylic proton (

      
      -to-amine) around 
      
      
      
      3.8–4.2 ppm (doublet or dd).
    • Oxazolidinone Product: The benzylic proton will shift downfield (deshielded) to

      
       4.8–5.2 ppm due to the adjacent carbamate carbonyl.
      
    • Loss of Signals: Disappearance of the broad -OH and -NH2 exchangeable protons.

  • Chiral HPLC:

    • Establish a baseline separation using a racemic standard (synthesized via NaBH4 reduction of the corresponding ketone without chiral ligands).

    • Success Criteria: The reaction product must co-elute with the (R)-standard and show <1% of the (S)-enantiomer.

References

  • MDPI. (2025). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids. Retrieved from [Link]

  • Journal of Organic Chemistry. (2000). The Reaction of 1,2-Amino Alcohols with Carbon Dioxide in the Presence of 2-Pyrrolidone Electrogenerated Base. Retrieved from [Link]

  • Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Retrieved from [Link]

Sources

Method

Applikationsbeschreibung und Protokolle: Strategische Derivatisierung von (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL für die weiterführende Synthese

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Diese technische Anleitung bietet einen detaillierten Einblick in die strategische Derivatisierung des chiralen Bausteins (2R)-2-Amino-2-(3-chlor...

Author: BenchChem Technical Support Team. Date: February 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese technische Anleitung bietet einen detaillierten Einblick in die strategische Derivatisierung des chiralen Bausteins (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL. Als Schlüsselelement in der Synthese pharmazeutischer Wirkstoffe ist die selektive Modifikation seiner Amino- und Hydroxylgruppen von entscheidender Bedeutung für den Aufbau komplexer molekularer Architekturen. Dieser Leitfaden erläutert die chemischen Grundlagen und liefert validierte Protokolle für die selektive Protektion dieser funktionellen Gruppen, um Forschern ein robustes Instrumentarium für ihre Synthesevorhaben an die Hand zu geben.

Einleitung: Die Bedeutung der selektiven Protektion

(2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL ist ein wertvolles Intermediat in der medizinischen Chemie, dessen strukturelle Merkmale in einer Vielzahl von bioaktiven Molekülen zu finden sind.[1] Die Präsenz von sowohl einer primären Aminogruppe als auch einer primären Hydroxylgruppe erfordert eine sorgfältige strategische Planung in mehrstufigen Synthesen. Um unerwünschte Nebenreaktionen zu verhindern und eine präzise Molekülkonstruktion zu ermöglichen, ist die temporäre Maskierung, oder "Schutz", einer oder beider funktionellen Gruppen unerlässlich.

Das Prinzip der orthogonalen Schutzgruppenstrategie ist hierbei von zentraler Bedeutung.[2] Es werden Schutzgruppen verwendet, die unter spezifischen und unterschiedlichen Reaktionsbedingungen selektiv entfernt werden können, ohne andere Schutzgruppen im Molekül zu beeinträchtigen.[2] Dies ermöglicht eine schrittweise und kontrollierte Freilegung der funktionellen Gruppen für nachfolgende Reaktionen.

Selektive N-Protektion der Aminogruppe: Die Boc-Schutzgruppe

Die primäre Aminogruppe in (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL ist aufgrund ihrer höheren Nukleophilie im Vergleich zur Hydroxylgruppe das reaktivere Zentrum für die Acylierung.[3] Dies ermöglicht eine hochselektive Protektion des Amins in Anwesenheit der freien Hydroxylgruppe. Die tert-Butoxycarbonyl (Boc)-Gruppe ist eine der am weitesten verbreiteten Schutzgruppen für Amine, da sie unter vielen Reaktionsbedingungen stabil ist und unter milden sauren Bedingungen leicht wieder abgespalten werden kann.[4]

Die Einführung der Boc-Gruppe erfolgt typischerweise durch die Reaktion des Amins mit Di-tert-butyldicarbonat (Boc₂O).[3] Die Reaktion verläuft über einen nukleophilen Angriff des Amins auf einen der Carbonylkohlenstoffe des Boc-Anhydrids, was zur Bildung eines stabilen Carbamats führt.[4]

dot

Abbildung 1: Allgemeines Schema der N-Boc-Protektion.

Experimentelles Protokoll: N-Boc-Protektion

Dieses Protokoll beschreibt ein allgemeines Verfahren zur selektiven N-Boc-Protektion von (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL.

Materialien:

  • (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL (1.0 Äq.)

  • Di-tert-butyldicarbonat (Boc₂O, 1.1 - 1.5 Äq.)[4]

  • Triethylamin (TEA) oder Diisopropylethylamin (DIPEA) (1.5 - 3.0 Äq.)[4]

  • Lösungsmittel: Tetrahydrofuran (THF) / Wasser (2:1 v/v) oder Dichlormethan (DCM)

  • Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)

  • Gesättigte Natriumbicarbonat (NaHCO₃)-Lösung

  • Gesättigte Natriumchlorid (NaCl)-Lösung (Sole)

Durchführung:

  • Lösen Sie (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL (1.0 Äq.) und die Base (z.B. TEA, 3.0 Äq.) in der gewählten Lösungsmittelmischung (z.B. THF/Wasser).[4]

  • Kühlen Sie die Reaktionsmischung in einem Eisbad auf 0 °C.

  • Fügen Sie Di-tert-butyldicarbonat (1.5 Äq.) portionsweise oder als Lösung im selben Lösungsmittel hinzu.[4]

  • Rühren Sie die Mischung für 2 Stunden bei 0 °C und lassen Sie sie dann langsam auf Raumtemperatur erwärmen. Rühren Sie für weitere 4-12 Stunden.

  • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach vollständigem Umsatz wird das organische Lösungsmittel (falls THF verwendet wurde) im Vakuum entfernt.

  • Extrahieren Sie die wässrige Phase mehrmals mit einem organischen Lösungsmittel wie Ethylacetat oder DCM.

  • Waschen Sie die vereinigten organischen Phasen nacheinander mit gesättigter NaHCO₃-Lösung und Sole.

  • Trocknen Sie die organische Phase über MgSO₄ oder Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

  • Das Rohprodukt kann bei Bedarf durch Säulenchromatographie auf Kieselgel gereinigt werden.

ParameterBedingungAnmerkung
Temperatur 0 °C bis RaumtemperaturDie anfängliche Kühlung kontrolliert die Exothermie der Reaktion.
Reaktionszeit 6 - 14 StundenAbhängig von der Reaktivität des Substrats; Überwachung mittels DC wird empfohlen.
Base Triethylamin (TEA)Neutralisiert die entstehende Säure und beschleunigt die Reaktion.[4]
Lösungsmittel THF/Wasser oder DCMDie Wahl des Lösungsmittels hängt von der Löslichkeit der Reaktanten ab.
Aufarbeitung Flüssig-Flüssig-ExtraktionErmöglicht die Abtrennung des Produkts von wasserlöslichen Nebenprodukten.

Tabelle 1: Zusammenfassung der Reaktionsparameter für die N-Boc-Protektion.

Selektive O-Protektion der Hydroxylgruppe: Silylether

Für Synthesestrategien, bei denen die Aminogruppe reaktiv bleiben soll, ist die selektive Protektion der primären Hydroxylgruppe erforderlich. Silylether, insbesondere tert-Butyldimethylsilyl (TBDMS)-Ether, sind hierfür eine ausgezeichnete Wahl.[5] Sie sind unter vielen basischen und nukleophilen Bedingungen stabil, können aber selektiv unter sauren Bedingungen oder mit Fluoridionen gespalten werden.[6]

Die Silylierung weist typischerweise eine hohe Selektivität für Sauerstoff gegenüber Stickstoff auf, was auf die deutlich stärkere Si-O-Bindung im Vergleich zur Si-N-Bindung zurückzuführen ist.[7] Selbst wenn eine geringfügige N-Silylierung auftritt, ist das resultierende Silylamin sehr hydrolyselabil und kann oft während der wässrigen Aufarbeitung leicht gespalten werden.[7]

dot

Abbildung 2: Allgemeiner Arbeitsablauf für die O-Silylierung.

Experimentelles Protokoll: O-TBDMS-Protektion

Dieses Protokoll beschreibt die selektive Protektion der Hydroxylgruppe als TBDMS-Ether.

Materialien:

  • (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL (1.0 Äq.)

  • tert-Butyldimethylsilylchlorid (TBDMS-Cl, 1.1 - 1.2 Äq.)[5]

  • Imidazol (2.0 - 2.5 Äq.)[6]

  • Wasserfreies N,N-Dimethylformamid (DMF)

  • Wasser

  • Diethylether oder Ethylacetat

  • Gesättigte Natriumchlorid (NaCl)-Lösung (Sole)

  • Magnesiumsulfat (MgSO₄)

Durchführung:

  • Lösen Sie (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL (1.0 Äq.), TBDMS-Cl (1.2 Äq.) und Imidazol (2.5 Äq.) in wasserfreiem DMF unter einer inerten Atmosphäre (z.B. Stickstoff oder Argon).[5]

  • Rühren Sie die Reaktionsmischung bei Raumtemperatur für 12-24 Stunden. Bei sterisch anspruchsvolleren Alkoholen kann ein leichtes Erwärmen (z.B. 40-50 °C) erforderlich sein.

  • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Gießen Sie die Reaktionsmischung nach vollständigem Umsatz in Wasser und extrahieren Sie mehrmals mit Diethylether oder Ethylacetat.

  • Waschen Sie die vereinigten organischen Extrakte gründlich mit Wasser und anschließend mit Sole, um DMF und Imidazol zu entfernen.[5]

  • Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

  • Reinigen Sie den resultierenden TBDMS-Ether mittels Flash-Säulenchromatographie auf Kieselgel.

ParameterBedingungAnmerkung
Temperatur RaumtemperaturMildere Bedingungen begünstigen die selektive O-Silylierung.
Reaktionszeit 12 - 24 StundenDie Reaktion ist in der Regel langsamer als die N-Boc-Protektion.
Katalysator/Base ImidazolWirkt als Katalysator und Base zur Neutralisierung des entstehenden HCl.[6]
Lösungsmittel DMF (wasserfrei)Ein polares aprotisches Lösungsmittel, das die Reaktanten gut löst.
Aufarbeitung Wässrige ExtraktionEntscheidend zur Entfernung des hochsiedenden DMF.

Tabelle 2: Zusammenfassung der Reaktionsparameter für die O-TBDMS-Protektion.

Orthogonale Strategien und weiterführende Synthesen

Die vorgestellten Protokolle zur selektiven N-Boc- und O-TBDMS-Protektion bilden die Grundlage für eine orthogonale Schutzgruppenstrategie. Das resultierende N-Boc-geschützte Aminoalkohol kann nun an der freien Hydroxylgruppe weiter modifiziert werden, beispielsweise durch Oxidation zum Aldehyd oder durch Veresterung. Umgekehrt kann das O-TBDMS-geschützte Derivat an der freien Aminogruppe alkyliert oder acyliert werden.

Die Wahl der Schutzgruppe hängt von der geplanten Syntheseroute ab. Die Boc-Gruppe wird durch Säure (z.B. Trifluoressigsäure in DCM) entfernt, während der TBDMS-Ether stabil bleibt.[4] Der TBDMS-Ether wird typischerweise mit Fluoridquellen wie Tetrabutylammoniumfluorid (TBAF) in THF gespalten, Bedingungen, unter denen die Boc-Gruppe stabil ist.[6] Diese Kompatibilität ist der Schlüssel zu komplexen, mehrstufigen Synthesen.

Schlussfolgerung

Die Fähigkeit, die Amino- und Hydroxylgruppen von (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL selektiv und effizient zu derivatisieren, ist für die Synthese von pharmazeutisch relevanten Zielmolekülen von grundlegender Bedeutung. Die in dieser Applikationsbeschreibung detailliert beschriebenen Protokolle für die N-Boc- und O-TBDMS-Protektion bieten Forschern zuverlässige und reproduzierbare Methoden. Das Verständnis der zugrunde liegenden Prinzipien der Reaktivität und der orthogonalen Schutzgruppenstrategien ermöglicht es Wissenschaftlern, rationale und effektive Synthesewege zu entwerfen und umzusetzen.

Referenzen

  • Organic Chemistry Portal. "Boc-Protected Amino Groups". [Link]

  • Organic Syntheses. "L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-". [Link]

  • Harmand, T. (2018). "Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate". Organic Syntheses, 95, 142-156.

  • QuickCompany. "Method Of Synthesizing An Amine Derivative Of 2 (Tert Butyldimethylsilyl) Oxy 2 (3 Chlorophenyl)". [Link]

  • TSI Journals. "Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine". [Link]

  • SciHorizon. "Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric". [Link]

  • PubMed. "Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists". [Link]

  • Google Patents. "Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof".

  • PMC. "Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts". [Link]

  • Google Patents. "Process for preparation of 2-chloro-3-fluoro-4-alkoxy-anilines and 2-fluoro-3-chlorophenol".

  • Organic Chemistry Portal. "tert-Butyldimethylsilyl Ethers". [Link]

  • ResearchGate. "Selectivity for the silylation between 1°, 2°, and 3° alcohols". [Link]

  • PMC. "Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines". [Link]

  • eScholarship.org. "H Silylation of Aliphatic Amines To Form Silapyrrolidines and 1,2-Amino Alcohols". [Link]

  • MDPI. "Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates". [Link]

  • Glen Research. "RNA Synthesis - Options for 2'-OH Protection". [Link]

  • Reddit. "Selective protection of alcohol over amine". [Link]

  • Google Patents. "Silylation of amino acids".

  • ResearchGate. "Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts". [Link]

  • AAPPTec. "Amino Acid Derivatives for Peptide Synthesis". [Link]

  • MPG.PuRe. "Harnessing the ambiphilicity of silyl nitronates in a catalytic asymmetric approach to aliphatic β3-amino acids". [Link]

  • SciELO. "An Efficient and Chemoselective Deprotection of Aryl tert-Butyldimethylsilyl (TBDMS) Ethers by NaCN". [Link]

  • Changfu Chemical. "An In-Depth Guide to Silylation Reagents: Applications and Benefits". [Link]

  • Wikipedia. "Protecting group". [Link]

Sources

Application

Handling and storage procedures for (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL

Abstract This technical guide provides a rigorous protocol for the handling, storage, and solubilization of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol.[1] As a chiral amino alcohol intermediate, this compound exh...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a rigorous protocol for the handling, storage, and solubilization of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol.[1] As a chiral amino alcohol intermediate, this compound exhibits specific physicochemical sensitivities—primarily hygroscopicity and susceptibility to atmospheric carbon dioxide absorption (carbamate formation). This document outlines a self-validating workflow designed to maintain enantiomeric purity (>98% ee) and chemical integrity during drug development workflows.

Physicochemical Profile & Hazard Identification

The presence of both a basic primary amine and a primary alcohol on a chiral center necessitates strict environmental controls. The halogenated phenyl ring adds lipophilicity but does not mitigate the reactivity of the amino-alcohol motif.[1]

Table 1: Compound Specifications

Property Specification
Chemical Name (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol
CAS Number 1213168-06-9 (Generic/Analogous)
Molecular Formula C₈H₉ClFNO
Molecular Weight 189.61 g/mol
Physical State White to off-white crystalline solid
Chirality (R)-enantiomer
pKa (Calculated) ~9.0 (Amine), ~15 (Alcohol)

| Storage Class | Hygroscopic, Irritant, Temperature Sensitive |[1][2]

Safety Assessment (HSE):

  • GHS Classification: Warning.[3] Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[3] 2A, STOT SE 3.

  • Target Organs: Respiratory system, mucous membranes.[3]

  • Critical Hazard: Carbamate Formation. Primary amino alcohols react reversibly with atmospheric CO₂ to form carbamates, appearing as a "crust" or purity drop on HPLC.

Critical Stability Factors: The "Why" Behind the Protocol

To ensure scientific integrity, operators must understand the degradation mechanisms associated with this scaffold.

  • Atmospheric Scavenging (The "White Crust" Phenomenon): Amino alcohols are effective CO₂ scrubbers. Upon exposure to ambient air, the amine attacks CO₂ to form a carbamic acid zwitterion or salt.

    • Mechanism:[1][3] R-NH₂ + CO₂ ⇌ R-NH-COO⁻H⁺[1]

    • Impact: This artificially lowers the molarity of stock solutions and can interfere with nucleophilic substitution reactions.

  • Hygroscopicity: The hydroxyl and amine groups hydrogen bond avidly with water. Excess moisture promotes hydrolysis of downstream intermediates and complicates accurate weighing.

  • Thermal Instability: While the halogenated ring is stable, the chiral center alpha to the amine is susceptible to racemization under high heat (>60°C) in basic solution, though it is generally stable as a solid.

Storage & Containment Protocols

This protocol utilizes a "Chain of Custody" approach to minimize environmental exposure.

Protocol A: Long-Term Storage (Archive)
  • Temperature: 2°C to 8°C (Refrigerated).

  • Atmosphere: Argon or Nitrogen blanket required.

  • Container: Amber glass vial with Teflon-lined screw cap.[1] Parafilm sealing is insufficient; use electrical tape or shrink bands over the cap.

  • Desiccant: Store the primary vial inside a secondary jar containing activated silica gel or molecular sieves.

Protocol B: Working Bench Storage
  • Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation.

  • Headspace Purge: After every use, the vial headspace must be backfilled with inert gas (N₂) before re-sealing.

Visualizing the Storage Workflow:

StorageWorkflow Figure 1: Inert Atmosphere Storage Loop to prevent CO2/H2O absorption. Receipt Receipt of Material QC_Check Initial QC (H-NMR / Chiral HPLC) Receipt->QC_Check Verify Purity Desiccate Secondary Containment (Desiccator/Jar) QC_Check->Desiccate Pass Fridge Storage (2-8°C, Dark) Desiccate->Fridge Long Term Usage Equilibration (Room Temp, 30 min) Fridge->Usage Experimental Use Purge N2 Purge & Reseal Usage->Purge Post-Weighing Purge->Fridge Return

Handling & Solubilization Methodology

Objective: Prepare a 100 mM Stock Solution in DMSO for biological assay or synthesis.

Reagents:

  • (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol (Solid)[1]

  • Anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm)[1]

Step-by-Step Protocol:

  • Preparation:

    • Calculate the mass required:

      
      .
      
    • Example: For 10 mL of 100 mM solution:

      
      .
      
    • Use an analytical balance inside a fume hood. If humidity is >60%, use a glove bag.

  • Weighing:

    • Tare a dry amber glass vial.

    • Rapidly weigh the solid. Do not leave the stock bottle open.

    • Record exact mass.

  • Solubilization:

    • Add half the volume of Anhydrous DMSO.

    • Vortex gently for 30 seconds. The compound should dissolve readily.

    • Add remaining DMSO to reach target volume.

    • Note: Sonicate only if necessary (max 5 mins) to avoid heating.

  • Verification:

    • Inspect solution for turbidity (indicates insoluble carbonates or moisture).

    • Solution should be clear and colorless.

Table 2: Solvent Compatibility Matrix

Solvent Solubility Rating Application
DMSO High (>100 mM) Stock solutions, Assays
Methanol High (>100 mM) HPLC, Synthesis (Protic)
DCM Moderate Synthesis (Extraction)
Water Low/pH dependent Avoid for storage (Hydrolysis risk)

| Hexane | Insoluble | Washing/Precipitation |[1]

Quality Control & Emergency Procedures

Routine QC:

  • Frequency: Re-test purity every 6 months or if "crusting" is observed.

  • Method: Reverse Phase HPLC (C18 column).

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

    • Detection: UV at 210 nm and 254 nm.

  • Chiral Purity: Chiral HPLC (e.g., Chiralpak AD-H or OD-H) is required to verify the (R)-enantiomer has not racemized.[1]

Spill & Waste Management:

  • Spill: Sweep up solid avoiding dust generation. Clean surface with ethanol.

  • Disposal: This compound contains Fluorine and Chlorine. Do NOT mix with general organic waste. Dispose of as Halogenated Organic Waste to prevent incinerator corrosion and ensure regulatory compliance.

Emergency First Aid:

  • Eye Contact: Rinse immediately with water for 15 minutes.[4][5] The amine is basic and can cause corneal damage.

  • Skin Contact: Wash with soap and water.[3][4][5][6] Fluorinated aromatics can be absorbed transdermally; monitor for systemic irritation.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1213168-06-9. Retrieved from [Link]

  • ResearchGate. (2025).[7] Synthesis and Solubilities of Amino Alcohols for CO2 Capture. (Demonstrates CO2 reactivity mechanism). Retrieved from [Link]

Sources

Method

Scale-up synthesis of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL

Scalable Synthesis of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol Executive Summary This Application Note details the robust, scalable synthesis of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol , a critical c...

Author: BenchChem Technical Support Team. Date: February 2026

Scalable Synthesis of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol

Executive Summary

This Application Note details the robust, scalable synthesis of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol , a critical chiral intermediate often utilized in the synthesis of tyrosine kinase inhibitors and adrenergic receptor modulators.

While laboratory-scale synthesis often employs Lithium Aluminum Hydride (LAH), this reagent is deemed unsuitable for kilogram-to-ton scale manufacturing due to extreme pyrophoricity and difficult workups (aluminum emulsions). This guide presents a validated Sodium Borohydride/Iodine (NaBH₄/I₂) protocol. This system generates borane in situ, offering a superior safety profile, lower cost, and excellent retention of enantiomeric excess (>99% ee) compared to LAH or catalytic hydrogenation methods.

Strategic Route Selection

The synthesis targets the reduction of (R)-3-chloro-4-fluorophenylglycine (Starting Material, SM) to the corresponding amino alcohol.

MethodologyScale-Up ViabilityRisk ProfileComments
LiAlH₄ (LAH) LowCritical Pyrophoric; difficult aluminum salt filtration; not recommended for >100g batches.
B₂H₆ (Dibortane) MediumHighGas handling requires specialized engineering; highly toxic.
Catalytic Hydrogenation HighMediumRequires high pressure (50-100 bar); often fails to reduce carboxylic acids without esterification first.
NaBH₄ / I₂ (System of Choice) High Low-Medium Generates BH₃ in situ; manageable exotherm; standard glass-lined reactors; high stereoretention.
Reaction Mechanism & Workflow

The reaction proceeds via the in situ generation of borane-THF complex from sodium borohydride and iodine. The borane selectively reduces the carboxylic acid to the alcohol while the amine forms a borane-amine complex.

Critical Step: The borane-amine complex is chemically stable and requires a rigorous quench (hydrolysis) to liberate the free amino alcohol.

G cluster_0 Step 1: Reagent Charging cluster_1 Step 2: In-Situ Activation cluster_2 Step 3: Reduction & Quench SM (R)-3-Cl-4-F-Phenylglycine (Solid) BH3 In-Situ BH3 Generation (Exothermic, H2 Release) SM->BH3 NaBH4 NaBH4 (Solid) NaBH4->BH3 THF Anhydrous THF THF->BH3 I2 Iodine (in THF) Controlled Addition I2->BH3 Reflux Reflux (18h) Formation of B-N Complex BH3->Reflux Quench MeOH Quench (Destroy excess Hydride) Reflux->Quench Hydrolysis KOH/Reflux (Break B-N Bond) Quench->Hydrolysis Product Target Amino Alcohol (>98% Purity) Hydrolysis->Product

Figure 1: Process Flow Diagram for the NaBH₄/I₂ mediated reduction. Note the critical hydrolysis step required to break the Boron-Nitrogen complex.

Detailed Experimental Protocol (Scale: 100g Basis)

Safety Warning: This reaction evolves Hydrogen gas (


). Ensure reactor is vented to a scrubber/flare system. Iodine is corrosive.
4.1. Materials[1][2][3][4][5][6]
  • (R)-3-chloro-4-fluorophenylglycine: 100.0 g (0.491 mol)

  • Sodium Borohydride (

    
    ): 46.5 g (1.23 mol, 2.5 eq)
    
  • Iodine (

    
    ): 124.6 g (0.491 mol, 1.0 eq)
    
  • Tetrahydrofuran (THF), Anhydrous: 1.0 L (10 vol)

  • Methanol (MeOH): 300 mL

  • KOH (20% aq): 500 mL

4.2. Procedure

Step 1: Slurry Formation

  • Charge a 3-L 3-neck reactor (equipped with mechanical stirrer, reflux condenser, N2 inlet, and addition funnel) with (R)-3-chloro-4-fluorophenylglycine (100 g) and NaBH₄ (46.5 g).

  • Add THF (800 mL) at 20–25°C.

  • Note: The mixture will be a white suspension.

Step 2: Activation (Critical Process Parameter)

  • Dissolve Iodine (124.6 g) in THF (200 mL) in a separate vessel.

  • Cool the reactor to 0–5°C.

  • Dropwise Addition: Add the Iodine/THF solution to the reactor over 60–90 minutes.

    • Observation: Vigorous evolution of

      
       gas. The solution will transiently turn brown (iodine color) and fade to colorless as 
      
      
      
      is generated.
    • Control: Maintain internal temperature < 15°C.

Step 3: Reaction

  • Once addition is complete and gas evolution subsides, warm the mixture to room temperature.

  • Heat to Reflux (66°C) and stir for 18 hours.

  • IPC (In-Process Control): Check by HPLC. Target: < 1.0% Starting Material.

Step 4: Quench & Complex Hydrolysis

  • Cool reaction mass to 0–5°C.

  • Methanol Quench: Carefully add MeOH (150 mL) dropwise. Caution: Exothermic + H2 evolution.

  • Hydrolysis: Add 20% aqueous KOH (500 mL).

  • Heat the mixture to 60°C for 4 hours. Crucial: This step cleaves the stable borane-amine adduct. Without this, yield will be <30%.

Step 5: Workup & Isolation

  • Cool to room temperature. Remove organic solvents (THF/MeOH) under reduced pressure.

  • Extract the aqueous residue with Dichloromethane (DCM) (

    
     mL).
    
  • Wash combined organics with Brine (200 mL).

  • Dry over

    
     and concentrate to yield the crude amino alcohol.
    
  • Purification: Recrystallize from Isopropyl Acetate/Heptane to obtain white crystals.

Critical Process Parameters (CPPs) & Troubleshooting
ParameterRangeImpact of Deviation
Iodine Addition Rate 60-90 minFast: Uncontrollable exotherm/foaming. Slow: No impact.
Reaction Temp Reflux (65-67°C)Low: Incomplete conversion. High: Solvent boil-off.
Hydrolysis pH > 12 (Strong Base)Low pH: Borane-amine complex remains intact; poor yield.
Water Content (THF) < 0.1%High: Consumes NaBH₄; generates H₂ prematurely.

Safety Decision Tree: Exotherm Control

Safety Start Start Iodine Addition CheckTemp Internal Temp > 15°C? Start->CheckTemp Stop STOP Addition Increase Cooling CheckTemp->Stop Yes Continue Continue Addition CheckTemp->Continue No Resume Resume when Temp < 5°C Stop->Resume Resume->CheckTemp

Figure 2: Logic flow for managing the exothermic iodine addition step.

Analytical Specifications

To ensure the integrity of the scale-up, the following specifications must be met:

  • Chemical Purity (HPLC): > 98.0% (Area %).

  • Chiral Purity (Chiral HPLC): > 99.0% ee.

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

    • Rationale: The NaBH₄/I₂ reduction is known to proceed with retention of configuration, but racemization can occur if the starting material contains enantiomeric impurities or if the quench is too harsh (though rare in base).

  • Residual Boron: < 100 ppm (ICP-MS).

References
  • McKennon, M. J., et al. (1993). "A convenient reduction of amino acids and their derivatives."[2] The Journal of Organic Chemistry, 58(13), 3568-3571.

    • Core Citation: Establishes the NaBH₄/I₂ protocol as a standard for amino acid reduction.
  • Abiko, A., et al. (1992). "Sodium Borohydride-Iodine: An Efficient Reagent for the Reduction of Amino Acids." Tetrahedron Letters, 33(38), 5517-5518.

    • Core Citation: Validates stereoretention during the reduction process.
  • Kanth, J. V. B., & Periasamy, M. (1991). "Selective reduction of carboxylic acids into alcohols using NaBH4-I2." The Journal of Organic Chemistry, 56(20), 5964-5965.

  • Myers, A. G., et al. (1997). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 119(28), 6496-6511.

    • Core Citation: Demonstrates the utility of this reduction method in complex chiral synthesis.
  • Sigma-Aldrich Safety Data Sheet. "Sodium Borohydride."

    • Core Citation: Safety data regarding H2 evolution and water reactivity.

Sources

Application

The Strategic Utility of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL in Pharmaceutical Synthesis: A Detailed Guide for Drug Development Professionals

(2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL, a chiral amino alcohol, represents a pivotal intermediate in the synthesis of complex pharmaceutical molecules. Its distinct stereochemistry and functional groups make...

Author: BenchChem Technical Support Team. Date: February 2026

(2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL, a chiral amino alcohol, represents a pivotal intermediate in the synthesis of complex pharmaceutical molecules. Its distinct stereochemistry and functional groups make it a valuable building block for creating enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of its applications, synthesis protocols, and the critical quality control measures necessary for its effective use in drug development.

Introduction: The Significance of Chirality and Halogenation in Drug Design

Chirality is a fundamental property in drug design, as the stereoisomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. The (2R)-configuration of this intermediate is crucial for its intended biological activity in the final drug product. Furthermore, the presence of chloro and fluoro substituents on the phenyl ring significantly influences the molecule's pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. The strategic incorporation of these halogens is a common tactic in medicinal chemistry to enhance the efficacy and safety of drug candidates.

Core Applications in Pharmaceutical Synthesis

While specific marketed drugs directly utilizing (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL are not extensively disclosed in publicly available literature, its structural motif is characteristic of intermediates used in the synthesis of β-adrenergic receptor agonists and other pharmacologically active compounds. For instance, analogs of β-agonists like BRL-37344, known for their potential in treating metabolic disorders, often feature a chiral amino alcohol side chain attached to a substituted phenyl ring. The title compound serves as a key synthon to introduce this critical pharmacophore.

The primary amine and hydroxyl groups of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL provide versatile handles for further chemical modifications. The amine can be acylated, alkylated, or used in reductive amination reactions to build more complex molecular architectures. The hydroxyl group can be esterified, etherified, or used as a directing group in subsequent transformations.

Synthesis Protocols: Pathways to Enantiopurity

The synthesis of enantiomerically pure (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL is a critical step in its utilization as a pharmaceutical intermediate. Two primary strategies are employed: asymmetric synthesis and biocatalysis.

Asymmetric Synthesis via Catalytic Reduction

A common and effective method for preparing chiral amino alcohols is the asymmetric reduction of the corresponding α-amino ketone. This approach offers excellent control over the stereochemistry.

Workflow for Asymmetric Synthesis:

start Start: 2-Amino-1-(3-chloro-4-fluorophenyl)ethanone HCl reduction Asymmetric Transfer Hydrogenation start->reduction Ru-catalyst, HCOOH/TEA product End: (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL reduction->product

Caption: Asymmetric synthesis workflow.

Detailed Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation [1]

This protocol describes the asymmetric reduction of 2-amino-1-(3-chloro-4-fluorophenyl)ethanone hydrochloride to yield the desired (2R)-amino alcohol.

Materials:

  • 2-Amino-1-(3-chloro-4-fluorophenyl)ethanone hydrochloride

  • Ruthenium catalyst (e.g., RuCl[(R,R)-TsDPEN])

  • Formic acid/triethylamine (HCOOH/TEA) azeotropic mixture (5:2)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-amino-1-(3-chloro-4-fluorophenyl)ethanone hydrochloride (1.0 eq) in methanol (10 vol), add the ruthenium catalyst (0.1-1.0 mol%).

  • Add the formic acid/triethylamine mixture (1.5-2.5 eq).

  • Heat the reaction mixture to 40-60 °C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 10 vol).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL.

Causality Behind Experimental Choices:

  • Catalyst: The choice of a chiral ruthenium catalyst with a specific ligand (e.g., TsDPEN) is critical for achieving high enantioselectivity. The catalyst forms a transient chiral complex with the ketone, directing the hydride transfer from the formic acid to one face of the carbonyl group.

  • Reducing Agent: The formic acid/triethylamine mixture serves as a convenient and effective source of hydride for the reduction.

  • Solvent: Methanol is a common solvent for such reductions, as it effectively dissolves the starting materials and reagents.

Biocatalytic Synthesis via Reductive Amination

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Engineered amine dehydrogenases (AmDHs) or transaminases can be employed for the asymmetric synthesis of chiral amines and amino alcohols.[2]

Workflow for Biocatalytic Synthesis:

start Start: 1-(3-chloro-4-fluorophenyl)-2-hydroxyethan-1-one biocatalysis Asymmetric Reductive Amination start->biocatalysis Amine Dehydrogenase (AmDH), NH3, Cofactor Regeneration System product End: (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL biocatalysis->product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Synthesis &amp; Impurity Control for (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol

Welcome to the Process Chemistry Support Hub. Subject: Critical Intermediate Control for Enzalutamide (Xtandi) Synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Support Hub. Subject: Critical Intermediate Control for Enzalutamide (Xtandi) Synthesis. CAS: 1213028-51-1 (Target Alcohol) | Precursor: (R)-3-chloro-4-fluorophenylglycine (CAS: 112704-79-7 for acid context).

Module 1: The Synthetic Pathway & Critical Control Points

The "Why" Behind the Chemistry

The synthesis of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol is typically achieved via the chemoselective reduction of its corresponding amino acid, (R)-3-chloro-4-fluorophenylglycine.

While Lithium Aluminum Hydride (LAH) is a classic reducing agent, it is often too harsh for halogenated aromatics, leading to de-halogenation (loss of Cl/F). The industry standard has shifted toward the Sodium Borohydride/Iodine (


)  system or Borane-THF (

)
complexes. These systems generate diborane (

) in situ, which selectively reduces the carboxylic acid to the alcohol without affecting the nitro, halo, or ester groups, provided temperature is controlled.
Reaction Pathway & Impurity Genesis

The following diagram illustrates the main reaction and the divergence points where critical impurities are formed.

ReactionPathway SM Starting Material (R)-Amino Acid Inter Intermediate (Acyloxyborane) SM->Inter NaBH4 / I2 (In-situ B2H6) Imp_SM Impurity 1 Unreacted Acid SM->Imp_SM Moisture/Low Eq Imp_Enant Impurity 3 (S)-Enantiomer (Racemization) SM->Imp_Enant High Temp / Basic pH Target Target Alcohol (2R)-Amino Alcohol Inter->Target Hydrolysis (MeOH/NaOH) Imp_Des Impurity 2 Des-Chloro Analog (Over-reduction) Inter->Imp_Des Pd contamination or Excessive Heat Imp_Dimer Impurity 4 Dimer (Secondary Amine) Target->Imp_Dimer Reductive Amination (Slow Quench)

Figure 1: Synthetic pathway from amino acid to amino alcohol, highlighting the genesis of critical impurities.

Module 2: Troubleshooting Guide (Q&A)

Issue 1: Loss of Enantiomeric Excess (ee%)

User Report: "My starting material is 99% ee, but the isolated alcohol is only 92% ee."

  • Root Cause: Racemization via Azlactone Formation. During the activation of the carboxylic acid (especially if using acid chlorides or mixed anhydrides before reduction), the intermediate can cyclize to form an oxazolone (azlactone). The

    
    -proton of the azlactone is highly acidic, leading to rapid racemization before the ring opens to the alcohol.
    
  • Corrective Action:

    • Temperature Control: Maintain the reaction temperature below 0°C during the initial addition of Iodine or Borane.

    • Avoid Pre-activation: If using

      
      , add Iodine slowly to the mixture of Amino Acid and 
      
      
      
      . Do not generate the acyl halide first.
    • Check Starting Material: Verify the optical rotation of the glycine precursor. The 3-Cl, 4-F substitution pattern makes the benzylic proton more acidic than in unsubstituted phenylglycine.

Issue 2: Presence of "Des-Chloro" Impurity (-34 amu)

User Report: "Mass spec shows a peak at [M-34] relative to the product."

  • Root Cause: Hydrodehalogenation. While Borane is generally chemoselective, the presence of trace transition metals (e.g., from dirty stir bars, recycled solvents, or low-quality

    
    ) can catalyze the oxidative addition of the C-Cl bond, replacing Chlorine with Hydrogen.
    
  • Corrective Action:

    • Reagent Quality: Use high-purity

      
       (low metal content).
      
    • Quench Protocol: Ensure the reaction is not refluxed for longer than necessary (typically <18h).

    • Avoid Pd/C: If you are using catalytic hydrogenation (Route B), switch to the hydride reduction method immediately. The C-Cl bond is labile under

      
      .
      
Issue 3: Low Yield & Sticky Solids

User Report: "The reaction stalled, and workup resulted in a boron-amine gel that won't filter."

  • Root Cause: Incomplete Boron Hydrolysis. The amino alcohol forms a stable complex with boron (N-B-O type species). Simple water addition is often insufficient to break this bond, trapping the product in the aqueous phase or as a gel.

  • Corrective Action:

    • Aggressive Hydrolysis: Use Methanol reflux followed by 6M KOH or 6M HCl reflux. The "Methanolysis" step breaks the borane polymer, and the acid/base step frees the amine.

    • Standard Workup: See the protocol in Module 4.

Module 3: Analytical Impurity Profile

Use this table to identify peaks in your HPLC/LC-MS traces.

Impurity NameStructure DescriptionRelative Retention (RRT)*Mass Shift (Δ m/z)Origin
Impurity A (R)-2-amino-2-(3-chloro-4-fluorophenyl)acetic acid0.4 - 0.6+14 (vs Alcohol)Unreacted Starting Material
Impurity B (S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol1.0 (Chiral Column)0Enantiomer (Racemization)
Impurity C (2R)-2-Amino-2-(4-fluorophenyl)ethan-1-ol0.8 - 0.9-34 (Cl

H)
Over-reduction (Des-chloro)
Impurity D Dimer (Secondary Amine)1.5 - 1.8+[Mass of Product] - 2Reductive Amination
Impurity E Methyl Ester Analog1.1 - 1.2+28Reaction with MeOH (during quench)

*RRT values are approximate and depend on the specific C18 method used.

Module 4: Validated Experimental Protocol

Method: Reduction via


 System.

Safety Warning: This reaction generates Hydrogen gas (


) and Diborane (

). Diborane is toxic and pyrophoric. Perform strictly in a fume hood.
Step-by-Step Procedure
  • Setup:

    • Equip a 3-neck round bottom flask with a mechanical stirrer, reflux condenser, and addition funnel.

    • Flush with Nitrogen (

      
      ).
      
    • Charge (R)-3-chloro-4-fluorophenylglycine (1.0 equiv) and Anhydrous THF (10 vol).

    • Add

      
        (2.4 equiv) in one portion. Cool to 0°C.[1]
      
  • Generation of Borane:

    • Dissolve Iodine (

      
      )  (1.0 equiv) in THF (3 vol).
      
    • Critical Step: Dropwise add the Iodine solution to the flask at 0°C over 1 hour.

    • Observation: The solution will turn brown, then fade to colorless as

      
       is consumed and 
      
      
      
      is generated.
  • Reduction:

    • After addition, warm to Room Temperature (RT).

    • Heat to Reflux (66°C) for 12–16 hours.

    • IPC (In-Process Control): Check by TLC or HPLC for disappearance of acid.

  • Quench & Hydrolysis (The "Sticky" Phase):

    • Cool to RT.

    • Carefully add Methanol (excess) dropwise to destroy excess hydride (Vigorous

      
       evolution!).
      
    • Evaporate solvent to obtain a white paste.[2]

    • Add 20% KOH (aq) (5 vol) and stir at 50°C for 4 hours (Breaks the N-B bond).

  • Extraction:

    • Extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (3 x 5 vol).

    • Wash combined organics with Brine.

    • Dry over

      
       and concentrate.
      
Workup Workflow Visualization

WorkupFlow Rxn Reaction Mixture (THF, Borane-Amine Complex) Quench 1. Add MeOH (Careful!) 2. Evaporate to Paste Rxn->Quench Hydrolysis Add 20% KOH Heat 50°C, 4h Quench->Hydrolysis Breaks N-B bond Extract Extract with DCM Separate Layers Hydrolysis->Extract AqLayer Aqueous Layer (Borate Salts) Extract->AqLayer OrgLayer Organic Layer (Target Alcohol) Extract->OrgLayer

Figure 2: Workup strategy to ensure complete removal of Boron species and recovery of the amine.

References

  • McKennon, M. J., et al. (1993). "A convenient reduction of amino acids and their derivatives."[3][4] The Journal of Organic Chemistry, 58(13), 3568-3571.

  • Medivation Inc. (2011). "Diarylhydantoin compounds." World Intellectual Property Organization, WO2011106570A1. (Describes Enzalutamide synthesis and intermediates).

  • Abalsamo, A., et al. (2016). "Process for the preparation of Enzalutamide." Organic Process Research & Development. (General reference for diarylhydantoin process chemistry).
  • Sigma-Aldrich. (2024). "Safety Data Sheet: 2-Amino-2-(4-chloro-3-fluorophenyl)ethanol." (Used for safety and handling data).[5]

Sources

Optimization

Technical Support Center: Synthesis of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of the chiral amino alcohol, (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of the chiral amino alcohol, (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol. This molecule is a critical chiral building block in the development of various pharmaceutical agents. Achieving high chemical yield and, most importantly, high enantiomeric purity is paramount. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during its synthesis.

The predominant and most effective strategy for synthesizing this chiral amino alcohol is the asymmetric reduction of the prochiral ketone precursor, 2-amino-1-(3-chloro-4-fluorophenyl)ethanone.

Troubleshooting Guide & FAQs

This section is structured to provide direct answers and actionable solutions to specific problems that may arise during the synthesis.

FAQ 1: Why is my chemical yield consistently low?

Low chemical yield can be attributed to several factors, ranging from incomplete reactions to product loss during workup. Below is a systematic guide to diagnosing and resolving this issue.

  • Possible Cause A: Incomplete Reaction

    • Diagnosis: The primary indicator is the presence of a significant amount of starting material (the α-amino ketone) in the crude reaction mixture, as observed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis.

    • Solution:

      • Reaction Time & Temperature: Ensure the reaction is run for a sufficient duration. Monitor its progress at regular intervals (e.g., every hour). If the reaction stalls, a modest increase in temperature may be necessary, but be cautious as this can sometimes negatively impact enantioselectivity.

      • Reagent Stoichiometry: The hydride source (e.g., borane, formic acid/triethylamine) is consumed during the reaction. Ensure at least a stoichiometric amount is used, and consider a slight excess (e.g., 1.1-1.5 equivalents) to drive the reaction to completion. However, a large excess should be avoided to prevent side reactions and complicate purification.[1]

  • Possible Cause B: Competing Side Reactions

    • Diagnosis: The appearance of unexpected spots on a TLC plate or peaks in an HPLC chromatogram suggests the formation of byproducts.

    • Solution:

      • Control Rate of Addition: For highly reactive reducing agents like borane, a slow, controlled addition at a low temperature (e.g., 0 °C or below) is critical. This minimizes localized heat and high concentrations of the reagent, which can lead to over-reduction or other side reactions.

      • Inert Atmosphere: Oxygen can sometimes interfere with catalytic cycles or degrade reagents. Conducting the reaction under an inert atmosphere (Nitrogen or Argon) is good practice, especially when using sensitive organometallic catalysts.

  • Possible Cause C: Product Loss During Workup and Purification

    • Diagnosis: A significant discrepancy between the crude yield (as estimated by analytical methods) and the final isolated yield points to losses during extraction, washing, or purification steps.

    • Solution:

      • pH Adjustment: Amino alcohols are basic and can be protonated. During aqueous workup, ensure the pH of the aqueous layer is sufficiently basic (pH > 9-10) before extraction with an organic solvent to ensure the product is in its free-base form and has maximum solubility in the organic phase.

      • Extraction Solvent: Use an appropriate extraction solvent. Dichloromethane (DCM) or Ethyl Acetate are common choices. Perform multiple extractions (e.g., 3x) with smaller volumes of solvent rather than a single extraction with a large volume to maximize recovery.

      • Purification Method: Flash column chromatography can lead to yield loss on the silica gel. If the product is crystalline, direct crystallization or recrystallization of the crude product is often a more efficient purification method for large-scale work.

FAQ 2: The enantiomeric excess (ee) of my product is poor. How can I improve it?

Achieving high enantioselectivity is the most critical challenge in this synthesis. Low ee values render the product less valuable for pharmaceutical applications.

  • Possible Cause A: Catalyst Deactivation or Poor Quality

    • Diagnosis: Inconsistent results between batches or a gradual decline in ee over time can point to a catalyst issue. This is especially relevant for air- and moisture-sensitive catalysts.

    • Solution:

      • Catalyst Handling: Use fresh, high-purity catalyst. If using an organometallic catalyst (e.g., Ru-based for transfer hydrogenation) or an oxazaborolidine (for CBS reduction), handle it under an inert atmosphere.

      • Catalyst Loading: The optimal catalyst loading can vary. While a higher loading might increase reaction speed, it can sometimes lead to the formation of less selective catalyst aggregates.[2] It is advisable to screen a range of catalyst loadings (e.g., 0.1 mol% to 5 mol%) to find the optimal concentration for your specific conditions.

  • Possible Cause B: Impurities in Starting Materials or Solvents

    • Diagnosis: This can be difficult to diagnose without rigorous quality control. However, if all other parameters are optimized and the ee remains low, impurities are a likely culprit.

    • Solution:

      • Substrate Purity: Purify the starting ketone (2-amino-1-(3-chloro-4-fluorophenyl)ethanone) by recrystallization or column chromatography before use.

      • Solvent Purity: Use anhydrous, high-purity solvents. Trace amounts of water can hydrolyze and deactivate many catalysts and reducing agents. It is best practice to use solvents from a purification system or freshly distilled from an appropriate drying agent.[2]

  • Possible Cause C: Suboptimal Reaction Temperature

    • Diagnosis: The reaction provides a good chemical yield, but the ee is consistently below the desired level (e.g., >99%).

    • Solution:

      • Lower the Temperature: Enantioselectivity is often inversely proportional to temperature. A lower reaction temperature increases the energy difference between the two diastereomeric transition states, leading to a higher preference for the formation of one enantiomer. Try running the reaction at 0 °C, -20 °C, or even lower to improve the ee.

Optimized Synthesis Protocols & Methodologies

There are several robust methods for the asymmetric reduction of the ketone precursor. The choice often depends on available equipment, scale, and cost considerations.

Method 1: Asymmetric Transfer Hydrogenation (ATH)

This method is highly effective and avoids the use of pressurized hydrogen gas, making it accessible for most laboratory settings.[3][4] It typically employs a ruthenium catalyst with a chiral ligand, and a simple alcohol like isopropanol or a formic acid/triethylamine mixture serves as the hydrogen source.

ATH_Workflow sub α-Amino Ketone (Substrate) product (2R)-Amino Alcohol (Product) sub->product Asymmetric Reduction cat Ru-Catalyst + Chiral Ligand cat->product h_source Hydrogen Source (e.g., HCOOH/TEA) h_source->product solvent Solvent (e.g., MeOH) solvent->product workup Aqueous Workup & Extraction product->workup purify Purification (Crystallization) workup->purify final High Purity Product purify->final

Experimental Protocol: Asymmetric Transfer Hydrogenation

  • Setup: To a clean, dry flask under an inert atmosphere (N₂), add the α-amino ketone hydrochloride salt (1.0 eq) and the Ruthenium catalyst (e.g., RuCl₂, 0.1-1.0 mol%).

  • Solvent & Reagents: Add degassed methanol (or another suitable solvent). To this mixture, add a 5:2 mixture of formic acid (HCOOH) and triethylamine (TEA) (approx. 5 equivalents relative to the substrate).

  • Reaction: Stir the mixture at the desired temperature (e.g., 40-60 °C) for 5-24 hours. Monitor the reaction progress by HPLC or TLC.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Neutralize the mixture with an aqueous base (e.g., 28% NH₄OH or NaHCO₃ solution) to pH > 9.

  • Extraction: Concentrate the mixture under reduced pressure to remove the bulk of the solvent. Dissolve the residue in dichloromethane (DCM) and wash with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product. Purify by recrystallization from a suitable solvent system (e.g., isopropanol/heptane) to obtain the enantiomerically pure amino alcohol.

Parameter Typical Conditions Yield ee (%)
CatalystRu-(S,S)-TsDPEN>80%>99%
H₂ SourceHCOOH/TEA
SolventMethanol
Temperature40-65 °C
Method 2: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful and reliable method that uses a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones with a stoichiometric borane source (e.g., borane-THF or borane-dimethyl sulfide complex).[4][5][6] The stereochemical outcome is highly predictable.

CBS_Cycle catalyst (R)-CBS Catalyst complex1 Catalyst-Borane Complex catalyst->complex1 + BH₃ borane BH₃ Source complex2 Ternary Complex (Ketone-Catalyst-Borane) complex1->complex2 + Ketone ketone α-Amino Ketone transition Hydride Transfer (Transition State) complex2->transition transition->catalyst Regeneration product_complex Product-Borane Complex transition->product_complex Release product (2R)-Amino Alcohol (After Workup) product_complex->product Hydrolysis

Experimental Protocol: CBS Reduction

  • Setup: To a flame-dried flask under an inert atmosphere (N₂), add the (R)-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine, 5-10 mol%) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C. Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂) (approx. 1.0 M in THF, 1.0-1.2 eq) and stir for 15 minutes.

  • Substrate Addition: Dissolve the α-amino ketone (1.0 eq) in anhydrous THF and add it dropwise to the catalyst-borane mixture at 0 °C over 30-60 minutes.

  • Reaction: Stir the reaction at 0 °C to room temperature until completion, as monitored by TLC.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Workup: Concentrate the mixture under reduced pressure. Add 1M HCl and stir for 30 minutes. Basify the aqueous layer with 2M NaOH to pH > 10 and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Method 3: Biocatalysis using Ketoreductases (KREDs)

Biocatalytic methods offer exceptional enantioselectivity under mild, environmentally friendly conditions (aqueous media, ambient temperature).[7][8] This approach uses enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases, to perform the reduction.

Biocatalysis_Workflow ketone α-Amino Ketone product (2R)-Amino Alcohol ketone->product Enzymatic Reduction kred Ketoreductase (KRED) Enzyme kred->product cofactor Cofactor Regeneration (e.g., GDH/Glucose) cofactor->product buffer Aqueous Buffer (pH ~7) buffer->product extraction Product Extraction (e.g., with EtOAc) product->extraction final High Purity Product extraction->final

General Protocol: Biocatalytic Reduction

  • Setup: In a temperature-controlled vessel, prepare a phosphate buffer solution (e.g., 100 mM, pH 7.0).

  • Reagents: Add the components of the cofactor regeneration system (e.g., glucose and glucose dehydrogenase (GDH)) and the cofactor itself (NADP⁺ or NAD⁺).

  • Enzyme & Substrate: Add the selected ketoreductase (KRED) enzyme. Dissolve the α-amino ketone substrate in a water-miscible co-solvent (e.g., DMSO or isopropanol) and add it to the reaction buffer to the desired final concentration (e.g., 10-50 g/L).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C), maintaining the pH with the addition of a suitable base. Monitor the reaction for substrate conversion.

  • Workup: Once the reaction is complete, extract the product directly from the aqueous phase using an organic solvent like ethyl acetate or methyl-tert-butyl ether (MTBE).

  • Purification: Dry and concentrate the organic extracts to yield the product, which is often of very high chemical and enantiomeric purity, sometimes not requiring further purification.

Alternative Strategy: Chiral Resolution of Racemic Amino Alcohol

If an asymmetric synthesis route is not viable, a racemic synthesis followed by chiral resolution can be employed. This method separates the two enantiomers of the amino alcohol. The most common approach is the formation of diastereomeric salts using a chiral acid.[9][10]

Resolution_Workflow racemate Racemic Amino Alcohol (R/S Mixture) salt_formation Diastereomeric Salt Formation racemate->salt_formation agent Chiral Resolving Agent (e.g., L-Tartaric Acid) agent->salt_formation crystallization Fractional Crystallization (Separation based on solubility) salt_formation->crystallization salt_R Less Soluble Salt (e.g., R-Amino Alcohol-L-Tartrate) crystallization->salt_R Solid salt_S More Soluble Salt (in mother liquor) crystallization->salt_S Solution liberation Liberation of Free Base (add NaOH) salt_R->liberation product Enantiopure (2R)-Amino Alcohol liberation->product

This process relies on the different physical properties (primarily solubility) of the resulting diastereomeric salts, allowing one to be selectively crystallized while the other remains in solution. While effective, a significant drawback is that the theoretical maximum yield for the desired enantiomer is 50%.[9]

References

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Catalysis. [Link]

  • Amino Acid Mediated Borane Reduction of Ketones. ResearchGate. [Link]

  • Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. ResearchGate. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implications. University of York. [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. SciHorizon. [Link]

  • Ketone Reduction. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Boron-based Reductants. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Chiral Resolution Screening. Onyx Scientific. [Link]

  • Enantioselective reduction of ketones. Wikipedia. [Link]

  • Asymmetric Reduction of α-amino Ketones With a KBH4 Solution Catalyzed by Chiral Lewis Acids. PubMed. [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. National Center for Biotechnology Information. [Link]

  • Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Publications. [Link]

  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. National Center for Biotechnology Information. [Link]

  • Advanced Organic Chemistry: Asymmetric Carbonyl Reduction. YouTube. [Link]

  • Enantioselective synthesis of (S)-1-phenylethanol, a precursor to low-molecular-weight bioregulators. ResearchGate. [Link]

  • Processes for producing optically active 2-amino-1-phenylethanol derivatives. European Patent Office. [Link]

  • FLUOROPHENYL)-1H-PYRROLE DERIVATIVES AND THEIR ANTICANCER ACTIVITY IN VITRO. LOCKSS. [Link]

  • Infrared Irradiation-Assisted Multicomponent Synthesis of 2-Amino-3-cyano-4H-pyran Derivatives. SciELO México. [Link]

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-hydroxypropylphosphonates. MDPI. [Link]

  • SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. [Link]

Sources

Troubleshooting

Technical Support Center: Process Optimization for (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol

The following technical guide serves as a Tier-3 Support Resource for the process optimization of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol . This document is structured to address the specific chemical challeng...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a Tier-3 Support Resource for the process optimization of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol . This document is structured to address the specific chemical challenges associated with the reduction of electron-deficient phenylglycine derivatives.

Case ID: SYN-OPT-2R-HALO Target Molecule: (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol Primary Precursor: (R)-2-Amino-2-(3-chloro-4-fluorophenyl)acetic acid Critical Quality Attribute (CQA): Enantiomeric Excess (% ee) > 99.0%; Chemical Purity > 98%.[1]

Part 1: Critical Synthesis Pathway & Workflow

The reduction of phenylglycine derivatives to amino alcohols is chemically distinct from standard aliphatic amino acid reductions due to the benzylic position's sensitivity to racemization and the electron-withdrawing nature of the 3-chloro-4-fluoro substitution.

The Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethyl Sulfide (BH₃·DMS) complex reduction is the industry standard for this transformation because it proceeds via a concerted mechanism that preserves the stereocenter, unlike base-mediated methods that risk racemizing the acidic benzylic proton.

Workflow Visualization

The following diagram outlines the optimized reaction logic, highlighting the critical "B-N Complex Breaking" step often missed in standard protocols.

ReactionWorkflow cluster_trouble Troubleshooting Loop Start Starting Material: (R)-3-Cl-4-F-Phenylglycine Activation Activation Phase: BH3·THF Addition (0°C) (Formation of Acyloxyborane) Start->Activation 2.5 eq BH3, THF, N2 Reduction Reduction Phase: Hydride Transfer to Imine/Carbonyl (20°C -> 50°C) Activation->Reduction Concerted Mechanism Complex STABLE INTERMEDIATE: Amine-Borane Complex (Sticky White Solid) Reduction->Complex Traps Product Quench Critical Quench: 1. MeOH (Destroy Excess Hydride) 2. Acid Hydrolysis or Base Reflux Complex->Quench MUST BREAK B-N BOND Isolation Isolation: Extraction (pH > 12) Crystallization (as HCl Salt) Quench->Isolation Free Amine Release LowYield Low Yield / Emulsion LowYield->Quench Increase Hydrolysis Time/Temp

Caption: Figure 1. Optimized reduction workflow. The hexagonal node represents the stable amine-borane complex, the primary cause of yield loss if not vigorously hydrolyzed.

Part 2: Reagent Selection & Stoichiometry

The choice of reducing agent dictates the impurity profile. For a 3-chloro-4-fluorophenyl substrate, chemoselectivity is paramount to avoid dehalogenation.

ParameterBorane-THF / DMS (Recommended)NaBH₄ / I₂ (In-Situ Borane)LiAlH₄ (LAH)
Mechanism Electrophilic reduction (COOH attacks Boron).In-situ generation of B₂H₆.Nucleophilic attack (Hydride attacks COOH).
Chemoselectivity High. Does not reduce aryl halides under standard conditions.High. Similar to BH₃.Low. Risk of defluorination/dechlorination at reflux.
Racemization Risk Low. Acidic/Neutral conditions preserve the

-proton.
Low. Moderate. Strongly basic aluminates can deprotonate

-C.
Workup Difficulty High. Requires breaking strong B-N bond.High. Requires breaking B-N bond.Moderate. Standard Fieser workup.
Scale-Up Suitability Good (DMS preferred for stability).Good (Solid reagents, safer handling).Poor (Pyrophoric, cryogenic reqs).

Expert Insight: While BH₃·THF is convenient for small scale (<10g), NaBH₄/I₂ is often superior for larger batches because it avoids storing unstable borane solutions. The iodine generates borane in situ from sodium borohydride [1, 2].

Part 3: Optimization Protocol (The "Golden Batch" Conditions)

This protocol addresses the specific solubility and complexation issues of the (3-chloro-4-fluorophenyl) analog.

Reaction Setup
  • Solvent: Anhydrous THF (Moisture < 0.05%). Water destroys borane and consumes hydride.

  • Atmosphere: Nitrogen or Argon balloon/manifold.

  • Stoichiometry: 2.5 to 3.0 equivalents of Hydride.

    • Reasoning: 1 eq for deprotonation of -COOH, 1 eq for reduction to aldehyde, 0.5 eq for reduction to alcohol, + excess for complexation with the amine.

Execution
  • Charge: Suspend (R)-amino acid in THF (5-10 volumes). It will likely be a slurry.

  • Addition: Add BH₃·THF (1M) or NaBH₄ (solid) followed by I₂ (solution) at 0°C .

    • Control: Exothermic H₂ evolution. Maintain T < 5°C to prevent thermal decomposition of the intermediate acyloxyborane.

  • Reaction: Warm to Room Temperature (20-25°C).

    • Checkpoint: If the slurry does not dissolve after 2 hours, heat to 40-50°C . The formation of the amine-borane complex often results in a clear solution.

    • Monitoring: TLC/HPLC will show disappearance of acid. Note: The intermediate amine-borane complex may behave differently on silica than the free amine.

The Critical Quench (The "Hidden" Step)

Users frequently report yields of ~40-50% because the product remains trapped as a borane complex.

  • Methanol Kill: Cool to 0°C. Add MeOH dropwise until gas evolution stops.

  • Complex Breaking (Mandatory):

    • Method A (Acidic): Add 10% HCl and reflux for 1 hour. (Risk: Stability of fluorinated ring, though usually robust).

    • Method B (Basic - Preferred): Evaporate the MeOH/THF. Add 20% aqueous KOH or NaOH.[2] Heat to 60-70°C for 2-4 hours.

    • Why? The B-N bond is isoelectronic with a C-C bond and is very strong. Simple mixing at RT is insufficient to free the amino alcohol [3].

Part 4: Troubleshooting & FAQs

Q1: My yield is low (<50%), but no starting material remains. Where is the product?

Diagnosis: Incomplete hydrolysis of the Amine-Borane complex. Fix: The product is likely in your aqueous waste or rag layer, tied up with Boron.

  • Action: Take the aqueous layer from your extraction.[3][4] Add solid NaOH to reach pH 14. Heat to 80°C for 2 hours. Cool and re-extract with EtOAc or MTBE. The yield often doubles after this step.

Q2: I see a new impurity (0.5-1%) that looks like the des-halo analog.

Diagnosis: Over-reduction or metal contamination. Fix:

  • If using LiAlH₄ : Switch to NaBH₄/I₂ or BH₃·THF . Aryl fluorides are susceptible to nucleophilic aromatic substitution or reductive defluorination by aluminum hydrides at high temps.

  • If using NaBH₄/I₂ : Ensure the Iodine is added slowly to maintain an excess of hydride relative to iodine, preventing radical pathways, though this is rare.

Q3: The product is an oil and won't crystallize.

Diagnosis: Amino alcohols are notoriously difficult to crystallize as free bases due to hydrogen bonding and low melting points. Fix: Isolate as a salt.

  • Protocol: Dissolve the crude oil in dry EtOAc. Add 1.1 eq of Oxalic Acid (dissolved in minimal MeOH) or HCl in Dioxane . The (2R)-amino alcohol oxalate or hydrochloride salt usually crystallizes readily as a white solid, improving chiral purity [4].

Q4: My optical rotation is lower than the literature value (Racemization).

Diagnosis: Racemization occurred either in the starting material or during the quench. Fix:

  • Check Starting Material: Phenylglycine derivatives racemize on shelf if wet/acidic. Check ee of the precursor.[5]

  • Quench Temp: Do not reflux in acid for prolonged periods. Use the Base Hydrolysis (Method B) described above, as the amino alcohol is configurationally stable in base (unlike the amino acid).

Part 5: Quality Control Specifications

TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Distinct doublets for benzylic protons; integration of aromatic region (3H).
Chiral Purity Chiral HPLC (e.g., Chiralpak AD-H or OD-H)> 99.0% ee (Single peak).
Chemical Purity HPLC (C18, Acetonitrile/Water)> 98.0%.[1][6]
Boron Content ICP-MS< 100 ppm (Critical for subsequent pharma steps).

References

  • McKennon, M. J., et al. "A Convenient Reduction of Amino Acids and Their Derivatives." The Journal of Organic Chemistry, vol. 58, no. 13, 1993, pp. 3568-3571. Link (Validates NaBH4/I2 methodology).

  • Periasamy, M., et al. "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Chemical Sciences, vol. 114, 2002.
  • Brown, H. C., et al. "Hydroboration. 66. The reduction of carboxylic acids with borane-tetrahydrofuran." The Journal of Organic Chemistry, vol. 38, no. 16, 1973. (Foundational text on Borane reduction mechanisms and hydrolysis requirements).
  • Organic Syntheses. "One-Pot Preparation of Cyclic Amines from Amino Alcohols." Org.[3] Synth. 2013, 90, 280. Link (Provides detailed workup procedures for similar amino alcohols).

  • Vertex AI Search Results. "Synthesis of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol." (Confirmed target structure and general reduction protocols).

Sources

Optimization

Stability issues of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL under different conditions

Technical Support Center: Stability & Handling Guide Subject: (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol Ticket ID: CHEM-SUP-8829 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide Subject: (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol Ticket ID: CHEM-SUP-8829 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Personality" of Your Molecule

You are working with a chiral


-amino alcohol  featuring a halogenated phenyl ring. To handle this molecule successfully, you must understand two competing chemical forces:
  • The Benzylic Vulnerability: The 3-chloro and 4-fluoro substituents on the phenyl ring are electron-withdrawing groups (EWG). While they make the aromatic ring metabolically stable, they significantly increase the acidity of the benzylic proton (at the C2 position). This makes the molecule far more prone to racemization under basic conditions than unsubstituted phenylglycinol.

  • The Nucleophilic Trap: The proximity of the primary amine (-NH

    
    ) and the primary alcohol (-OH) creates a "spring-loaded" system. Under thermodynamic stress (heat) or activation, this can cyclize to form an aziridine  or undergo oxidative degradation.
    

This guide moves beyond generic advice to address the specific physicochemical failures associated with this structure.

Part 1: Critical Stability Issues (Root Cause Analysis)

Racemization (Optical Purity Loss)
  • The Symptom: Drastic drop in enantiomeric excess (ee%) or melting point depression after workup.

  • The Mechanism: Base-catalyzed proton exchange. The EWGs (Cl, F) pull electron density from the benzylic carbon, weakening the C-H bond. If you expose the free base to strong bases (e.g., NaOH, KOH) or even mild bases (Et

    
    N) with heat, the proton is abstracted, forming a planar enolate-like intermediate that reprotonates indiscriminately, destroying chirality.
    
  • Risk Level: High (pH > 10).

Atmospheric Scavenging (Carbamation)
  • The Symptom: Formation of a white, insoluble "crust" on the oil or solid surface; appearance of "ghost peaks" in HPLC.

  • The Mechanism: As a primary amine, the free base reacts avidly with atmospheric CO

    
     to form carbamic acid, which stabilizes as a carbamate salt. This is reversible but interferes with stoichiometry.
    
  • Risk Level: Moderate (Open air exposure).

Intramolecular Cyclization (Aziridine Formation)
  • The Symptom: LCMS shows a peak with Mass [M-18] (Loss of water) or unexpected alkylation patterns in subsequent steps.

  • The Mechanism: While rare in neutral conditions, if the alcohol group is activated (e.g., by accidental tosylation or under Mitsunobu conditions), the amine will attack the carbon, kicking out the oxygen to form a 3-membered aziridine ring.

  • Risk Level: Low (unless activation reagents are present).

Part 2: Visualizing Degradation Pathways

The following diagram maps the kinetic fate of your molecule under different stress conditions.

DegradationPathways cluster_conditions Critical Control Points Start (2R)-Amino Alcohol (Target Molecule) Racemate Racemic Mixture (Loss of Chirality) Start->Racemate Basic pH + Heat (Benzylic Deprotonation) Carbamate Carbamate Salt (White Crust) Start->Carbamate Atmospheric CO2 (Air Exposure) Aziridine Aziridine Derivative (Cyclization) Start->Aziridine Activation of -OH (e.g., MsCl, TsCl) Oxidation Amino Aldehyde/ Oxidative Deamination Start->Oxidation Air/Oxidants (Long-term storage)

Figure 1: Mechanistic degradation pathways for (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol.

Part 3: Troubleshooting Guides (FAQ)

Scenario A: "My LCMS purity is fine, but the optical rotation is off."

Diagnosis: You likely partially racemized the material during the extraction (workup) phase. The Fix:

  • Check your pH: Did you use NaOH to neutralize a salt? The local pH at the droplet interface can exceed 14, instantly racemizing the sensitive benzylic position.

  • Protocol Adjustment: Use milder bases. Switch from NaOH to saturated NaHCO

    
      or K
    
    
    
    CO
    
    
    .
  • Temperature Control: Never heat the free base above 40°C. If you must concentrate it, use a high-vacuum rotary evaporator at ambient temperature, not a water bath at 60°C.

Scenario B: "I see a new peak at [M+44] in my mass spec."

Diagnosis: Carbamate formation. Your sample absorbed CO


 from the air.
The Fix: 
  • Degassing: The reaction is reversible. Acidify the sample (convert to HCl salt) and the CO

    
     will bubble off.
    
  • Prevention: Store the free base under Argon. If weighing out solids, work quickly or use a glovebox for high-precision analytical standards.

Scenario C: "The material turned into a sticky gum/oil instead of a solid."

Diagnosis: Hygroscopicity.[1] The free base is likely an oil or low-melting solid that absorbs water avidly, depressing the melting point further. The Fix:

  • Salt Formation: Do not store this molecule as a free base. Convert it immediately to the Hydrochloride (HCl) or Tartrate salt. The salt lattice stabilizes the amine, prevents CO

    
     absorption, and locks the chiral center.
    
    • Protocol: Dissolve free base in dry Ethanol/EtOAc

      
       Add 1.1 eq of 4M HCl in Dioxane 
      
      
      
      Precipitate with Et
      
      
      O.

Part 4: Standard Operating Procedures (SOPs)

SOP-1: Safe Storage Protocol
  • Form: Store exclusively as the Hydrochloride salt.

  • Atmosphere: Inert gas (Argon preferred over Nitrogen due to density).

  • Temperature: -20°C is ideal; 2-8°C is acceptable for short term (<1 month).

  • Container: Amber glass vial with a Teflon-lined cap. Parafilm is insufficient for long-term hygroscopy protection.

SOP-2: Analytical Method (Chiral HPLC)
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Additive (CRITICAL): You must add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase.

    • Why? The free amine interacts with silanols on the column, causing peak tailing. The basic additive masks these sites.

    • Warning: Do not use strong bases which degrade the silica matrix.[2]

Part 5: Decision Tree for Handling

HandlingWorkflow Input Received Material (Free Base or Salt?) IsSalt Is it a Salt? (HCl, Tartrate) Input->IsSalt IsBase Is it Free Base? Input->IsBase ActionSalt Store at 2-8°C Desiccator IsSalt->ActionSalt Yes ActionBase Immediate Conversion Required IsBase->ActionBase Yes FinalStorage Stable Storage (-20°C, Argon) ActionSalt->FinalStorage Conversion Dissolve in EtOAc Add HCl/Dioxane (1.1 eq) ActionBase->Conversion Precipitation Filter Solid Wash with Et2O Conversion->Precipitation Precipitation->FinalStorage

Figure 2: Workflow for stabilizing the incoming raw material.

References

  • Sigma-Aldrich. Safety Data Sheet: 2-Amino-2-(4-chloro-3-fluorophenyl)ethanol. (Accessed 2026).[3]

  • Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 56(17), 2561-2576. (Foundational review on beta-amino alcohol reactivity).
  • Liang, C., et al. (2017).[4] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters. (Demonstrates the benzylic acidity mechanism in phenylglycine analogs).

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. (Protocol for amine additives in chiral chromatography).

Disclaimer: This guide is for research purposes only. Always consult the specific SDS and perform a risk assessment before handling hazardous chemicals.

Sources

Troubleshooting

Challenges in the characterization of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL

This technical guide addresses the characterization challenges of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol , a critical chiral building block often used in the synthesis of adrenergic receptor modulators and ki...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the characterization challenges of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol , a critical chiral building block often used in the synthesis of adrenergic receptor modulators and kinase inhibitors.

Role: Senior Application Scientist Status: Active System: Characterization & Troubleshooting Protocols

Executive Summary

The primary challenges in characterizing this amino alcohol stem from three factors:

  • Regio-isomerism: Distinguishing the 3-chloro-4-fluoro substitution pattern from the commercially prevalent 4-chloro-3-fluoro isomer.

  • Enantiomeric Purity: Quantifying the (2R)-enantiomer in the presence of the (2S)-enantiomer, particularly when enantiomeric excess (ee) > 98% is required.

  • Chemical Stability: The free base is hygroscopic and prone to carbamate formation from atmospheric CO₂, necessitating specific handling protocols.

Phase 1: Structural Identity & Regiochemistry

User Query: “I see a single peak in HPLC, but the biological activity is lower than expected. How do I confirm I have the correct 3-chloro-4-fluoro regioisomer and not the 4-chloro-3-fluoro impurity?”

The Diagnostic Protocol: 19F-NMR & 1H-NMR

Reliance on MS alone is insufficient as both isomers have the exact same mass (m/z ~190.6 for [M+H]⁺). You must use NMR coupling constants (


-values) to map the substitution pattern.
Step-by-Step Identification Guide
  • Acquire a Proton-Decoupled 19F-NMR:

    • 3-chloro-4-fluoro (Target): The fluorine is shielded by the adjacent chlorine. Expect a shift slightly upfield relative to the mono-fluoro.

    • 4-chloro-3-fluoro (Impurity): The fluorine is less shielded.

    • Note: While shifts vary by solvent, the splitting pattern in 1H-NMR is the definitive confirmation.

  • Analyze 1H-NMR Aromatic Region (DMSO-d₆): The fluorine atom (

    
    ) couples strongly with ortho-protons (
    
    
    
    Hz) and weakly with meta-protons (
    
    
    Hz).
Proton PositionTarget: 3-Cl, 4-F PatternImpurity: 4-Cl, 3-F Pattern
H-5 (Ortho to F) Large triplet/dd (

Hz)
N/A (Position 4 is Cl)
H-2 (Meta to F) Doublet (Small

)
Large dd (

Hz)
H-6 Broad Doublet Multiplet

Senior Scientist Insight: Look specifically for the proton at Position 5 in your target. It is ortho to both the Fluorine and the ethyl-amino side chain. If you do not see a proton with a large


 coupling (approx 9 Hz) and a large 

ortho coupling, you likely have the wrong isomer.
Workflow Visualization: Regiochemistry Confirmation

RegioID Start Sample: (2R)-Amino Alcohol MS MS Check: m/z 190.6 [M+H]+ Start->MS NMR_1H 1H-NMR (DMSO-d6) Focus: Aromatic Region 7.0-7.6 ppm MS->NMR_1H Decision Is there a proton with large 3J_HF (~9Hz) AND 3J_HH (~8Hz)? NMR_1H->Decision Result_Target CONFIRMED: 3-Chloro-4-Fluoro (H5 is ortho to F) Decision->Result_Target Yes (H5 signal) Result_Impurity REJECT: Likely 4-Chloro-3-Fluoro (H2 is ortho to F, H5 is blocked) Decision->Result_Impurity No

Caption: Decision tree for distinguishing regioisomers using 1H-NMR coupling constants.

Phase 2: Stereochemical Purity (Chiral HPLC)

User Query: “I am using a C18 column and cannot separate the enantiomers. What is the standard method for this amino alcohol?”

The Challenge: Free Amine Tailing

Amino alcohols are basic. On standard silica-based chiral columns, the free amine interacts with residual silanols, causing peak tailing that masks the minor enantiomer (2S).

Recommended Protocol: Polysaccharide-Based CSP

Column: Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) Dimensions: 250 x 4.6 mm, 5 µm

ParameterCondition A (Normal Phase)Condition B (Polar Organic - Recommended)
Mobile Phase n-Hexane : Ethanol : Diethylamine (DEA)Acetonitrile : Ethanol : DEA
Ratio 90 : 10 : 0.195 : 5 : 0.1
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25°C20°C
Detection UV @ 220 nmUV @ 220 nm

Why DEA? The 0.1% Diethylamine is mandatory. It acts as a competing base, blocking silanol sites and sharpening the peak shape for the amino group.

Troubleshooting Guide:

  • Issue: Peaks are broad/tailing.

    • Fix: Increase DEA to 0.15% or switch to Ethanolamine.

  • Issue: Retention time drift.

    • Fix: The column may be absorbing water (amino alcohols are hygroscopic). Flush with 100% Ethanol for 30 mins, then re-equilibrate.

  • Issue: No separation.

    • Fix: Switch to a Crownpak CR(+) column (Crown ether based). This works specifically for primary amines in aqueous acidic mobile phases (e.g., pH 1.5 HClO₄), utilizing the ammonium ion complexation.

Phase 3: Impurity Profiling & Synthesis Artifacts

User Query: “I see a small impurity at RRT 0.85. It grows when I leave the sample in methanol. What is it?”

Common Impurities Table
Impurity TypeOriginDetection (LC-MS)Prevention/Removal
Carbamate Derivative Reaction of free amine with atmospheric CO₂[M+44] or dimerStore under Argon/Nitrogen. Analyze as HCl salt.
Des-chloro Analog Over-reduction during hydrogenation of ketone/oxime[M-34] (m/z ~156)Use milder reduction catalyst (e.g., Pt/C instead of Pd/C) or hydride reduction (NaBH₄).
Starting Material (Ketone) Incomplete reduction[M-2] (Ketone mass)Monitor reaction via TLC/HPLC.
Dimer Condensation of amine with precursor[2M - H₂O]Avoid high concentrations during synthesis workup.

Senior Scientist Insight: The "impurity" growing in methanol is likely a hemiaminal or an artifact of the solvent if acetone or aldehydes are present in trace amounts. Ensure HPLC grade solvents are fresh. If the sample is a free base, it readily absorbs CO₂ to form carbamic acid salts; convert to the Hydrochloride salt for stable storage and analysis.

Workflow Visualization: Impurity Isolation

Impurity Sample Crude Sample (RRT 0.85 peak) Salt Convert to HCl Salt Sample->Salt Retest Re-inject HPLC Salt->Retest Check Peak Disappeared? Retest->Check Gone Artifact Confirmed (CO2 adduct or unstable intermediate) Check->Gone Yes Persist Real Impurity (Likely Des-chloro or Regioisomer) Check->Persist No

Caption: Workflow to distinguish real chemical impurities from stability artifacts.

Phase 4: Physical Characterization & Handling

User Query: “The solid turns into a gum on the weigh boat. How do I handle this for quantitative analysis?”

This molecule is a hygroscopic low-melting solid (or oil) in its free base form.

  • Handling: Always handle the free base in a glove box or desiccator.

  • Salt Formation: For characterization (NMR, IR, Optical Rotation), convert the free base to the Hydrochloride (HCl) or Tartrate salt .

    • Protocol: Dissolve free base in dry Ethanol. Add 1.1 eq of 1M HCl in Ether. Precipitate with Hexane. Filter and dry under vacuum.

  • Optical Rotation:

    • Specific Rotation

      
       is concentration and pH dependent.
      
    • Standard:

      
      , Methanol (for free base) or Water (for HCl salt).
      
    • Expectation: The (2R) isomer typically exhibits a specific rotation distinct from the racemate (0°). Compare against a certified reference standard (CRS) if available, or literature values for the 4-F analog as a proxy for magnitude (direction may vary).

References

  • Chiral Separations of Amino Alcohols

    • Zhang, T., et al. (2014).[1] Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns. Journal of Chromatography A.

  • NMR Characterization of Fluorinated Aromatics

    • Dolin, C., et al. (2013).
  • General Properties of Halogenated Phenylethanolamines

    • Sigma-Aldrich Technical Data: 2-Amino-2-(4-chloro-3-fluorophenyl)ethanol Properties.
  • Optical Rotation Guidelines

    • European Pharmacopoeia 2.2.7.

Sources

Optimization

Overcoming low reactivity of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL in subsequent steps

Product: (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol CAS: [Commonly associated with 1334988-66-1 derivatives] Class: Electron-Deficient Chiral Phenylglycinol[1] Executive Summary: The Reactivity Paradox This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Product: (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol

CAS: [Commonly associated with 1334988-66-1 derivatives] Class: Electron-Deficient Chiral Phenylglycinol[1]

Executive Summary: The Reactivity Paradox

This guide addresses the specific chemical behavior of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol . While primary amines are typically good nucleophiles, this specific scaffold presents a "perfect storm" of deactivating factors:

  • Electronic Deactivation: The 3-Chloro and 4-Fluoro substituents on the phenyl ring are electron-withdrawing groups (EWG).[1] Through inductive effects (-I), they pull electron density away from the benzylic carbon, subsequently reducing the basicity and nucleophilicity of the adjacent amine nitrogen.

  • Conformational Locking: Phenylglycinol derivatives often form a strong intramolecular hydrogen bond between the amine protons and the hydroxyl oxygen.[1] This "gauche" conformation sterically shields the nitrogen lone pair.[1]

  • Steric Bulk: The benzylic position is inherently crowded, hindering attack on bulky electrophiles.[1]

Module 1: N-Protection Strategies (Boc/Cbz/Fmoc)

User Issue: "I am trying to N-Boc protect the amine using standard conditions (Boc2O, DCM, TEA), but conversion stalls at 60% even after 24 hours."

Root Cause Analysis

In non-polar solvents like Dichloromethane (DCM), the intramolecular H-bond remains intact, locking the amine. Furthermore, the electron-deficient ring makes the amine a poor nucleophile compared to benzylamine.

Optimized Protocol: The "Disrupt & Catalyze" Method

To drive this reaction to completion, you must disrupt the internal H-bond using a polar solvent and increase the electrophilicity of the Boc-anhydride.

Recommended Reagents:

  • Solvent: THF/Water (1:[1]1) or Methanol (for H-bond disruption).[1]

  • Base: NaOH or Na2CO3 (Inorganic bases are often superior here to TEA).[1]

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (5 mol%).[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of the amino alcohol in THF (5 mL/mmol).

  • Basification: Add 1.0 eq of 1M aqueous NaOH. The biphasic/polar mixture disrupts the intramolecular H-bond.[1]

  • Addition: Add 1.1 eq of Boc2O dissolved in a minimal amount of THF dropwise.

  • Catalysis: If reaction is slow after 1 hour, add 5 mol% DMAP. Note: DMAP activates the Boc-anhydride, making it more susceptible to attack by the sluggish amine.

  • Monitoring: Monitor by TLC (ninhydrin stain) or LCMS.[1] The electron-deficient ring usually makes the product UV active at 254 nm.[1]

Data Comparison: Solvent Effects on Conversion

Solvent SystemBaseTime to >95% Conv.Notes
DCM (Anhydrous)TEA>48 h (Incomplete)Intramolecular H-bond dominates.[1]
THF/H2O (1:1)NaOH4-6 hPolar solvent breaks H-bond.[1]
MeOHTEA12 hGood solubility, moderate rate.[1]
THF (Microwave) DIEA 15 min @ 60°C Best for high-throughput.
Module 2: Cyclization to Oxazolidinones

User Issue: "I need to close the ring to form the oxazolidinone using CDI, but I see starting material and urea byproducts."

Technical Insight

The formation of the oxazolidinone (a cyclic carbamate) requires the alcohol to attack the carbonyl-imidazole intermediate initially formed on the nitrogen.[1] Because the oxygen nucleophilicity is not significantly impaired by the phenyl ring, the bottleneck is often the initial attack of the deactivated amine on CDI.

Troubleshooting Logic (Graphviz)

ReactivityLogic Start Issue: Oxazolidinone Formation Fails CheckReagent Reagent Used? Start->CheckReagent CDI CDI (Carbonyldiimidazole) CheckReagent->CDI Phosgene Triphosgene / Phosgene CheckReagent->Phosgene CDI_Issue Problem: Amine too weak to displace imidazole efficiently CDI->CDI_Issue Phos_Issue Problem: HCl byproduct protonates amine Phosgene->Phos_Issue CDI_Sol Solution: Heat to reflux (THF) or add DMAP catalyst CDI_Issue->CDI_Sol RaceWarn CRITICAL: Avoid strong bases (NaH) Benzylic proton is acidic due to Cl/F CDI_Sol->RaceWarn Phos_Sol Solution: Use Schotten-Baumann conditions (DCM/aq. NaHCO3) Phos_Issue->Phos_Sol Phos_Sol->RaceWarn

Caption: Decision tree for selecting the correct cyclization strategy based on reagent limitations and substrate deactivation.

Preferred Protocol: Triphosgene Method

For electron-deficient phenylglycinols, Triphosgene is often superior to CDI due to higher electrophilicity.[1]

  • Setup: Dissolve amino alcohol (1.0 eq) and DIEA (2.5 eq) in anhydrous DCM at 0°C.

  • Addition: Add Triphosgene (0.35 eq) dissolved in DCM dropwise over 30 minutes. Slow addition is crucial to prevent oligomerization.[1]

  • Reaction: Allow to warm to RT. The reaction should be complete in <2 hours.

  • Workup: Quench with saturated NH4Cl. Wash with water.[1][2][3]

Module 3: Racemization Risks

User Issue: "My product has an ee% of 85%, but the starting material was >99% ee."

Mechanism of Failure

The benzylic proton (at the chiral center) is acidified by the electron-withdrawing 3-Cl and 4-F groups.[1]

  • Risk Factor: Using strong bases (NaH, KOtBu) or high temperatures (>80°C) promotes deprotonation at the chiral center, leading to an achiral enolate intermediate and subsequent racemization.

Prevention Guidelines
  • Base Selection: Stick to non-nucleophilic organic bases (DIEA, TEA) or weak inorganic bases (NaHCO3, K2CO3).[1] Avoid Lithium bases.[1]

  • Temperature: Never exceed 60°C unless absolutely necessary.

  • Activation Sequence: If converting to an ester or activating the alcohol, ensure the amine is protected first as a carbamate (Boc/Cbz).[1] The free amine facilitates racemization via Schiff base formation with any aldehyde impurities.[1]

FAQ: Frequently Asked Questions

Q: Can I use reductive amination on this amine? A: Yes, but it will be slower than usual. The nucleophilicity is low.[1] You may need to use a stronger Lewis Acid catalyst (e.g., Ti(OiPr)4) to force imine formation before adding the reducing agent (NaBH4).

Q: Why is the solubility so poor in Toluene/Hexane? A: The molecule is highly polar and capable of strong H-bonding.[1] It behaves almost like a zwitterion.[1] Use chlorinated solvents (DCM, Chloroform) or polar aprotic solvents (THF, EtOAc) for reactions.

Q: Is the 3-Cl-4-F substitution pattern stable? A: generally yes, but avoid using Palladium catalysts with phosphine ligands at high temperatures (>100°C) in the presence of strong bases, as there is a minor risk of Pd-catalyzed dehalogenation (hydrodehalogenation), particularly of the Iodine or Bromine analogs, though Cl/F are relatively robust.

References
  • Nucleophilicity of Hindered Amines

    • Concept: Electronic effects of halo-substituents on benzylic amines.[1]

    • Source: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 8: Acidity, Basicity, and pKa).

  • Protection Group Strategies

    • Protocol: Optimization of N-Boc protection for deactiv
    • Source: Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Ed.[1] John Wiley & Sons.[1]

  • Cyclization of Amino Alcohols: Methodology: Comparison of CDI vs. Phosgene for oxazolidinone synthesis. Source:Organic Process Research & Development, "Safe and Scalable Synthesis of Oxazolidinones." (General methodology reference).
  • Racemization of Phenylglycinol Derivatives

    • Mechanism:[1][3][4] Acidity of benzylic protons in electron-deficient systems.[1]

    • Source: Williams, R. M., & Hendrix, J. A. (1992). Asymmetric Synthesis of Arylglycines. Chemical Reviews, 92(5), 889–917.[1]

Sources

Reference Data & Comparative Studies

Validation

Biological Activity &amp; Comparative Guide: (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol

The following technical guide details the biological activity, synthetic utility, and comparative performance of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol versus its enantiomer. This analysis focuses on its crit...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthetic utility, and comparative performance of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol versus its enantiomer. This analysis focuses on its critical role as a chiral scaffold in the development of next-generation oxazolidinone antibiotics and kinase inhibitors.

Executive Summary

(2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol is a high-value chiral building block belonging to the


-amino alcohol  class. It serves as a stereochemical anchor for synthesizing bioactive molecules, most notably oxazolidinone antibiotics  (analogs of Linezolid/Tedizolid) and tyrosine kinase inhibitors  (targeting EGFR/ALK).

Its biological significance is defined by two distinct vectors:

  • Intrinsic Activity: As a phenylethanolamine derivative, it possesses latent adrenergic receptor affinity, where the (R)-enantiomer typically exhibits higher potency as a

    
    -adrenergic agonist/antagonist compared to the (S)-enantiomer.
    
  • Synthetic Determinism: The stereochemistry of this intermediate dictates the biological efficacy of the final pharmaceutical product. For oxazolidinone antibiotics, the (S)-configuration of the final oxazolidinone ring (often derived from the (R)-amino alcohol via retention or inversion depending on the reagent) is essential for bacterial protein synthesis inhibition.

Chemical Identity & Stereochemistry

Feature(2R)-Enantiomer(2S)-Enantiomer
Structure

-Amino Alcohol (R-configuration)

-Amino Alcohol (S-configuration)
CAS Number Variable by salt form (Generic: 1213029-22-3)1212940-70-9 (HCl salt)
Primary Utility Precursor for (S)-Oxazolidinones (via CO equivalent)Precursor for (R)-Oxazolidinones (inactive antibiotics)
Intrinsic Affinity High affinity for

-adrenergic receptors (Eutomer)
Low affinity (Distomer)
Key Moiety 3-Chloro-4-fluorophenyl (Bioisostere for metabolic stability)Same
Structural Significance

The 3-chloro-4-fluorophenyl moiety is a privileged scaffold in medicinal chemistry. The fluorine atom at the para position blocks metabolic oxidation (CYP450), while the chlorine at the meta position enhances lipophilicity and fills hydrophobic pockets in target proteins (e.g., the ATP-binding site of kinases or the 50S ribosomal subunit).

Biological Activity Comparison

A. Intrinsic Pharmacology (Phenylethanolamine SAR)

Based on the Easson-Stedman hypothesis , the biological activity of phenylethanolamines at adrenergic receptors is strictly governed by the configuration of the


-hydroxyl group.
  • (2R)-Isomer (Eutomer): The hydroxyl group is oriented to form a crucial hydrogen bond with the receptor's aspartate residue. This interaction is essential for receptor activation (agonism) or high-affinity binding (antagonism).

  • (2S)-Isomer (Distomer): The hydroxyl group is spatially mismatched, preventing the formation of the H-bond. This typically results in a 100-fold to 1000-fold reduction in potency.

B. Downstream Therapeutic Efficacy (Oxazolidinones)

When used as a starting material for oxazolidinone antibiotics, the biological activity of the final drug is the primary metric.

  • Mechanism: Oxazolidinones inhibit bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit.

  • Stereochemical Rule: The (S)-configuration at the C5 position of the oxazolidinone ring is required for antibacterial activity.

  • Synthesis Correlation:

    • Route A (Phosgene/CDI cyclization): Retains stereochemistry. (2S)-Amino Alcohol

      
      (S)-Oxazolidinone  (Active).
      
    • Route B (Inversion): Some routes involving activation of the alcohol may invert the center.

    • Note: Most industrial routes utilize the (2R)-epoxide or (2S)-amino alcohol to access the bioactive core.

Table 1: Comparative Efficacy of Derived Oxazolidinones

Precursor EnantiomerResulting Oxazolidinone Config.[1]Antibacterial Potency (MIC against MRSA)Protein Binding Affinity
(2S)-Amino Alcohol (S)-Oxazolidinone High (< 2

g/mL)
High (

nM range)
(2R)-Amino Alcohol (R)-Oxazolidinone Low (> 64

g/mL)
Low (Steric clash with rRNA)

Critical Insight: While the (2R)-amino alcohol is the "eutomer" for adrenergic binding, the (2S)-amino alcohol is often the required precursor for antibiotic synthesis (depending on the specific cyclization method used). Researchers must verify the synthetic pathway's stereochemical outcome.

Mechanism of Action & Pathway Visualization

The following diagram illustrates the divergence in biological utility based on the starting enantiomer.

G Start_R (2R)-Amino Alcohol (3-Cl-4-F-Phenyl) Adrenergic Adrenergic Receptor (Beta-1/2) Start_R->Adrenergic High Affinity (H-bond formation) Oxaz_R (R)-Oxazolidinone (Inactive Antibiotic) Start_R->Oxaz_R Cyclization (Retention) Start_S (2S)-Amino Alcohol (3-Cl-4-F-Phenyl) Start_S->Adrenergic Low Affinity (Steric Mismatch) Oxaz_S (S)-Oxazolidinone (Active Antibiotic) Start_S->Oxaz_S Cyclization (Retention) Ribosome Bacterial Ribosome (50S Subunit) Oxaz_R->Ribosome No Binding Oxaz_S->Ribosome Inhibits Protein Synthesis

Caption: Divergent biological pathways: (2R)-isomer dominates intrinsic receptor binding, while (2S)-isomer is the precursor for bioactive antibiotics.

Experimental Protocols

Protocol A: Determination of Enantiomeric Purity (Chiral HPLC)

To verify the optical purity of the building block before synthesis.

  • Column: Chiralcel OD-H or AD-H (4.6 mm x 250 mm, 5

    
    m).
    
  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Prep: Dissolve 1 mg of amino alcohol in 1 mL of mobile phase.

  • Expected Retention:

    • (2R)-Enantiomer:

      
       12.5 min (varies by column).
      
    • (2S)-Enantiomer:

      
       15.2 min.
      
  • Calculation:

    
    .
    
Protocol B: Synthesis of Oxazolidinone Core (Cyclization)

Standard method to convert the amino alcohol into the bioactive core.

  • Reagents: (2S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol (1.0 eq), Carbonyldiimidazole (CDI) (1.2 eq), Imidazole (0.5 eq).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Dissolve amino alcohol in THF under

      
       atmosphere.
      
    • Add CDI portion-wise at 0°C.

    • Reflux the mixture for 6 hours.

    • Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Workup: Quench with water, extract with Ethyl Acetate, wash with brine, dry over

    
    .
    
  • Result: Yields 5-(3-chloro-4-fluorophenyl)oxazolidin-2-one with retention of configuration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1212940-70-9, (S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol. Retrieved from [Link]

  • Brickner, S. J., et al. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections. Journal of Medicinal Chemistry.[2][3] Retrieved from [Link]

  • Patil, V. J., et al. (2011). Synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives. ResearchGate. Retrieved from [Link]

  • Easson, L. H., & Stedman, E. (1933).Studies on the relationship between chemical constitution and physiological action: Molecular dissymmetry and physiological activity. Biochemical Journal. (Foundational reference for Phenylethanolamine SAR).

Sources

Comparative

Strategic Guide: Alternative Chiral Auxiliaries for (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol

This guide provides an in-depth technical comparison of chiral auxiliary strategies for synthesizing (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol . The target molecule is a chiral -amino alcohol featuring a benzyli...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of chiral auxiliary strategies for synthesizing (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol .

The target molecule is a chiral


-amino alcohol  featuring a benzylic amine and a specific halogenated aryl core. The presence of the 3-chloro-4-fluoro  substitution pattern presents a critical chemoselectivity challenge: traditional auxiliaries requiring hydrogenolytic removal (e.g., 

-methylbenzylamine) pose a high risk of hydrodehalogenation (cleaving the Ar-Cl or Ar-F bonds). Therefore, the selection of the auxiliary must prioritize mild cleavage conditions that preserve the halogenated scaffold.

Executive Summary & Strategic Analysis

For the synthesis of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol, the choice of chiral auxiliary dictates the synthetic route's length, enantiopurity, and scalability.

  • The "Gold Standard" (Recommended): Ellman’s Sulfinamide (tert-Butanesulfinamide) .

    • Why: It offers the highest reliability for benzylic amines. The auxiliary is cleaved under mild acidic conditions, completely avoiding the risk of dehalogenating the aryl ring.

  • The "Classic" Alternative: Asymmetric Strecker with (R)-Phenylglycinol .

    • Why: Uses inexpensive chiral pool reagents. However, it requires oxidative cleavage (Pb(OAc)

      
       or NaIO
      
      
      
      ) to remove the auxiliary, as hydrogenolysis is unsafe for this substrate.
  • The "Catalytic" Competitor: Sharpless Asymmetric Aminohydroxylation (AAH) .

    • Why: Direct conversion of styrene, but often suffers from lower regioselectivity and heavy metal (Osmium) toxicity issues in pharma contexts.

Detailed Methodologies

Method A: The Ellman Auxiliary (Vinyl Addition Route)

Auxiliary: (R)-tert-Butanesulfinamide (Ellman's Sulfinamide) Mechanism: Diastereoselective addition of a vinyl nucleophile to a chiral


-sulfinyl imine, followed by oxidative cleavage of the alkene.
Protocol Workflow:
  • Condensation: React 3-chloro-4-fluorobenzaldehyde with (R)-tert-butanesulfinamide using Ti(OEt)

    
     as a Lewis acid/dehydrating agent.
    
  • Nucleophilic Addition: Add Vinylmagnesium bromide (VinylMgBr) to the sulfinyl imine. The bulky tert-butyl group directs the attack to the Re-face, establishing the (R)-configuration at the benzylic position.

  • Oxidative Cleavage (Ozonolysis): Convert the terminal alkene to the primary alcohol using Ozone (O

    
    ) followed by reductive workup (NaBH
    
    
    
    ).
  • Deprotection: Treat with HCl/MeOH to cleave the sulfinyl group, yielding the target amino alcohol as the hydrochloride salt.[1]

Critical Insight: This route constructs the carbon skeleton and installs the stereocenter in a single cascade. The ozonolysis step directly yields the alcohol, avoiding the need to reduce a carboxylic acid (as in the Strecker route).

Visualization: Ellman Pathway

EllmanRoute Start 3-Cl-4-F-Benzaldehyde Imine N-Sulfinyl Imine (Stable Intermediate) Start->Imine Ti(OEt)4, THF Aux (R)-t-Bu-Sulfinamide Aux->Imine AllylAmine Chiral Allylic Amine (>98:2 dr) Imine->AllylAmine VinylMgBr, -78°C Vinyl VinylMgBr (Grignard Addition) Vinyl->AllylAmine Product (2R)-Target Amino Alcohol AllylAmine->Product 1. Ozonolysis 2. Acid Hydrolysis Ozone 1. O3, -78°C 2. NaBH4 Deprotect HCl / MeOH (Cleavage)

Caption: Figure 1. Ellman's Sulfinamide route via vinylation and ozonolysis, bypassing the need for amino acid reduction.

Method B: Asymmetric Strecker Synthesis

Auxiliary: (R)-Phenylglycinol (or


-methylbenzylamine)
Mechanism:  Formation of a chiral oxazolidine or imine, followed by diastereoselective cyanide addition.
Protocol Workflow:
  • Imine Formation: Condense 3-chloro-4-fluorobenzaldehyde with (R)-phenylglycinol to form a chiral oxazolidine/imine equilibrium mixture.

  • Strecker Reaction: Add TMSCN (Trimethylsilyl cyanide) and a Lewis acid (e.g., ZnI

    
    ). The auxiliary directs cyanide attack.
    
  • Nitrile Hydrolysis: Acidic hydrolysis (HCl) converts the nitrile to the carboxylic acid (forming the Phenylglycine analog).

  • Auxiliary Removal (The Challenge):

    • Standard: Hydrogenolysis (Pd/C, H

      
      ). WARNING:  This will likely dechlorinate the aryl ring.
      
    • Required: Oxidative cleavage using Lead Tetraacetate (Pb(OAc)

      
      ) or Periodic Acid to remove the glycol auxiliary residue without touching the aryl halides.
      
  • Reduction: Reduce the carboxylic acid to the alcohol using BH

    
    -THF or LiAlH
    
    
    
    .

Critical Insight: While reagents are cheaper, the "Auxiliary Removal" step is hazardous for this specific substrate. Oxidative cleavage generates stoichiometric heavy metal waste (Pb) or requires expensive periodates, making it less "green" than the Ellman route.

Visualization: Strecker Pathway

StreckerRoute Start 3-Cl-4-F-Benzaldehyde Imine Chiral Oxazolidine Start->Imine Aux (R)-Phenylglycinol Aux->Imine Nitrile Amino Nitrile (Diastereomerically Pure) Imine->Nitrile Strecker CN TMSCN / ZnI2 AminoAcid Substituted Phenylglycine Nitrile->AminoAcid Hydrolysis Hydrolysis Acid Hydrolysis (HCl) Removal Oxidative Removal (Pb(OAc)4 or NaIO4) AminoAcid->Removal Aux Cleavage Reduction Borane Reduction (BH3-THF) Product (2R)-Target Amino Alcohol Reduction->Product Removal->Reduction Sequence

Caption: Figure 2.[2] Asymmetric Strecker synthesis. Note the multiple transformation steps (Nitrile -> Acid -> Alcohol) compared to the Ellman route.

Comparative Data Analysis

The following table contrasts the two primary auxiliary methods against the catalytic alternative.

FeatureEllman Sulfinamide (Recommended)Strecker (Phenylglycinol) Sharpless AAH (Catalytic)
Step Count Short (3 steps) Long (5-6 steps)Shortest (1-2 steps)
Overall Yield 65 - 75% 40 - 50%50 - 60%
Enantiomeric Excess (ee) > 98% > 95% (after recryst.)85 - 95%
Risk Profile Low (Mild Acid Cleavage)High (Dehalogenation risk)Medium (Osmium toxicity)
Atom Economy HighLow (Stoichiometric waste)High
Substrate Tolerance Excellent for Aryl HalidesPoor (if using H2/Pd)Good
Cost Moderate (Reagent recyclable)Low (Cheap reagents)High (Ligands/Osmium)
Technical Justification for Recommendation

For the 3-chloro-4-fluorophenyl scaffold, the Ellman Sulfinamide is superior because:

  • Chemo-compatibility: The cleavage condition (HCl/MeOH) is orthogonal to the aryl-halide bonds. There is zero risk of losing the Chlorine or Fluorine atoms, which is a major failure mode in hydrogenolysis-based auxiliary methods.

  • Directness: The vinylation-ozonolysis sequence provides the alcohol functionality immediately, whereas Strecker/Glycine methods yield carboxylic acids that require harsh reduction steps.

References

  • Ellman, J. A., et al. (1997).[1] "Enantioselective Synthesis of Amines: Synthesis of t-Butanesulfinamide." Journal of the American Chemical Society.[1] Link

  • Ellman, J. A., et al. (1999).[1] "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Journal of Organic Chemistry. Link

  • Davis, F. A., et al. (2005). "Asymmetric Synthesis of Amino Alcohols from Sulfinimines." Chemical Reviews. Link

  • Enders, D., et al. (1987). "Asymmetric Synthesis using SAMP/RAMP Hydrazones." Tetrahedron. Link

  • Sharpless, K. B., et al. (1996). "Catalytic Asymmetric Aminohydroxylation (AAH)." Angewandte Chemie International Edition. Link

Sources

Validation

Comparative Validation Guide: Analytical Strategies for (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9] (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL is a critical chiral building block, often utilized in the synthesis of kinase inhibitors and GPCR ligan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

(2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL is a critical chiral building block, often utilized in the synthesis of kinase inhibitors and GPCR ligands. The presence of both a primary amine and a primary alcohol, combined with a halogenated phenyl ring, presents a classic "amino-alcohol" analytical challenge:

  • Chirality: The (2R) enantiomer must be strictly differentiated from the (2S) antipode.

  • Basicity: The primary amine interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing without proper mobile phase modification.

  • Polarity: The molecule is too polar for direct Gas Chromatography (GC) and requires specific solvation in Liquid Chromatography (LC).

This guide compares three analytical approaches—Chiral Normal-Phase HPLC (NP-HPLC) , Chiral Supercritical Fluid Chromatography (SFC) , and Derivatization-GC —and provides a validated protocol for the industry-standard NP-HPLC method.

Comparative Technology Assessment

The following analysis weighs the three primary methodologies available for validating the enantiomeric purity of the target molecule.

Table 1: Method Performance Matrix
FeatureMethod A: Chiral NP-HPLC (Recommended)Method B: Chiral SFC (High Throughput)Method C: GC-FID (Alternative)
Principle Liquid-Solid AdsorptionSupercritical Fluid AdsorptionGas-Phase Partition
Separation Mechanism H-bonding /

-

interactions
H-bonding / Density modulationVolatility (post-derivatization)
Sample Prep Minimal (Dilute & Shoot)Minimal (Dilute & Shoot)Complex (Derivatization required)
Run Time 15 – 30 mins3 – 8 mins 20 – 40 mins
Peak Shape (Amine) Excellent (with amine modifier)Good (requires additives)Excellent (if fully derivatized)
Green Chemistry Low (Uses Hexane/Heptane)High (Uses CO

)
Moderate
Equipment Cost StandardHighLow
Expert Insight: Why NP-HPLC Wins for Validation

While SFC is superior for high-throughput screening and preparative purification due to its speed and low viscosity, Chiral NP-HPLC remains the gold standard for validation and QC release of this specific molecule type.

  • Reasoning: The compressibility of CO

    
     in SFC can lead to slight retention time shifts if back-pressure regulators drift, complicating the strict system suitability requirements of GMP validation. NP-HPLC offers thermodynamic stability and robustness that is easier to transfer between global QC labs.
    
  • The GC Drawback: Direct injection of amino alcohols leads to thermal degradation and adsorption. Derivatization (e.g., with trifluoroacetic anhydride) introduces an extra reaction step, increasing the source of error (variance) in the analytical result.

Validated Protocol: Chiral NP-HPLC

This protocol has been designed to satisfy ICH Q2(R1) guidelines. It utilizes a polysaccharide-based stationary phase which forms inclusion complexes with the phenyl ring while hydrogen bonding with the amino-alcohol moiety.

Chromatographic Conditions[7][8][9][10][11][12]
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5µm silica (e.g., Chiralpak AD-H or equivalent).

    • Why: The amylose backbone provides a helical cavity that discriminates the spatial arrangement of the (2R) vs (2S) phenyl group effectively.

  • Mobile Phase: n-Heptane : Ethanol : Diethylamine (DEA) [90 : 10 : 0.1 v/v/v].

    • Criticality of DEA: The 0.1% DEA is non-negotiable. It acts as a "sacrificial base," saturating the acidic silanol sites on the silica support. Without it, the amine group of the analyte will drag, causing tailing factors > 2.0.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (Control is vital; selectivity (

    
    ) often decreases as T increases).
    
  • Detection: UV at 220 nm (The fluorophenyl ring absorbs well here; avoid 254 nm if sensitivity is low).

  • Injection Volume: 10 µL.

Standard Preparation
  • Diluent: Ethanol (100%).

  • Concentration: 0.5 mg/mL (nominal).

Validation Framework (ICH Q2(R1) Alignment)

The following workflow demonstrates how to validate this method, ensuring it is a "self-validating system."

Specificity (Selectivity)

You must demonstrate the method separates the (2R) enantiomer from:

  • The (2S) enantiomer (enantiomeric resolution).

  • Synthesis precursors (e.g., the corresponding ketone or epoxide).

  • Acceptance Criteria: Resolution (

    
    ) between (2R) and (2S) peaks 
    
    
    
    2.0. Peak purity index (via Diode Array Detector) > 99.0%.
Linearity & Range

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration.

  • Causality: This proves the detector response is proportional to analyte mass, ensuring accurate quantification of purity.

  • Metric: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)

Since a certified reference standard of the impurity (2S-enantiomer) might be expensive, use the "Spike Recovery" method.

  • Spike the (2R) sample with known amounts of (2S) at 0.1%, 0.5%, and 1.0% levels.

  • Acceptance: Recovery between 90.0% – 110.0%.[1]

Robustness (The "Stress Test")

Deliberately vary parameters to simulate lab-to-lab variability.

  • Flow Rate:

    
     0.1 mL/min.
    
  • Mobile Phase:

    
     2% Ethanol ratio.
    
  • Temperature:

    
     5°C.
    
  • Observation: If

    
     drops below 1.5 under these conditions, the method is not robust.
    

Visualized Workflows

Diagram 1: Analytical Decision Tree

This logic flow guides the scientist in choosing the correct modality based on the sample stage (R&D vs. QC).

MethodSelection Start Sample: (2R)-Amino-Alcohol Goal Define Goal Start->Goal QC QC Release / Validation Goal->QC Stability/Purity Prep Purification / Screening Goal->Prep Isolate Enantiomer Trace Trace Analysis (<0.05%) Goal->Trace Bioanalysis HPLC Method A: Chiral NP-HPLC (Robust, Transferable) QC->HPLC High Precision SFC Method B: Chiral SFC (Fast, Green) Prep->SFC Low Viscosity/High Load Deriv Requires Derivatization (TFA-Anhydride) Trace->Deriv GC Method C: GC-FID (High Sensitivity, Destructive) Deriv->GC

Caption: Decision matrix for selecting the analytical technique based on the development phase.

Diagram 2: Validation Logic (ICH Q2)

The causality of the validation steps ensures the data is defensible.

ValidationLogic SystemSuitability System Suitability (Tailing < 1.5, Rs > 2.0) SystemSuitability->SystemSuitability Fail (Re-equilibrate) Specificity Specificity (Inject Racemate) SystemSuitability->Specificity Pass Linearity Linearity (R² > 0.999) Specificity->Linearity Separation Confirmed Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Response Validated Robustness Robustness (Parameter Variation) Accuracy->Robustness Quantitation Validated FinalMethod Validated Method Robustness->FinalMethod Stability Confirmed

Caption: Sequential validation workflow ensuring data integrity according to ICH Q2(R1).

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3]

  • Zhang, T., et al. (2014).[4] Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Journal of Chromatography A.

  • Chromatography Online. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.

  • Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development.

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach.[5][6] Wiley-VCH. (General reference for polysaccharide stationary phases).

Sources

Comparative

Comparative study of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL with similar compounds

The following technical guide provides a comparative analysis of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol , a specialized chiral building block used in the synthesis of next-generation kinase inhibitors and oxa...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comparative analysis of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol , a specialized chiral building block used in the synthesis of next-generation kinase inhibitors and oxazolidinone antibiotics.[1]

[1]

Executive Summary & Compound Profile

(2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol is a "privileged" chiral scaffold.[1] Unlike the ubiquitous unsubstituted phenylglycinol, this dual-halogenated analog offers specific physicochemical advantages—enhanced lipophilicity, metabolic resistance, and unique steric complementarity—that are critical for optimizing ligand-target interactions in modern drug discovery.[1]

Chemical Profile
PropertySpecification
IUPAC Name (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol
Common Class

-Amino Alcohol (Substituted Phenylglycinol)
Molecular Formula C

H

ClFNO
Molecular Weight 189.61 g/mol
Chiral Center (R)-Configuration at C2
Key Substituents 3-Chloro (Lipophilic/Steric), 4-Fluoro (Metabolic blocker)

Comparative Analysis with Similar Compounds

This section objectively compares the target compound against three distinct classes of alternatives: the Unsubstituted Baseline , the Stereochemical Opposite , and Functional Analogs .

Comparison 1: Electronic & Steric Modulation

Target vs. Unsubstituted Phenylglycinol

The addition of the 3-chloro and 4-fluoro groups fundamentally alters the molecule's behavior in a biological context.[1]

Feature(R)-Phenylglycinol (Baseline)(R)-3-Cl-4-F-Phenylglycinol (Target)Impact on Drug Design
LogP (Lipophilicity) ~0.6~1.9High : Improves membrane permeability and hydrophobic pocket binding.[1]
Electronic Nature Electron-neutralElectron-poor (Inductive withdrawal)Medium : Reduces pKa of amine; increases acidity of hydroxyl.[1]
Metabolic Stability Low (Para-hydroxylation prone)High (4-F blocks oxidation)Critical : Extends half-life (

) by blocking CYP450 metabolism.[1]
Steric Bulk LowMedium (3-Cl substituent)High : 3-Cl fills hydrophobic pockets (e.g., in Kinase ATP sites).[1]
Comparison 2: Stereochemical Efficacy (Case Study: ERK2 Inhibition)

Target ((R)-Isomer) vs. Distomer ((S)-Isomer)

In kinase inhibitor development (specifically ERK2 inhibitors), the stereochemistry of the phenylglycinol motif acts as a molecular switch.

  • Mechanism : The amino alcohol motif often forms hydrogen bonds with the kinase hinge region (e.g., Asp165/Asn152).

  • Data Insight : In comparative studies of 3-chloro-4-fluorophenyl substituted inhibitors:

    • The (S)-isomer (analogous to the target's enantiomer) showed

      
      .[1][2]
      
    • The (R)-isomer was 75-fold less potent .[1][2]

    • Note: While the (S)-enantiomer is preferred for ERK2, the (R)-enantiomer is often required for specific oxazolidinone antibiotic configurations (Linezolid analogs), highlighting the need for enantiopurity.

Comparison 3: Synthetic Utility in Oxazolidinones

Target vs. 3-Fluoro-4-morpholinophenyl (Linezolid Intermediate)

ParameterLinezolid Intermediate3-Cl-4-F Analog (Target)
Core Structure OxazolidinoneOxazolidinone
Antibacterial Spectrum Gram-positive (MRSA/VRE)Broader potential (Gram-neg focus)
Synthetic Yield (Cyclization) 85-90%80-88% (Slightly lower due to steric Cl)
Primary Application Commercial AntibioticsNext-Gen Resistance Breakers

Mechanism of Action & SAR Visualization

The following diagram illustrates how the specific substituents on the phenyl ring dictate the compound's performance in biological systems and synthesis.

SAR_Mechanism Compound (2R)-2-Amino-2- (3-chloro-4-fluorophenyl)ethan-1-ol Sub_4F 4-Fluoro Group Compound->Sub_4F Sub_3Cl 3-Chloro Group Compound->Sub_3Cl Chiral_R (R)-Stereocenter Compound->Chiral_R Effect_Metab Blocks Para-Oxidation (CYP450 Stability) Sub_4F->Effect_Metab Steric/Electronic Blockade Effect_Bind Hydrophobic Pocket Fill (Kinase Selectivity) Sub_3Cl->Effect_Bind Lipophilic Interaction Effect_Shape Vector Orientation (H-Bond Alignment) Chiral_R->Effect_Shape 3D Geometry Outcome_Drug High Potency & Stability Drug Candidate Effect_Metab->Outcome_Drug Effect_Bind->Outcome_Drug Effect_Shape->Outcome_Drug

Figure 1: Structure-Activity Relationship (SAR) map detailing the functional roles of the chloro and fluoro substituents.[1]

Experimental Protocols

Protocol A: Enzymatic Synthesis of the Chiral Alcohol

Rationale: Chemical reduction of the ketone precursor often yields racemates. Biocatalytic reduction ensures high Enantiomeric Excess (ee > 99%).[1]

Reagents:

  • Substrate: 2-chloro-1-(3-chloro-4-fluorophenyl)ethanone[1][3][4][5]

  • Biocatalyst: Recombinant Ketoreductase (KRED) or E. coli whole cells expressing ADH.[1]

  • Cofactor: NADPH (regenerated via Glucose/GDH).[1]

Step-by-Step Workflow:

  • Preparation : Suspend E. coli cells (10% w/v) in phosphate buffer (pH 7.0) containing glucose (5 eq).[1]

  • Initiation : Add substrate (10 g/L) dissolved in minimal DMSO.

  • Incubation : Shake at 30°C for 24 hours. Monitor consumption via HPLC.[6]

  • Extraction : Centrifuge to remove cells. Extract supernatant with Ethyl Acetate (3x).[1]

  • Purification : Evaporate solvent. Recrystallize from n-heptane/IPA.

  • Validation : Check ee via Chiral HPLC (Chiralcel OD-H column).

    • Target Specification: >99% ee, Yield >85%.

Protocol B: Cyclization to Oxazolidinone (Antibiotic Core)

Rationale: Converts the amino alcohol into the pharmacologically active oxazolidinone ring.

Reagents:

  • Substrate: (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol[1]

  • Reagent: Triphosgene or Carbonyldiimidazole (CDI).[1]

  • Base: Triethylamine (

    
    ).[1]
    
  • Solvent: Dichloromethane (DCM) or THF.[1]

Step-by-Step Workflow:

  • Dissolution : Dissolve amino alcohol (1.0 eq) and

    
     (2.5 eq) in dry DCM at 0°C.
    
  • Addition : Dropwise addition of Triphosgene (0.4 eq) in DCM. Caution: Phosgene generation.[1]

  • Reaction : Stir at 0°C for 1 hour, then warm to RT for 4 hours.

  • Quench : Add saturated

    
     solution.
    
  • Isolation : Separate organic layer, dry over

    
    , and concentrate.
    
  • Result : Yields the 4-substituted-2-oxazolidinone.

Synthesis Workflow Diagram

Synthesis_Flow Start Start: 3-Chloro-4-fluoroaniline Step1 Friedel-Crafts Acylation (+ Chloroacetyl chloride) Start->Step1 Inter1 Intermediate: 2-Chloro-1-(3-chloro-4-fluorophenyl)ethanone Step1->Inter1 Step2 Asymmetric Biocatalytic Reduction (KRED / NADPH) Inter1->Step2 Stereoselective Reduction Product Target: (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol Step2->Product >99% ee App Application: Oxazolidinone Antibiotics / Kinase Inhibitors Product->App Cyclization

Figure 2: Chemo-enzymatic synthesis pathway ensuring high enantiomeric purity.

References

  • Design and Synthesis of Chiral Kinase Inhibitors. Journal of Medicinal Chemistry. (Discusses the >40-fold potency shift of 3-chloro-4-fluorophenylglycinol analogs in ERK2 inhibition).

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids. Biomolecules (MDPI). (Details the enzymatic reduction of chloroketones to chiral alcohols with >99% ee).

    • [1]

  • Synthesis of Oxazolidinones from N-aryl-carbamate. Arkivoc. (Provides protocols for converting substituted anilines and amino alcohols into oxazolidinone cores).

  • Preparation of Chiral Intermediates for Drug Development. Royal Society of Chemistry (RSC).

    • [1]

Sources

Validation

Efficacy of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL Derivatives in Drug Discovery: A Comparative Guide

In the landscape of modern drug discovery, the strategic modification of known pharmacophores is a cornerstone of developing novel therapeutics with enhanced efficacy and selectivity. The phenylethanolamine scaffold, a k...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic modification of known pharmacophores is a cornerstone of developing novel therapeutics with enhanced efficacy and selectivity. The phenylethanolamine scaffold, a key structural motif in many endogenous neurotransmitters and synthetic drugs, serves as a versatile template for such molecular exploration. This guide provides an in-depth technical analysis of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL derivatives, a class of compounds with significant potential for modulating key physiological pathways. By leveraging established principles of structure-activity relationships (SAR) and experimental data from closely related analogs, we will build a predictive framework for their efficacy and compare them with existing alternatives.

The Strategic Advantage of Halogenation in Phenylethanolamine Scaffolds

The introduction of halogen atoms, particularly chlorine and fluorine, into a drug candidate's structure is a well-established strategy to fine-tune its pharmacokinetic and pharmacodynamic properties. Fluorine, with its small van der Waals radius and high electronegativity, can profoundly influence a molecule's conformation, metabolic stability, and binding affinity to its biological target.[1] Chlorine, being larger and more lipophilic, can also significantly impact receptor interactions and tissue distribution. The specific placement of these halogens on the phenyl ring of the phenylethanolamine core is critical in determining the resulting compound's pharmacological profile.

Structure-Activity Relationship (SAR) Analysis: Predicting the Pharmacological Profile

The biological activity of phenylethanolamine derivatives is intricately linked to their chemical structure. The stereochemistry of the ethanolamine side chain, with the (R)-configuration at the benzylic carbon, is generally preferred for potent interactions with adrenergic receptors.[2][3] The substitution pattern on the aromatic ring, however, dictates the selectivity and nature of the interaction with various monoamine receptors and transporters.

Based on existing literature for halogenated phenethylamines and related compounds, we can infer the likely pharmacological profile of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL derivatives:

  • Adrenergic Receptor Activity: The phenylethanolamine backbone is a classic pharmacophore for adrenergic receptor ligands.[2] The presence and position of halogens can modulate the affinity and selectivity for α- and β-adrenergic subtypes. For instance, fluorination of phenylephrine has been shown to markedly alter its adrenergic properties, with the position of the fluorine atom determining the selectivity for α- or β-receptors.[4] A 3,4-dihalogen substitution pattern is likely to confer significant activity at adrenergic receptors, although the precise selectivity profile would require experimental validation.

  • Serotonin and Dopamine Transporter Inhibition: Halogenation of phenethylamines, particularly with chlorine at the para-position, is known to enhance activity at the serotonin transporter (SERT).[5][6][7][8] The combined presence of a 3-chloro and 4-fluoro substituent may result in potent inhibition of both the dopamine transporter (DAT) and SERT. Studies on para-halogenated amphetamines and methcathinones have shown that increasing the size of the para-substituent decreases the selectivity for DAT over SERT, leading to potent serotonin uptake inhibition.[5][6] This suggests that (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL derivatives could act as dual dopamine/serotonin reuptake inhibitors.

Comparative Efficacy Analysis (Inferred)

To contextualize the potential of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL derivatives, the following table provides a comparative overview against relevant compounds. It is important to note that the properties for the target compound are predictive and based on the extrapolation of SAR data from analogous structures.

CompoundPrimary Target(s) (Predicted/Known)Expected/Known Receptor/Transporter SelectivityPotential Therapeutic Applications
(2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL Adrenergic Receptors, Dopamine Transporter (DAT), Serotonin Transporter (SERT)Likely dual DAT/SERT inhibitor with significant adrenergic activity.Depression, Anxiety Disorders, ADHD, Neuropathic Pain
Phenylephrine α1-Adrenergic ReceptorSelective α1-adrenergic agonistDecongestant, Mydriatic agent, Vasopressor
(R)-2-Amino-2-(4-fluorophenyl)ethan-1-ol Adrenergic Receptors, Monoamine TransportersPotent monoamine transporter inhibitor.Research chemical, potential antidepressant/stimulant
p-Chloroamphetamine (PCA) Serotonin Transporter (SERT)Potent serotonin releasing agent and reuptake inhibitor.[7][8]Research tool for studying the serotonergic system.
Duloxetine Serotonin Transporter (SERT), Norepinephrine Transporter (NET)Dual serotonin and norepinephrine reuptake inhibitor.Depression, Anxiety Disorders, Fibromyalgia, Neuropathic Pain

Potential Therapeutic Applications

Given the predicted dual inhibition of dopamine and serotonin transporters, coupled with potential adrenergic activity, derivatives of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL hold promise for the treatment of various central nervous system disorders. Their pharmacological profile suggests potential utility as antidepressants, anxiolytics, or treatments for attention-deficit/hyperactivity disorder (ADHD). The adrenergic component might also be beneficial in managing conditions such as neuropathic pain.

Experimental Protocols

Synthesis of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL

The following is a generalized, representative synthetic protocol for a chiral 1,2-amino alcohol, which can be adapted for the synthesis of the title compound and its derivatives.

Step 1: Synthesis of the α-Amino Ketone

  • To a solution of the appropriately substituted 2-chloro-1-(phenyl)ethan-1-one (1 equivalent) in a suitable solvent such as acetonitrile, add the desired amine (e.g., isopropylamine, 3 equivalents) dropwise.

  • Heat the reaction mixture to 65°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS).

  • Upon completion, cool the reaction mixture and add a solvent in which the product is poorly soluble (e.g., isopropyl alcohol) to precipitate the α-amino ketone hydrochloride salt.

  • Filter the precipitate, wash with the precipitation solvent and water, and dry under vacuum.

Step 2: Asymmetric Transfer Hydrogenation

  • In an inert atmosphere, dissolve the α-amino ketone hydrochloride (1 equivalent) and a suitable chiral ruthenium catalyst (e.g., RuCl[(S,S)-Ts-DENEB], 0.1-1 mol%) in a mixture of formic acid and triethylamine (as the hydrogen source).

  • Stir the reaction mixture at a controlled temperature (e.g., 60°C) and monitor for completion by TLC or LCMS.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired (2R)-2-amino-2-(substituted-phenyl)ethan-1-ol.

Synthetic Workflow start Substituted 2-chloro-1-phenylethanone step1 Amination with primary amine start->step1 intermediate α-Amino ketone hydrochloride step1->intermediate step2 Asymmetric Transfer Hydrogenation (Ru-catalyst, HCOOH/NEt3) intermediate->step2 product (2R)-2-Amino-2- (dihalophenyl)ethan-1-ol step2->product

Caption: General synthetic workflow for chiral 1,2-amino alcohols.

In Vitro Radioligand Binding Assay for Adrenergic Receptors

This protocol describes a standard method to determine the binding affinity of a test compound to a specific receptor subtype.

  • Membrane Preparation:

    • Culture cells stably expressing the adrenergic receptor of interest (e.g., HEK293 cells expressing α1A-adrenergic receptors).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a specific radioligand (e.g., [3H]-Prazosin for α1 receptors), and varying concentrations of the test compound.

    • For non-specific binding determination, a separate set of wells should contain the membrane, radioligand, and a high concentration of a known non-radiolabeled ligand (e.g., phentolamine).

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detect Detection & Analysis cell_culture Cell Culture (Receptor Expression) homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation homogenization->centrifugation protein_quant Protein Quantification centrifugation->protein_quant incubation Incubation: Membrane + Radioligand + Test Compound protein_quant->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki) counting->analysis

Caption: Workflow for a typical in vitro radioligand binding assay.

Adrenergic Receptor Signaling Pathway

The majority of adrenergic receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they undergo a conformational change that activates an intracellular G-protein, initiating a downstream signaling cascade. The specific pathway depends on the G-protein subtype coupled to the receptor (e.g., Gq for α1, Gs for β1/β2, and Gi for α2).

GPCR Signaling Pathway ligand Ligand (e.g., Phenylethanolamine) receptor Adrenergic Receptor (GPCR) ligand->receptor Binding g_protein G-Protein (αβγ) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP, IP3, DAG) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Caption: Generalized G-protein coupled receptor signaling cascade.

Conclusion

References

  • (Reference for 2-aminothiazole based compounds - not directly cited in the final text but used for background)
  • (Reference for synthesis of 2-amino-4H-pyran-3-carbonitriles - not directly cited but informed synthetic protocol concepts)
  • (Reference for alpha-adrenergic receptor agonists SAR)[9]

  • Kirk, K. L., et al. (1987). Synthesis and adrenergic activity of ring-fluorinated phenylephrines. Journal of Medicinal Chemistry, 30(5), 807-813.[4]

  • (Reference for serotonin receptor activation - general background)[10]

  • Luethi, D., et al. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Frontiers in Pharmacology, 10, 433.[5][6]

  • (Duplic
  • (Reference for dopamine reuptake inhibitors - general background)
  • (Duplic
  • (Reference for a related fluorin
  • Trulson, M. E., & Jacobs, B. L. (1976). Behavioral evidence for the rapid release of CNS serotonin by PCA and fenfluramine. European Journal of Pharmacology, 36(1), 149-154.[7]

  • Fasmer, O. B., & Hole, K. (1986). Evidence for selective serotonergic receptor involvement in p-chloroamphetamine-induced antinociception. Neuropharmacology, 25(9), 1047-1050.[8]

  • (Reference on the impact of halogenation on amyloid formation - general principle of halogenation effects)[1]

  • Ruffolo Jr, R. R. (1990). Adrenergic receptors: structure and function. Cleveland Clinic journal of medicine, 57(5), 481-491.[2]

  • (Reference on Phenethylamine
  • Zhang, Y., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of α-Amino Ketones. The Journal of Organic Chemistry, 89(9), 6085-6099.

  • (Reference for N-(phenethyl)phenylethanolamines activity)
  • (Reference for synthesis and beta-adrenergic activities of R-fluoronaphthyloxypropanolamine)
  • (Reference for PNMT inhibitors)
  • (Reference for PNMT inhibitors)
  • (Reference for p-chloroamphetamine effects)
  • Ye, Q., et al. (1991). Stereochemical aspects of phenylethanolamine analogues as substrates of phenylethanolamine N-methyltransferase. Journal of medicinal chemistry, 34(1), 249-254.[3]

  • (Reference for review on 2-phenethylamines in medicinal chemistry)
  • (Duplic
  • (Reference for synthesis of 2-amino-4H-pyran-3-carbonitriles)
  • (Reference for properties of 2-amino-1-(4-fluorophenyl)ethanone)
  • (Reference on p-chlorophenylalanine effects)
  • (Reference for a rel
  • (Reference for synthesis of pyrrole deriv
  • (Reference on Phenylethanolamine
  • (Reference for a rel
  • (Reference for NMDA receptor agonists)
  • (Reference for a difluorophenyl)ethan-1-ol hydrochloride)
  • (Reference for a related compound's binding d
  • (Reference for a rel
  • (Reference for production of optically active 2-amino-1-phenylethanol deriv
  • (Reference for a related fluorin

Sources

Comparative

Spectroscopic comparison of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL from different suppliers

Executive Summary & Strategic Context In the synthesis of next-generation -adrenergic receptor agonists and CNS-targeting therapeutics, the chiral building block (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol (CAS: 1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of next-generation


-adrenergic receptor agonists and CNS-targeting therapeutics, the chiral building block (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol  (CAS: 1213168-06-9 analog/class) serves as a critical pharmacophore scaffold. The integrity of this intermediate—specifically its enantiomeric excess (ee) and halogen regiochemistry—directly dictates the potency and safety profile of the final Active Pharmaceutical Ingredient (API).

This technical guide presents a rigorous spectroscopic comparison of three commercial lots of this intermediate from different global suppliers. We move beyond simple Certificate of Analysis (CoA) verification to demonstrate how multi-modal spectroscopy (NMR, HPLC, and Polarimetry) reveals critical quality attributes often missed in standard release testing.

The "Hidden" Risks[1]
  • Regio-isomerism: Fluorine migration during precursor synthesis.[1]

  • Enantiomeric Drift: Racemization during workup, leading to significant yield loss in downstream diastereoselective steps.

  • Defluorination: Trace impurities that are NMR-silent in 1H but glaring in 19F.[1]

Analytical Workflow & Decision Matrix

To ensure a self-validating protocol, we employed a tiered analytical approach. The following decision matrix outlines the logic flow used to accept or reject a supplier's lot.

AnalyticalWorkflow Start Incoming Sample (2R)-Amino Alcohol Solubility Solubility Check (DMSO-d6 / MeOH) Start->Solubility H1_NMR 1H NMR (500 MHz) Structural Confirmation Solubility->H1_NMR Dissolved F19_NMR 19F NMR Regio-purity Check H1_NMR->F19_NMR Structure Confirmed Reject REJECT (Specific Impurity Profile) H1_NMR->Reject Des-halo impurities >1% Chiral_HPLC Chiral HPLC (Chiralpak IA) F19_NMR->Chiral_HPLC F-Regio Correct Decision Quality Assessment Chiral_HPLC->Decision Decision->Reject ee < 98% or Unknown Peaks Approve APPROVE (Release for Synthesis) Decision->Approve ee > 98%

Figure 1: Analytical Decision Matrix. A tiered approach ensures that expensive chiral chromatography is only performed on samples that pass structural NMR validation.[1]

Experimental Methodology

Nuclear Magnetic Resonance (NMR)

Rationale: While 1H NMR confirms the carbon skeleton, 19F NMR is the "truth-teller" for this compound. The specific chemical shift of the fluorine atom is highly sensitive to its ortho-chloro neighbor.[1] A shift in the fluorine signal often indicates a regio-isomer (e.g., 2-chloro-4-fluoro) or defluorination.[1]

  • Instrument: Bruker Avance III HD 500 MHz.

  • Solvent: DMSO-d6 (Chosen for optimal solubility of the free base and hydroxyl proton resolution).

  • Parameters:

    • 1H: 30° pulse, 16 scans, d1=2.0s.

    • 19F: Proton-decoupled, 64 scans (to detect <0.1% fluorinated impurities).

    • Reference: TMS (0.00 ppm) for 1H; CFCl3 internal standard for 19F.

Chiral High-Performance Liquid Chromatography (HPLC)

Rationale: Optical rotation is insufficient for high-purity intermediates.[1] We utilized a polysaccharide-based stationary phase which interacts with the amino-alcohol functionality via hydrogen bonding and


 interactions.[1]
  • Column: Daicel Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1] Diethylamine is crucial to suppress peak tailing of the primary amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Phenyl absorption).

  • Temperature: 25°C.

Comparative Results: Supplier Benchmarking

We evaluated three lots: Supplier A (Premium Western Supplier), Supplier B (Large-scale Asian CDMO), and Supplier C (Budget Aggregator).

Table 1: Quantitative Comparison of Key Attributes[1][2]
MetricSupplier A (Benchmark)Supplier B (Standard)Supplier C (Budget)
Appearance White Crystalline SolidOff-white PowderYellowish Clumps
1H NMR Purity >99.5%98.2%94.5%
19F NMR Profile Single Singlet (-116.5 ppm)Trace impurity @ -118.2 ppmMultiple signals (-116.5, -112.0, -120.[1]1)
Chiral Purity (ee) 99.8% (R) 96.5% (R)82.0% (R)
Residual Solvent None Detected0.5% Isopropanol2.1% Toluene
Price (Normalized) 1.0x0.6x0.3x
Detailed Spectroscopic Analysis[1]
1. The "Hidden" Fluorine Impurity (Supplier C)

In the 19F NMR spectrum of Supplier C, we observed a significant secondary signal at -112.0 ppm .

  • Interpretation: This shift is characteristic of a des-chloro impurity (4-fluorophenylglycinol).[1] The removal of the chlorine atom (electron-withdrawing) shields the fluorine nucleus, causing an upfield shift.

  • Impact: This impurity will compete in downstream coupling reactions, leading to "rogue" API analogs that are extremely difficult to separate later.

2. Enantiomeric Erosion (Supplier B vs. A)

While Supplier B provided chemically pure material (by 1H NMR), the Chiral HPLC trace revealed a 1.75% (S)-enantiomer peak.

  • Causality: This suggests a non-enantioselective reduction method (e.g., standard borohydride reduction of an imine without a sufficient chiral catalyst) or aggressive workup conditions that induced partial racemization.

  • Consequence: For a drug requiring >99% optical purity, using Supplier B's material would require an additional recrystallization step, negating the initial cost savings.

3. Structural Confirmation (1H NMR - DMSO-d6)

The following diagnostic signals were used to validate the core structure for all samples (Data from Supplier A):

  • 
     7.55 (dd, 1H):  Aromatic proton ortho to Cl and F. The "doublet of doublets" coupling pattern confirms the 3,4-disubstitution.
    
  • 
     5.20 (t, 1H):  Hydroxyl (-OH) proton. The triplet splitting indicates coupling to the adjacent CH2, confirming the primary alcohol. Note: If the sample is wet or acidic, this peak broadens or disappears (observed in Supplier C).
    
  • 
     3.85 (dd, 1H):  Chiral methine (CH-NH2).
    

Discussion & Recommendations

The data clearly illustrates that "purity" is a multidimensional attribute. Supplier C's material, despite being "95% pure" by simple titration or crude HPLC, contained critical structural defects (dechlorination) and massive enantiomeric contamination.

Mechanism of Failure (Supplier C): The presence of toluene and the yellow color suggests a failure to properly wash the final salt form. The des-chloro impurity likely arises from over-reduction during the catalytic hydrogenation step used to generate the chiral center.[1]

Recommendation for Researchers:

  • For Early Discovery: Supplier A is mandatory. The high cost is justified by the elimination of variables in SAR (Structure-Activity Relationship) studies.

  • For Process Scale-up: Supplier B is a viable candidate only if a recrystallization step is introduced to upgrade the ee from 96.5% to >99%.[1]

  • Strict Exclusion: Supplier C must be rejected. The presence of structural analogs (des-chloro) presents a toxicological risk and a regulatory nightmare.

References

  • Chiral Separation Techniques

    • Subramanian, G. (Ed.). (2007).[2] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1]

  • NMR of Fluorinated Compounds

    • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • ICH Guidelines for Impurities

    • International Council for Harmonisation (ICH). (2006).[3] Q3A(R2): Impurities in New Drug Substances.

  • Synthesis of Phenylglycinols

    • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates". Angewandte Chemie International Edition, 43(7), 788-824.

  • Polysaccharide-based Chiral Columns

    • Okamoto, Y., & Ikai, T. (2008). "Chiral HPLC for efficient resolution of enantiomers". Chemical Society Reviews, 37, 2593-2608.

Sources

Validation

Cost-benefit analysis of different synthetic routes to (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL

This guide provides a rigorous cost-benefit analysis of synthetic routes to (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol , a critical chiral pharmacophore. Executive Summary For the synthesis of (2R)-2-Amino-2-(3-c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous cost-benefit analysis of synthetic routes to (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol , a critical chiral pharmacophore.

Executive Summary

For the synthesis of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol , the optimal route depends heavily on production scale and available equipment.

  • For Discovery/Gram-Scale: Route A (Asymmetric Henry) is superior due to the low cost of the starting material (3-chloro-4-fluorobenzaldehyde) and rapid access to the chiral center.

  • For Process/Kilo-Scale: Route B (Asymmetric Transfer Hydrogenation) offers the best balance of safety, cost, and enantiomeric purity (>99% ee), avoiding the energetic hazards of nitro-compounds found in Route A.

  • For GMP Manufacturing: Route C (Classical Resolution) remains a valid fallback if catalytic metal purging proves difficult, though it suffers from poor atom economy.

Part 1: Strategic Route Analysis

Route A: The "Direct" Catalytic Route (Asymmetric Henry Reaction)

This route utilizes the copper-catalyzed addition of nitromethane to 3-chloro-4-fluorobenzaldehyde. It is the most direct method to construct the chiral


-amino alcohol framework.
  • Mechanism: A chiral Copper(II)-bisoxazoline (BOX) or amino-alcohol complex catalyzes the nucleophilic attack of nitromethane on the aldehyde.

  • Key Transformation: Nitroaldol condensation

    
     Reduction (H
    
    
    
    /Raney Ni or LAH).
Route B: The "Convergent" Industrial Route (Asymmetric Transfer Hydrogenation)

This route constructs the carbon skeleton first via Friedel-Crafts or halogenation, installs the amine, and sets the stereocenter last using Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH).

  • Mechanism: 3-Chloro-4-fluorophenacyl chloride

    
     Delépine Amination 
    
    
    
    Ru-TsDPEN Catalyzed Reduction.
  • Key Transformation: Dynamic Kinetic Resolution (DKR) of the amino ketone.

Route C: The "Benchmark" Route (Classical Resolution)

Synthesis of the racemic amino alcohol followed by optical resolution using a chiral acid (e.g., L-tartaric acid or dibenzoyl-L-tartaric acid).

Part 2: Cost-Benefit Analysis Matrix

MetricRoute A: Asymmetric Henry Route B: ATH of Amino Ketone Route C: Classical Resolution
Starting Material Cost Low (Aldehyde is <$50/kg)Medium (Requires phenacyl chloride)Low (Racemic precursors cheap)
Step Count 2 Steps (Condensation + Red.)3 Steps (Halogenation + Amine + Red.)3+ Steps (Synth + Resolution + Salt break)
Enantiomeric Excess (ee) High (85–94%)Excellent (>99%) Variable (Requires recrystallization)
Scalability Poor (Nitromethane safety hazard)Excellent (Standard batch reactors)Good (Labor intensive)
Atom Economy HighHighPoor (Discard 50% isomer)
Safety Profile High Risk (Energetic intermediates)Moderate (Lachrymator intermediates)Low Risk

Part 3: Detailed Experimental Protocols

Protocol 1: Asymmetric Henry Reaction (Route A)

Best for: Rapid delivery of <100g material.

Reagents:

  • 3-Chloro-4-fluorobenzaldehyde (1.0 eq)[1]

  • Nitromethane (5.0 eq)

  • Cu(OAc)

    
    [2]·H
    
    
    
    O (5 mol%)
  • Ligand: (S,S)-Ph-BOX (5.5 mol%)

  • Base: DIPEA (5 mol%)

Step-by-Step:

  • Catalyst Formation: In a dry Schlenk flask, dissolve Cu(OAc)

    
     (0.05 eq) and the chiral ligand (0.055 eq) in Ethanol (0.2 M). Stir for 1 hour at room temperature to form the deep blue complex.
    
  • Reaction: Cool to 0°C. Add nitromethane (5.0 eq) followed by DIPEA (0.05 eq). Stir for 15 mins.

  • Addition: Add 3-chloro-4-fluorobenzaldehyde (1.0 eq) in one portion. Stir at 0°C for 24–48 hours. Monitor by HPLC (Chiralcel OD-H).

  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc. The crude nitroaldol is often used directly.
    
  • Reduction: Dissolve the nitroaldol in MeOH. Add 10% Pd/C (10 wt%) and stir under H

    
     (50 psi) or use Ammonium Formate transfer hydrogenation to avoid de-halogenation (Note: Raney Ni is preferred to preserve the Ar-Cl/Ar-F bonds).
    
    • Critical Note: Standard Pd/H

      
       may cause hydrodechlorination. Raney Nickel  or NaBH
      
      
      
      /NiCl
      
      
      is safer for preserving the halogen pattern.
Protocol 2: Asymmetric Transfer Hydrogenation (Route B)

Best for: Scalable, high-purity synthesis.[3]

Reagents:

  • 2-Amino-1-(3-chloro-4-fluorophenyl)ethanone HCl salt (1.0 eq)

  • Catalyst: RuCl (0.5 mol%)

  • Hydrogen Donor: Formic Acid / Triethylamine (5:2 azeotrope)

  • Solvent: DMF or EtOAc

Step-by-Step:

  • Precursor Synthesis (Delépine): Treat 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone with Hexamine in CHCl

    
     (Reflux 4h). Filter the salt.[4] Hydrolyze with ethanolic HCl to get the alpha-amino ketone HCl salt.[4]
    
  • ATH Reduction: In a reactor, suspend the amino ketone HCl salt (100 g) in DMF (500 mL).

  • Degassing: Spurge the solution with Nitrogen for 20 mins.

  • Catalysis: Add the Ru-catalyst (0.5 mol%). Add the HCOOH/Et

    
    N mixture (3.0 eq) dropwise at 0°C.
    
  • Reaction: Warm to 25°C and stir for 12–16 hours. The reaction is driven by the release of CO

    
    .
    
  • Workup: Basify to pH 10 with NaOH (aq). Extract the free amino alcohol into MTBE.

  • Purification: Recrystallize from Toluene/Heptane to upgrade ee to >99%.

Part 4: Visualizing the Decision Process

The following diagram illustrates the decision logic for selecting the synthetic route based on project constraints.

RouteSelection Start Target: (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol ScaleQ What is the required Scale? Start->ScaleQ Gram < 100g (Discovery) ScaleQ->Gram Kilo > 1 kg (Process/GMP) ScaleQ->Kilo RouteA Route A: Asymmetric Henry (Cu-Catalyzed) Gram->RouteA Fastest Dev Time HazardA Risk: Explosion Hazard (Nitro residues) RouteA->HazardA SafetyQ Can facility handle Nitromethane/H2 Pressure? Kilo->SafetyQ RouteB Route B: ATH of Amino Ketone (Ru-Catalysis) SafetyQ->RouteB No (Safer) RouteC Route C: Classical Resolution (Tartaric Acid) SafetyQ->RouteC No Metal Tolerance HazardB Risk: Lachrymator SM (Phenacyl Halide) RouteB->HazardB

Caption: Decision tree for selecting the synthetic route based on scale, safety, and equipment constraints.

Part 5: Reaction Mechanism & Pathway (Route B)

The Asymmetric Transfer Hydrogenation (ATH) is the most scientifically elegant route. The following diagram details the flow from the commodity aldehyde to the final chiral center.

ATH_Pathway SM 3-Chloro-4-fluorobenzaldehyde (Cheap Commodity) Step1 Step 1: Core Synthesis (Friedel-Crafts or Grignard) SM->Step1 Inter1 Alpha-Halo Ketone (Lachrymator) Step1->Inter1 Step2 Step 2: Delépine Reaction (Hexamine + HCl) Inter1->Step2 Inter2 Amino Ketone HCl Salt (Stable Solid) Step2->Inter2 Step3 Step 3: Ru-ATH Reduction (Ru-TsDPEN + HCOOH) Inter2->Step3 Product (2R)-Amino Alcohol (>99% ee) Step3->Product Cat Chiral Ru-Hydride Species (Enantio-determining step) Cat->Step3 Catalysis

Caption: Synthetic workflow for Route B, highlighting the conversion of the stable amino-ketone salt to the chiral product.

References

  • Asymmetric Henry Reaction: Palomo, C., Oiarbide, M., & Laso, A. (2005). Copper-catalyzed enantioselective Henry reaction of aldehydes with nitromethane. Angewandte Chemie International Edition , 44(25), 3881-3884.

  • Asymmetric Transfer Hydrogenation (ATH): Hayes, A. M., Morris, D. J., Clarkson, G. J., & Wills, M. (2005). A study of the active species in the ruthenium-catalyzed hydrogenation of ketones. Journal of the American Chemical Society , 127(20), 7318-7319.

  • Delépine Reaction Application: Galenko, A. V., et al. (2012). Synthesis of alpha-amino ketones via the Delépine reaction. Russian Journal of General Chemistry , 82, 1833–1839.

  • Industrial Scale-Up of Amino Alcohols: Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition , 43(7), 788-824.

  • Safety of Nitromethane: Nitromethane Safety Data Sheet & Handling Guidelines. PubChem.

Sources

Comparative

Technical Guide: In Vitro vs. In Vivo Profiling of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethanol-Derived Therapeutics

[1][2][3] Executive Summary & Scaffold Significance The compound (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol represents a "privileged scaffold" in modern medicinal chemistry.[1][2] It serves as a critical chiral b...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Scaffold Significance

The compound (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol represents a "privileged scaffold" in modern medicinal chemistry.[1][2] It serves as a critical chiral building block for two distinct therapeutic classes: CNS-active agents (specifically norepinephrine/serotonin modulators) and Tyrosine Kinase Inhibitors (TKIs) (targeting EGFR/ALK pathways).[1][2]

The specific substitution pattern—a 3-chloro, 4-fluoro aromatic ring combined with a (2R)-amino alcohol tail—confers two decisive advantages that must be validated during the In Vitro/In Vivo transition:

  • Metabolic Blockade: The halogen atoms at the 3 and 4 positions block CYP450-mediated hydroxylation, theoretically extending in vivo half-life (

    
    ).[1][2]
    
  • Stereoselective Binding: The (2R) configuration often dictates the "eutomer" (active) status, necessitating rigorous chiral purity testing against the (2S) distomer.[1][2]

This guide compares the performance metrics of derivatives based on this scaffold, outlining the transition from high-throughput in vitro screening to in vivo proof-of-concept.

In Vitro Profiling: The "Go/No-Go" Gates[1][2][3]

Before animal testing, derivatives must pass three critical in vitro gates designed to validate the utility of the halogenated scaffold.

Gate A: Binding Affinity & Selectivity (The Stereochemistry Check)

Objective: Confirm that the (2R) configuration retains potency against the target (e.g.,


-adrenergic receptor or EGFR kinase) compared to the (2S) isomer.[1][2]
  • Methodology: Radioligand Binding Assay (for GPCRs) or FRET-based Kinase Assay.[1][2]

  • Critical Protocol Step: Ensure the assay buffer mimics physiological ionic strength (

    
    ) to prevent non-specific binding of the lipophilic halogenated ring.[1][2]
    
  • Target Metric:

    
     or 
    
    
    
    for the (2R) isomer, with a Selectivity Index (SI)
    
    
    over the (2S) isomer.[1][2]
Gate B: Metabolic Stability (Microsomal Stability)

Objective: Validate the "Metabolic Blockade" hypothesis.[1][2] Does the 3-Cl, 4-F substitution actually prevent oxidation?

  • Methodology: Incubate compound (

    
    ) with pooled human/rat liver microsomes (HLM/RLM) and NADPH.[1][2]
    
  • Causality: The 4-position is the primary site for CYP-mediated oxidation in unsubstituted phenyl rings.[1][2] The Fluorine atom (strong C-F bond) blocks this, forcing metabolism to slower secondary pathways.[1][2]

  • Target Metric: Intrinsic Clearance (

    
    ) 
    
    
    
    protein.[1][2]
Gate C: Membrane Permeability (PAMPA/Caco-2)

Objective: Assess CNS penetration potential.[2] The amino-alcohol motif is polar, but the dichlorofluorophenyl ring adds lipophilicity.[1][2]

  • Methodology: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB).[1][2]

  • Target Metric: Effective Permeability (

    
    ) 
    
    
    
    indicates likely Blood-Brain Barrier (BBB) crossing.[1][2]

In Vivo Profiling: Proof of Concept

Once in vitro potency and stability are confirmed, the focus shifts to organism-level pharmacokinetics (PK) and pharmacodynamics (PD).[1][2]

Study 1: Pharmacokinetics (Rat Cassette Dosing)

Objective: Determine if the in vitro metabolic stability translates to extended systemic exposure.

  • Protocol:

    • Dosing: IV (

      
      ) vs. PO (
      
      
      
      ) in Sprague-Dawley rats.[1][2]
    • Sampling: Serial blood draws at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • Analysis: LC-MS/MS detection of the parent compound.[1][2]

  • Key Observation: Derivatives of this scaffold often exhibit a "flip-flop" kinetics profile where absorption is rate-limiting due to the lipophilic halogenated ring.[1][2]

Study 2: CNS Efficacy Model (e.g., Neuropathic Pain)

Objective: Verify if the compound crosses the BBB and engages the target.[1][2]

  • Protocol (Chung Model):

    • Ligate L5/L6 spinal nerves to induce neuropathic pain.[1][2]

    • Administer (2R)-derivative orally.

    • Measure mechanical allodynia (Von Frey filaments) vs. Vehicle and Gabapentin (control).[1][2]

  • Success Criteria: Significant increase in Paw Withdrawal Threshold (PWT) at 2 hours post-dose.

Comparative Data Summary

The following table summarizes typical performance differences between the Unsubstituted Analog (Phenyl-amino-ethanol) and the (2R)-3-Cl-4-F Derivative .

FeatureMetricUnsubstituted Analog(2R)-3-Cl-4-F DerivativeInterpretation
In Vitro Potency

(Target)


Halogens often fill hydrophobic pockets, increasing affinity.[1][2]
Metabolic Stability

(Microsomes)


Critical Advantage: Halogens block para-hydroxylation.[1][2]
Permeability PAMPA (

)


Increased lipophilicity improves membrane crossing.[1][2]
Bioavailability Rat



Reduced First-Pass metabolism drives higher

.[1][2]
CNS Exposure Brain/Plasma Ratio


The derivative is highly CNS penetrant.[1][2]

Visualizing the Development Workflow

The following diagram illustrates the decision logic for developing therapeutics based on this scaffold, highlighting the critical "Chiral Check" and "Metabolic Gate."

DevelopmentCascade Start Scaffold Selection: (2R)-2-Amino-2-(3-Cl-4-F-phenyl)ethanol Synthesis Asymmetric Synthesis (Enantiomeric Excess > 98%) Start->Synthesis InVitro In Vitro Screening Synthesis->InVitro Binding Binding Assay (Target Affinity) InVitro->Binding Metab Microsomal Stability (CYP Blockade Check) InVitro->Metab Gate1 Pass Criteria: IC50 < 10nM t1/2 > 30min Binding->Gate1 Metab->Gate1 InVivo In Vivo Profiling Gate1->InVivo Pass Redesign Scaffold Redesign Gate1->Redesign Fail PK Rat PK Study (Bioavailability) InVivo->PK BBB Brain/Plasma Ratio (CNS Penetration) InVivo->BBB Lead Lead Candidate Nomination PK->Lead BBB->Lead

Caption: Decision cascade for evaluating halogenated amino-alcohol derivatives, emphasizing the metabolic stability gate.

Detailed Experimental Protocols

Protocol A: Microsomal Stability Assay (Metabolic Blockade Validation)

This protocol validates the resistance of the 3-Cl-4-F ring to oxidation.[1][2]

  • Preparation: Prepare a

    
     stock of the test compound in DMSO. Dilute to 
    
    
    
    in Phosphate Buffered Saline (PBS, pH 7.4).
  • Incubation System:

    • Test Compound:

      
      [1][2]
      
    • Microsomes (Human/Rat):

      
       protein concentration.[1][2]
      
    • Cofactor: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1][2]

  • Reaction: Pre-warm microsomes and compound at

    
     for 5 mins. Initiate reaction by adding NADPH.[1][2]
    
  • Sampling: Aliquot

    
     at 
    
    
    
    min into
    
    
    ice-cold Acetonitrile (with Internal Standard) to quench.
  • Analysis: Centrifuge at 4000 rpm for 20 min. Inject supernatant into LC-MS/MS.[1][2]

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .[1][2]
Protocol B: PAMPA-BBB (Blood-Brain Barrier Permeability)

This protocol assesses if the lipophilic halogenation enables CNS entry.[1][2]

  • Donor Plate: Prepare a 96-well filter plate (PVDF membrane,

    
    ). Coat the membrane with 
    
    
    
    of Porcine Brain Lipid extract (
    
    
    in dodecane).[2]
  • Solutions:

    • Donor Well:

      
       of compound (
      
      
      
      ) in PBS (pH 7.4).
    • Acceptor Well:

      
       of PBS (pH 7.4).[1][2]
      
  • Incubation: Sandwich the plates and incubate at

    
     for 18 hours in a humidity chamber (saturated atmosphere to prevent evaporation).
    
  • Quantification: Measure UV absorbance or LC-MS response in both donor and acceptor wells.

  • Calculation:

    
    
    Where 
    
    
    
    is filter area,
    
    
    is volume,
    
    
    is time.[1][2]

References

  • LookChem. (n.d.).[1][2] (2R)-2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]ethan-1-ol Basic Information and Properties. Retrieved October 26, 2023, from [Link][1][2]

Sources

Safety & Regulatory Compliance

Safety

Laboratory Disposal Guide: (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol

[1][2] Executive Summary & Immediate Directives Do not dispose of this compound down the drain. (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol is a halogenated organic amine.[1][2][3] Its disposal is strictly regulat...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Immediate Directives

Do not dispose of this compound down the drain. (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol is a halogenated organic amine.[1][2][3] Its disposal is strictly regulated under RCRA (Resource Conservation and Recovery Act) guidelines due to the presence of chlorine and fluorine atoms on the aromatic ring. Improper disposal risks creating toxic combustion byproducts (dioxins/furans) during municipal incineration and violates EPA 40 CFR regulations.[1][2]

Immediate Action Checklist:

  • Segregate: Isolate from non-halogenated solvents and acidic waste streams immediately.[1][2]

  • Label: Tag as "Hazardous Waste - Halogenated Organic."

  • PPE: Wear nitrile gloves (minimum 4 mil), safety goggles, and a lab coat.[1]

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity.[1][2] This compound is a chiral amino alcohol with a halogenated aryl group.[1][2]

FeatureTechnical DetailDisposal Implication
Structure Chiral amino alcohol with Cl/F substitutions.[1][2]Halogenated Waste: Requires high-temperature incineration (>1100°C) with scrubbers to neutralize HCl/HF gas.[1][2]
Basicity Primary amine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

).[1]
Incompatibility: Do not mix with concentrated acids or acid chlorides in the waste container; risk of exothermic neutralization or gas evolution.[1][2][4]
Physical State Solid (White to off-white powder).[1][2]Dust Hazard: Avoid generating dust during transfer.[1][2] Dispose of pure material as solid waste, not liquid.[1][2]
GHS Hazards H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant).[1]PPE: Standard contact precautions are required.[1][2][5]

Pre-Disposal Treatment & Segregation[2][6]

The "Why" Behind Segregation: Commercial waste handlers charge significantly more for halogenated waste because it requires specialized incineration facilities.[1][2] Mixing this compound (halogenated) with non-halogenated solvents (like acetone or ethanol) contaminates the entire container, forcing the whole volume to be treated as the more expensive halogenated stream.

Critical Segregation Rules
  • Stream A (Halogenated Organics): YES. Place solutions of this compound here.

  • Stream B (Non-Halogenated Organics): NO.

  • Stream C (Aqueous/Acidic): NO. The amine functionality makes it basic; mixing with strong acid waste can cause heat generation.[1][2]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (e.g., Expired Shelf Stock)

Do not dissolve the solid just to dispose of it. Volume reduction is key to cost control.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar compatible with solid hazardous waste.[1][2]

  • Transfer:

    • Working inside a fume hood, transfer the solid into the jar.[1][3]

    • Wipe down the exterior of the original bottle with a solvent-dampened wipe and place the wipe in the solid waste jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "(2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol" (Write out full name; do not use abbreviations).

    • Hazard Checkbox: Toxic, Irritant.[1][2]

  • Closure: Screw the lid tight. Do not leave open in the hood.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

If the compound is dissolved in a solvent (e.g., DCM, Methanol, Ethyl Acetate).

  • Determine Solvent Base:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Use the Halogenated Waste carboy.[1][2]

    • If dissolved in Methanol or Ethyl Acetate : Because the solute contains Cl/F, the entire solution must now be treated as Halogenated Waste .[1][2]

  • pH Check: Ensure the solution is neutral (pH 6-8).

    • Why? If you quenched a reaction with acid, the amine is protonated.[1][2] If you dump this into a basic waste drum, it may precipitate or generate heat.[1][2] Neutralize before adding to the main waste carboy.[1][2]

  • Transfer: Pour into the "Halogenated Organic Solvents" carboy (typically yellow safety cans or HDPE carboys) using a funnel.

  • Log It: Record the volume and constituent name on the waste log sheet attached to the carboy.[1][2]

Regulatory Compliance (RCRA)[7][8][9]

Your lab operates under the "Cradle-to-Grave" liability standard.[1][2] You are responsible for this chemical until it is destroyed.[1][2]

  • Satellite Accumulation Area (SAA):

    • You may store up to 55 gallons of hazardous waste at or near the point of generation [1].[2][6][7][8]

    • The container must remain closed unless adding waste [2].[1][2][9][10]

    • Containers must be marked clearly with the words "Hazardous Waste" [3].[1][2][9][10]

  • 3-Day Rule: Once a container is full, it must be moved to the Central Accumulation Area within 3 calendar days.

Decision Logic & Workflow

The following diagram illustrates the decision process for disposing of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol to ensure safety and cost-efficiency.

DisposalWorkflow Start Start: Waste Identification (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol StateCheck What is the physical state? Start->StateCheck SolidPath Pure Solid / Contaminated Debris StateCheck->SolidPath Solid LiquidPath Dissolved in Solution StateCheck->LiquidPath Liquid SolidContainer Segregate into SOLID Waste Bin (Wide-mouth HDPE) SolidPath->SolidContainer SolventCheck Is the solvent Halogenated? (e.g., DCM) OR Non-Halogenated? LiquidPath->SolventCheck Labeling Labeling Compliance: 1. Full Chemical Name 2. Check 'Toxic' & 'Irritant' 3. Date (if full) SolidContainer->Labeling HaloRoute Solvent is Halogenated SolventCheck->HaloRoute NonHaloRoute Solvent is Non-Halogenated SolventCheck->NonHaloRoute LiquidContainer Dispose in HALOGENATED Solvent Carboy (Stream A) HaloRoute->LiquidContainer ContaminationLogic CRITICAL STEP: Solute contains Cl/F atoms. Entire volume becomes Halogenated Waste. NonHaloRoute->ContaminationLogic ContaminationLogic->LiquidContainer LiquidContainer->Labeling SAA Store in Satellite Accumulation Area (Keep Closed) Labeling->SAA

Figure 1: Decision tree for the segregation and disposal of halogenated amino alcohols, ensuring compliance with RCRA regulations regarding halogen content.

Emergency Procedures

  • Spill (Solid):

    • Dampen a paper towel with water (to prevent dust).[1][2]

    • Wipe up the powder.[1][2]

    • Place all cleanup materials into the Solid Hazardous Waste bin.

    • Clean the surface with soap and water [4].[1][2][5]

  • Skin Contact:

    • Wash with soap and water for 15 minutes.[1][2]

    • The amine group can facilitate skin absorption; do not use solvents (like ethanol) to wash skin, as this increases permeability.[1][2]

References

  • 40 CFR § 262.15 - Satellite accumulation area regulations for small and large quantity generators.[1][2] Electronic Code of Federal Regulations.[1][2] Link[9]

  • EPA RCRA Orientation Manual - Managing Hazardous Waste. U.S. Environmental Protection Agency.[1][2] Link

  • OSHA 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1][2] Occupational Safety and Health Administration.[1][2] Link

  • ACS Chemical Safety - Guide for Chemical Spill Response in Laboratories. American Chemical Society.[1][2] Link

Sources

Handling

Personal protective equipment for handling (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL

Operational Safety Guide: Handling (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL Executive Summary This guide outlines the mandatory Personal Protective Equipment (PPE) and operational protocols for handling (2R)-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL

Executive Summary

This guide outlines the mandatory Personal Protective Equipment (PPE) and operational protocols for handling (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL .[1][2][3] As a chiral amino alcohol featuring a halogenated phenyl ring, this compound is a high-value intermediate likely used in the synthesis of bioactive pharmaceutical ingredients (e.g., kinase inhibitors or adrenergic agents).

The Core Risk: Due to its status as a pharmaceutical intermediate, this compound should be treated under Universal Precaution protocols. Its structural analogs (amino alcohols and halogenated aromatics) frequently exhibit Skin/Eye Irritation (Category 2) , Respiratory Irritation (STOT SE 3) , and potential Acute Toxicity upon ingestion.

Hazard Profile & Risk Assessment

Before donning PPE, you must understand the chemical logic dictating these choices.

Functional GroupAssociated Hazard LogicGHS Classification (Inferred)
Primary Amine (-NH₂) Basic/Caustic. High potential for chemical burns or severe irritation to mucous membranes.H315: Causes skin irritation.H319: Causes serious eye irritation.[1]
Alcohol (-OH) Increases polarity and solubility in biological tissues, potentially aiding dermal absorption.H335: May cause respiratory irritation (dust).
Halogenated Phenyl Adds metabolic stability. Halogenated aromatics are often environmental toxins and can be hepatotoxic.H302: Harmful if swallowed (Conservative Estimate).[1]
Physical State Solid/Powder (likely). The primary vector of exposure is inhalation of dust during weighing.H411: Toxic to aquatic life (requires specific disposal).[4]

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum requirements for an R&D laboratory setting (Biosafety Level 1/Chemical Hazard Band 2).

Body ZonePPE RequirementTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are insufficient for fine powders. Goggles seal the eyes against airborne dust and potential splashes from basic solutions.
Dermal (Hands) Double Nitrile Gloves (Min. 0.11 mm thickness)Outer Glove: Standard nitrile (changed immediately upon splash).Inner Glove: Extended cuff nitrile (taped to lab coat).Reasoning: Amino alcohols can permeate standard latex; double nitrile provides a breakthrough time >480 mins.
Respiratory Fume Hood (Primary) All open handling must occur inside a certified chemical fume hood.Secondary: If weighing outside a hood is unavoidable (not recommended), use an N95 or P100 particulate respirator .
Body Lab Coat (Cotton/Poly Blend) Must be buttoned to the neck. Synthetic materials (100% polyester) should be avoided if flammable solvents are also in use.
Footwear Closed-toe, non-porous shoes Leather or chemically resistant synthetic. No mesh sneakers (liquids penetrate mesh instantly).

Operational Protocol: The "Safe-Path" Workflow

This protocol is designed to eliminate the most common failure point: Cross-contamination during weighing.

Phase 1: Preparation & Gowning
  • Check Engineering Controls: Verify Fume Hood face velocity is between 80–100 fpm .

  • Don PPE: Put on inner gloves, lab coat, then outer gloves. Tape the inner glove to the lab coat sleeve if working with large quantities (>5g).

  • Static Control: Place an ionizing bar or anti-static gun near the balance. Why? Amino alcohol powders are often static-prone; static discharge causes powder to "jump," creating an inhalation hazard.

Phase 2: Handling (Weighing & Synthesis)
  • The "Deep Hood" Rule: Perform all manipulations at least 6 inches inside the hood sash.

  • Weighing:

    • Tare the receiving vessel before opening the chemical container.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Critical Step: If the powder spills, do not blow it off. Wipe with a solvent-dampened Kimwipe (Ethanol or Isopropanol).

  • Solubilization: Add solvent slowly. The amine group is basic; reaction with acidic solvents or acyl chlorides will be exothermic.

Phase 3: Decontamination & Doffing
  • Wipe Down: Clean the balance area with Isopropanol (IPA) .

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Wash: Wash hands with soap and water immediately after removing inner gloves.

Visual Workflow: Safety Logic

The following diagram illustrates the decision logic and workflow for handling this specific intermediate.

SafetyProtocol cluster_emergency Emergency Response Start Start: Risk Assessment CheckState Check Physical State (Solid/Powder?) Start->CheckState Engineering Verify Fume Hood (Face Velocity >80fpm) CheckState->Engineering Dust Hazard Confirmed PPE Don PPE: Double Nitrile + Goggles Engineering->PPE Handling Handling: Use Anti-Static Gun Keep 6in inside Hood PPE->Handling Waste Disposal: Halogenated Waste Stream Handling->Waste Solid/Liquid Waste Spill Spill > 1g? Handling->Spill Clean Wet Wipe (IPA) No Dust Generation Spill->Clean No Evac Evacuate & Ventilate Spill->Evac Yes

Caption: Operational workflow emphasizing engineering controls (fume hood) prior to PPE usage, with a specific branch for spill response.

Disposal & Waste Management

Proper disposal is legally required and environmentally critical due to the Chlorine (Cl) and Fluorine (F) atoms.

  • Solid Waste: Disposable spatulas, weighing boats, and contaminated gloves must go into Hazardous Solid Waste bins. Do not use regular trash.

  • Liquid Waste:

    • Category: Halogenated Organic Waste .[5][6][7]

    • Segregation: Do not mix with acid waste streams.[6] The amine function can react violently with strong acids (e.g., Nitric Acid waste), potentially pressurizing the container.

    • Labeling: Clearly label as "Contains Halogenated Organics: (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL".

References

  • Occupational Safety and Health Administration (OSHA). (2024).[4] Personal Protective Equipment Standards (29 CFR 1910.132). U.S. Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Management of Halogenated Organic Wastes. [Link]

Sources

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